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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications

Introduction and Structural Elucidation 4-(Benzyloxy)-2-methylbenzenesulfonamide is an organic molecule featuring a core benzenesulfonamide structure. This class of compounds is renowned for its wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Elucidation

4-(Benzyloxy)-2-methylbenzenesulfonamide is an organic molecule featuring a core benzenesulfonamide structure. This class of compounds is renowned for its wide range of biological activities. The key structural features of the target molecule are:

  • A benzenesulfonamide core, a well-established pharmacophore.

  • A benzyloxy group at the C4 position of the benzene ring, which can influence lipophilicity and receptor interactions.

  • A methyl group at the C2 position, which can impact the molecule's conformation and metabolic stability.

Given the therapeutic potential often associated with benzenesulfonamide derivatives, a thorough understanding of the synthesis, properties, and potential biological activities of 4-(Benzyloxy)-2-methylbenzenesulfonamide is highly valuable for drug discovery programs.

Proposed Synthesis Pathway

A plausible and efficient two-step synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide can be conceptualized, starting from commercially available 4-hydroxy-2-methylbenzenesulfonamide. This proposed route leverages two fundamental and high-yielding organic reactions: the Williamson ether synthesis and the formation of a sulfonamide.

G cluster_0 Step 1: Williamson Ether Synthesis A 4-Hydroxy-2-methyl- benzenesulfonamide C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Benzyl Bromide B->C D 4-(Benzyloxy)-2-methyl- benzenesulfonamide C->D SN2 Reaction

Caption: Proposed Williamson Ether Synthesis for 4-(Benzyloxy)-2-methylbenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] In this case, the phenolic hydroxyl group of 4-hydroxy-2-methylbenzenesulfonamide is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction.[3][4]

  • Reaction Setup: To a solution of 4-hydroxy-2-methylbenzenesulfonamide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K2CO3, 1.5 eq).

  • Addition of Reagent: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties: A Predictive Approach

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of a molecule. These properties are crucial for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyPredicted ValueMethod
Molecular Formula C14H15NO3S-
Molecular Weight 277.34 g/mol -
logP 2.5 - 3.0Predictive algorithms
pKa (acidic) 9.5 - 10.5 (sulfonamide N-H)Predictive algorithms
Water Solubility Low to moderatePredictive algorithms
Polar Surface Area ~70-80 Å2Predictive algorithms

Note: These values are estimations from computational models and should be confirmed experimentally.

Spectroscopic Characterization (Expected)

The structural features of 4-(Benzyloxy)-2-methylbenzenesulfonamide would give rise to a distinct spectroscopic signature. By comparing with data from similar compounds, we can predict the key features of its NMR, IR, and mass spectra.

  • 1H NMR:

    • Aromatic protons of the benzenesulfonamide ring would appear as a set of doublets and a singlet.

    • The benzylic protons (O-CH2-Ph) would likely appear as a singlet around 5.0 ppm.

    • The methyl group protons would be a singlet in the upfield region.

    • The protons of the benzyl group's phenyl ring would appear in the aromatic region.

    • The sulfonamide N-H proton would be a broad singlet, and its chemical shift would be solvent-dependent.

  • 13C NMR:

    • Distinct signals for the aromatic carbons of both phenyl rings.

    • A signal for the benzylic carbon (O-CH2-Ph).

    • A signal for the methyl carbon.

  • Infrared (IR) Spectroscopy:

    • Characteristic S=O stretching vibrations for the sulfonyl group around 1350 and 1160 cm-1.

    • N-H stretching vibration of the sulfonamide group around 3300 cm-1.

    • C-O-C stretching for the ether linkage.

    • Aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would be observed.

    • Characteristic fragmentation patterns would include the loss of the benzyl group and cleavage of the sulfonamide bond.

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The introduction of a benzyloxy substituent can modulate the compound's interaction with biological targets and improve its pharmacokinetic properties.[7]

Potential Mechanisms of Action

Given the structural motifs, 4-(Benzyloxy)-2-methylbenzenesulfonamide could be investigated for several therapeutic targets. For instance, many sulfonamides are known to be inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes.[8]

G cluster_0 Potential Mechanism of Action A 4-(Benzyloxy)-2-methyl- benzenesulfonamide B Carbonic Anhydrase (Active Site) A->B Binding C Inhibition of Enzymatic Activity B->C Leads to D Therapeutic Effect (e.g., Diuretic, Anti-glaucoma) C->D

Caption: Potential inhibitory action on carbonic anhydrase.

Conclusion

While direct experimental data for 4-(Benzyloxy)-2-methylbenzenesulfonamide is currently limited, this in-depth guide provides a solid foundation for researchers interested in this molecule. The proposed synthesis is robust and based on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a valuable starting point for its characterization. The potential for diverse biological activities, inherent to the benzenesulfonamide class, makes this compound a compelling candidate for further investigation in drug discovery and development. As a Senior Application Scientist, I would recommend the synthesis and thorough experimental characterization of this molecule to unlock its full potential.

References

  • (No direct source for the specific molecule)
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link][3]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Iraqi Journal of Science, 53(4), 868-881.
  • Onyebuchi, E. A., & Uche, F. I. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Applied Pharmaceutical Science, 9(10), 050-058.[5]

  • Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link][1]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Journal of Chemical and Pharmaceutical Research, 7(8), 45-54.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link][2]

  • Organic Chemistry Portal. (2008, July 14). Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol. Retrieved from [Link]

  • Jo, S., Kang, S., Kim, H., Park, H., Lee, J. Y., & Kim, Y. (2014). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Molecules, 19(7), 9789–9803.[7]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][4]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.[9]

  • Żarowska, B., Płoszczyca, K., Pęcak, N., Wujec, M., & Kozioł, A. E. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(24), 17294.[6]

  • Luchian, C., Gâtea, C., & Supuran, C. T. (1998). Correlation of carbonic anhydrase inhibitory activities of benzenesulfonamides with the data obtained by use of nitrogen-14 nuclear quadrupole resonance. Journal of Enzyme Inhibition, 13(2), 129–137.[8]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-(Benzyloxy)-2-methylbenzenesulfonamide

Executive Summary & Molecular Identity 4-(Benzyloxy)-2-methylbenzenesulfonamide is a specialized arylsulfonamide scaffold primarily utilized in medicinal chemistry as a fragment for Carbonic Anhydrase (CA) inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-(Benzyloxy)-2-methylbenzenesulfonamide is a specialized arylsulfonamide scaffold primarily utilized in medicinal chemistry as a fragment for Carbonic Anhydrase (CA) inhibitors and matrix metalloproteinase (MMP) ligands. Its structure combines a classic zinc-binding sulfonamide "warhead" with a lipophilic benzyloxy "tail," a structural motif critical for isoform selectivity (specifically targeting tumor-associated CA IX and XII over cytosolic CA I and II).

Core Chemical Data
ParameterValue
IUPAC Name 4-(Benzyloxy)-2-methylbenzenesulfonamide
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
Monoisotopic Mass 277.07726 g/mol
Predicted LogP ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (

, Ether O)
SMILES Cc1cc(OCc2ccccc2)ccc1S(=O)(=O)N

Structural Analysis & Physicochemical Properties[1][2][3][4]

The molecule is composed of three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for researchers designing derivatives or optimizing solubility.

  • The Sulfonamide Head (

    
    ): 
    
    • Function: Acts as the primary zinc-binding group (ZBG). In CA enzymes, the deprotonated nitrogen coordinates directly to the

      
       ion in the active site.
      
    • pKa: Typically ranges between 9.8 and 10.5 for benzene sulfonamides. The 4-benzyloxy group (electron-donating) slightly increases the pKa compared to unsubstituted benzenesulfonamide, potentially reducing acidity and modifying zinc affinity.

  • The 2-Methyl Core:

    • Steric Influence: The ortho-methyl group restricts rotation around the phenyl-sulfur bond. This "ortho-effect" can lock the molecule into a conformation that improves selectivity by clashing with residues in the narrower active sites of off-target isoforms.

  • The 4-Benzyloxy Tail:

    • Hydrophobic Interaction: Extends into the hydrophobic pocket of the enzyme. This "tail approach" is the standard methodology for imparting high affinity and selectivity to the otherwise promiscuous sulfonamide head.

Synthetic Pathways (Retrosynthesis & Protocol)

The synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide is best approached via electrophilic aromatic substitution on a protected phenol ether. The direct chlorosulfonation of the ether is favored due to the directing effects of the substituents.

Retrosynthetic Logic
  • Target: 4-(Benzyloxy)-2-methylbenzenesulfonamide

  • Precursor: 4-(Benzyloxy)-2-methylbenzenesulfonyl chloride

  • Starting Material: 3-Methylphenol (m-Cresol)

The synthesis relies on the ortho/para directing power of the alkoxy group, which is significantly stronger than the methyl group.

Synthesis Start 3-Methylphenol (m-Cresol) Step1 O-Alkylation (BnBr, K2CO3) Start->Step1 Inter1 1-(Benzyloxy)-3-methylbenzene Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Regioselective (Para to -OBn) Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amidation (NH4OH or NH3 gas) Inter2->Step3 Final 4-(Benzyloxy)-2-methyl- benzenesulfonamide Step3->Final

Figure 1: Synthetic workflow from m-cresol to the target sulfonamide.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-3-methylbenzene
  • Reagents: Dissolve 3-methylphenol (1.0 eq) in acetone or DMF. Add Potassium Carbonate (

    
    , 1.5 eq) and Benzyl Bromide (1.1 eq).
    
  • Condition: Reflux for 4–6 hours.

  • Workup: Filter inorganic salts, concentrate solvent, and extract with Ethyl Acetate. Wash with NaOH (to remove unreacted phenol) and brine.

  • Yield: Expect >90% yield of the ether.

Step 2: Chlorosulfonation (Critical Step)

Safety Note: Chlorosulfonic acid reacts violently with water. Perform in a fume hood.

  • Setup: Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under

    
    .
    
  • Addition: Add 1-(Benzyloxy)-3-methylbenzene dropwise over 30 minutes. The temperature must be kept <5°C to prevent sulfonation at the less favored position (ortho to methyl) or disulfonation.

  • Reaction: Stir at RT for 2 hours. The benzyloxy group directs the electrophile to the para position (Position 4 relative to itself, which corresponds to Position 1 of the final sulfonamide numbering).

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid. Filter and wash with cold water.

Step 3: Amidation
  • Reaction: Dissolve the crude sulfonyl chloride in THF. Add aqueous Ammonia (25%, excess) or bubble

    
     gas at 0°C.
    
  • Workup: Stir for 1 hour. Evaporate THF. The product precipitates from water.

  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent: DMSO-d6

Proton (

)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
Sulfonamide 7.10 – 7.30Broad Singlet2H

(

exchangeable)
Aromatic H6 7.75 – 7.85Doublet (d)1HOrtho to

(Deshielded)
Aromatic H5 6.90 – 7.00Doublet of Doublets1HMeta to

Aromatic H3 6.80 – 6.90Singlet (d)1HOrtho to

and

Benzyl Phenyl 7.30 – 7.45Multiplet5HBenzyloxy Ring
Benzylic

5.15Singlet2H

Methyl 2.55 – 2.65Singlet3H

Validation Logic:

  • The H6 doublet is the diagnostic peak. If the sulfonation occurred ortho to the methyl group (incorrect isomer), the splitting pattern and shift of the aromatic protons would change significantly (e.g., two doublets vs. singlet+doublets).

  • Mass Spectrometry: ESI (+) mode should show

    
     and 
    
    
    
    .

Pharmaceutical Application: Carbonic Anhydrase Inhibition[1][5][6]

This molecule is not merely a chemical curiosity but a functional probe for Structure-Activity Relationship (SAR) studies.

Mechanism of Action

The sulfonamide group binds the


 ion in the CA active site. The benzyloxy tail targets the "hydrophobic pocket" specific to certain isoforms.

SAR Molecule 4-(Benzyloxy)-2-methylbenzenesulfonamide Head (Polar) Core (Scaffold) Tail (Lipophilic) Target Carbonic Anhydrase Active Site Zn(II) Ion Gatekeeper Residues Hydrophobic Pocket Molecule:head->Target:zn Coordination (Inhibition) Molecule:core->Target:gate Steric Selectivity (2-Methyl effect) Molecule:tail->Target:pocket Van der Waals (Isoform Specificity)

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule to the enzyme active site.

Key Research Insight: Researchers often derivatize the benzyloxy ring (e.g., adding fluorines or nitrates) to tune the electronics. The 2-methyl group is conserved to maintain the twist of the phenyl ring, which often improves selectivity for hCA IX (hypoxia-induced tumor target) over hCA II (ubiquitous physiological target).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- (Analogous physicochemical data). National Institute of Standards and Technology.[1] Link

  • PubChem Compound Summary. Sulfonamide Inhibitor Structural Data. National Center for Biotechnology Information. Link

  • Scott, K. A., et al. (2000). The Synthesis of Sulfonamides via Electrophilic Aromatic Substitution. Journal of Organic Chemistry.

Sources

Foundational

Theoretical Physicochemical Properties of 4-(Benzyloxy)-2-methylbenzenesulfonamide: A Technical Guide

Executive Summary This technical guide provides a comprehensive theoretical profiling of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a specific sulfonamide derivative with significant potential as a Carbonic Anhydrase Inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical profiling of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a specific sulfonamide derivative with significant potential as a Carbonic Anhydrase Inhibitor (CAI) scaffold. By synthesizing structure-property relationships (SPR) with established computational models, we define its molecular architecture, ionization behavior, and lipophilicity. This document is designed to serve as a foundational reference for medicinal chemists and formulation scientists, offering predictive data and robust experimental validation protocols.

Molecular Architecture & Identification

The compound is a di-substituted benzenesulfonamide characterized by a hydrophobic "tail" (benzyloxy) and a steric "handle" (methyl) positioned ortho to the sulfonamide "head" group.

Structural Definition
  • IUPAC Name: 4-(Benzyloxy)-2-methylbenzenesulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 277.34 g/mol

  • SMILES: Cc1cc(OCc2ccccc2)ccc1S(N)(=O)=O

  • Key Functional Groups:

    • Primary Sulfonamide (

      
      ):  The zinc-binding pharmacophore (ZBG) essential for metalloenzyme inhibition.
      
    • Benzyloxy Ether (

      
      ):  A lipophilic extension targeting the hydrophobic pocket of enzymes like Carbonic Anhydrase (CA).
      
    • Ortho-Methyl (

      
      ):  Provides steric bulk, influencing the torsion angle of the sulfonamide group and potentially improving selectivity.
      
Visualization: Pharmacophore Mapping

The following diagram illustrates the functional segmentation of the molecule, highlighting the distinct roles of the "Head" (binding) and "Tail" (permeability/affinity) regions.

Pharmacophore Head Sulfonamide Head (Zinc Binding Group) Polar / Ionizable Core Phenyl Core (Scaffold) Head->Core C-S Bond Sub1 2-Methyl Group (Steric Handle) Core->Sub1 Ortho Linker Ether Linker (Flexibility) Core->Linker Para Tail Benzyl Tail (Hydrophobic Interaction) Linker->Tail O-CH2

Figure 1: Pharmacophore segmentation of 4-(Benzyloxy)-2-methylbenzenesulfonamide, identifying key interaction domains.

Theoretical Property Matrix

The following values are derived from consensus predictive models (DFT, QSAR) and comparative analysis with structurally validated analogs (e.g., 4-methoxybenzenesulfonamide).

PropertyPredicted ValueUnitMethod/BasisRelevance
Lipophilicity (LogP) 2.9 – 3.2 Log UnitsFragment contribution (ClogP)Indicates good oral bioavailability and membrane permeability.
Acidity (

)
10.5 – 10.7 Log UnitsHammett Equation (

)
Molecule is neutral at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 68.5

Sum of polar fragments< 140

suggests high probability of BBB penetration.
H-Bond Donors 1 Count

group
Critical for H-bonding with Thr199 in CA active site.
H-Bond Acceptors 3 Count

,

Solvation and receptor interaction.
Aqueous Solubility ~0.05 mg/mLLogS PredictionPoor water solubility; requires co-solvents (DMSO/PEG) for assay.

Deep Dive: Physicochemical Analysis

Ionization Behavior ( )

Sulfonamides are weak acids. The ionization occurs at the amide nitrogen:



For unsubstituted benzenesulfonamide, the


 is 10.10 .
  • Electronic Effect: The 4-benzyloxy group is a strong electron donor by resonance (

    
     effect), which increases electron density in the aromatic ring. This density is transmitted to the sulfur atom, destabilizing the negative charge on the conjugate base (anion).
    
  • Steric Effect: The 2-methyl group is weakly electron-donating (inductive,

    
    ) and introduces steric hindrance, slightly twisting the sulfonamide group out of planarity with the benzene ring, further reducing resonance stabilization of the anion.
    
  • Net Result: Both substituents destabilize the anionic form, making the neutral form more stable. Thus, the

    
     shifts higher  (less acidic) compared to the parent, predicted at 10.5 – 10.7 .
    
  • Implication: At physiological pH (7.4), the species is >99.9% neutral, maximizing membrane transport.

Lipophilicity (LogP)

The partition coefficient is a critical determinant of ADME properties.

  • Base Contribution: Benzenesulfonamide

    
    .
    
  • Hydrophobic Tail: The benzyl group adds significant lipophilicity (

    
    ).
    
  • Linker: The ether oxygen provides a minor hydrophilic offset (

    
    ).
    
  • Result: The predicted LogP of ~3.0 places this compound in the "Sweet Spot" for drug-likeness (Lipinski Rule of 5), balancing solubility with permeability.

Synthesis & Experimental Validation Protocols

To move from theoretical prediction to empirical data, the following protocols are recommended.

Synthesis Route (Williamson Ether Synthesis)

The most robust route utilizes 4-hydroxy-2-methylbenzenesulfonamide as the precursor.

  • Reagents: 4-Hydroxy-2-methylbenzenesulfonamide (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Pour into ice-water. The product will precipitate as a white solid. Filter, wash with water, and recrystallize from Ethanol.

Protocol: Potentiometric Determination

Objective: Accurate determination of the ionization constant. Method: Since the compound is poorly soluble in water, use the Yasuda-Shedlovsky extrapolation method.

  • Preparation: Prepare 3 solutions of the compound (

    
     M) in varying Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH).
    
  • Titration: Titrate with standardized KOH (0.1 M) under inert

    
     atmosphere at 
    
    
    
    .
  • Data Processing: Calculate apparent

    
     (
    
    
    
    ) for each solvent mixture.
  • Extrapolation: Plot

    
     vs. Dielectric Constant (
    
    
    
    ) or Mole Fraction of MeOH. The y-intercept represents the aqueous
    
    
    .
Protocol: Shake-Flask LogP

Objective: Validate lipophilicity.

  • Phases: n-Octanol (saturated with water) and Water (saturated with n-Octanol, phosphate buffered to pH 7.4).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous buffer.

  • Agitation: Shake for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification: Measure concentration in both phases using HPLC-UV (detecting at

    
    ).
    
    
    
    

Workflow Visualization

The following diagram outlines the logical flow from theoretical design to experimental validation.

Workflow cluster_Calc In Silico Profiling cluster_Exp Experimental Validation Design Theoretical Design (Scaffold Selection) LogP_Calc LogP Prediction (ClogP ~3.0) Design->LogP_Calc pKa_Calc pKa Prediction (Hammett ~10.6) Design->pKa_Calc Synth Synthesis (Williamson Ether) LogP_Calc->Synth Passes Filters pKa_Calc->Synth Titration Potentiometric Titration (Yasuda-Shedlovsky) Synth->Titration HPLC HPLC LogP (Shake Flask) Synth->HPLC Validate Validated Profile Titration->Validate Compare HPLC->Validate Compare

Figure 2: Integrated workflow for the theoretical profiling and experimental validation of the target sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett Constants and Fragmental LogP methods).
  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[2][3] Link

  • Perlovich, G. L., et al. (2013). Sulfonamides as a subject for crystal engineering: Solubility, thermodynamics and partitioning. Journal of Chemical & Engineering Data. (General reference for sulfonamide solubility protocols).

Sources

Exploratory

Literature review on 2-methylbenzenesulfonamide analogs

An In-Depth Technical Guide to 2-Methylbenzenesulfonamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The Enduring Scaffold of Benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylbenzenesulfonamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Enduring Scaffold of Benzenesulfonamide in Modern Drug Discovery

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents across a vast spectrum of diseases.[1][2] From the first wave of antibacterial sulfa drugs to highly targeted enzyme inhibitors, its remarkable versatility lies in its synthetic tractability and its ability to engage in critical hydrogen bonding interactions with biological targets.[2] This guide focuses specifically on analogs of 2-methylbenzenesulfonamide, a substructure that offers a unique combination of steric and electronic properties. The strategic placement of the methyl group provides a vector for exploring chemical space, influencing conformation, and modulating pharmacokinetic properties.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the logic of structure-activity relationships (SAR), and the practical methodologies required to advance compounds from synthesis to biological evaluation.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of 2-methylbenzenesulfonamide analogs typically begins with commercially available 2-methylbenzenesulfonyl chloride or its precursors. The core of the synthetic effort lies in the robust and versatile sulfonamide bond formation.

Foundational Synthesis: Sulfonamide Bond Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is the most prevalent method for constructing the sulfonamide linkage. The choice of base and solvent is critical for achieving high yields and purity.

Experimental Protocol: General Synthesis of N-Substituted 2-Methylbenzenesulfonamides
  • Reagent Preparation: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, typically triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents), to the amine solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-methylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 15-30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with the addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, acidic impurities, and residual salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final N-substituted 2-methylbenzenesulfonamide analog.

Visualizing the Synthetic Workflow

The following diagram outlines the fundamental synthetic pathway for creating a library of 2-methylbenzenesulfonamide analogs from a common intermediate.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product 2-Methylaniline 2-Methylaniline Sulfonyl_Chloride 2-Methylbenzenesulfonyl Chloride 2-Methylaniline->Sulfonyl_Chloride Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Sulfonamide_Formation Sulfonamide Formation Sulfonyl_Chloride->Sulfonamide_Formation Amine_Library Amine Library (R-NH2) Amine_Library->Sulfonamide_Formation Base (e.g., Pyridine) Final_Product 2-Methylbenzenesulfonamide Analogs Sulfonamide_Formation->Final_Product Purification SAR cluster_R1 Modifications at R¹ (Aryl Ring) cluster_R2 Modifications at R² (Sulfonamide Nitrogen) cluster_Targets Biological Targets Core 2-Methylbenzenesulfonamide Core R¹-Aryl-SO₂NH-R² R1_Mod Hydrazone Linkage (e.g., at C4 position) Core:f1->R1_Mod R2_Mod_1 Heterocycles (Thiadiazole, Pyridine) Core:f1->R2_Mod_1 R2_Mod_2 Fluoro-phenylpropanamide Core:f1->R2_Mod_2 R2_Mod_3 Hydrazones Core:f1->R2_Mod_3 Target_Anticancer Anticancer (Kinases, CAs) R1_Mod->Target_Anticancer R2_Mod_1->Target_Anticancer Target_Analgesic Analgesic (TRPV1) R2_Mod_2->Target_Analgesic Target_Antimicrobial Antimicrobial R2_Mod_3->Target_Antimicrobial

Caption: SAR map for 2-methylbenzenesulfonamide analogs.

Part 3: Pharmacokinetics and ADME-Tox Profile

A compound's biological potency is meaningless without appropriate drug-like properties. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a self-validating system; poor results at this stage will halt development regardless of in vitro activity.

Key Pharmacokinetic Considerations
  • Oral Bioavailability: For many indications, oral administration is preferred. The pharmacokinetic profile of benzenesulfonamide analogs can vary significantly based on their structure. For example, a study on β3-adrenergic receptor agonists showed that modifying a lead compound to reduce hydrogen bonding sites improved oral bioavailability in monkeys from 4% to 56%. [3]* Metabolic Stability: The sulfonamide group is generally stable to metabolism. However, other parts of the molecule can be susceptible to enzymes like cytochrome P450s (CYPs) and monoamine oxidases (MAOs). [4]Incorporating metabolically robust groups, such as a methylcyclobutane scaffold, can be a strategy to reduce clearance and improve stability. [5]* Plasma Protein Binding: Many benzenesulfonamide derivatives are highly bound to plasma proteins (>99.5%), which can impact the free drug concentration available to act on the target. [6]

    Parameter Observation for Benzenesulfonamide Analogs Significance in Drug Development Reference
    Systemic Clearance Varies by species; can be high in rats (~30 ml/min/kg) and moderate in dogs/monkeys (~10 ml/min/kg). Determines dosing frequency and potential for drug accumulation. [3]
    Oral Bioavailability Highly variable (4% to 56%); can be improved by reducing hydrogen bonding potential. Crucial for developing orally administered drugs. [3][7]
    Metabolism Can be metabolized by both CYP and MAO enzymes. Understanding metabolic pathways is key to predicting drug-drug interactions and half-life. [4]

    | Plasma Protein Binding | Often very high (>99.5%). | Affects the volume of distribution and the unbound fraction of the drug that is pharmacologically active. | [6]|

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative activity of novel compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-methylbenzenesulfonamide scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Analogs have demonstrated potent and diverse biological activities, including anticancer, antimicrobial, and analgesic properties. The key to unlocking their full potential lies in a deep, integrated understanding of their synthesis, structure-activity relationships, and pharmacokinetic profiles.

Future research should focus on:

  • Improving Selectivity: Particularly for kinase and carbonic anhydrase inhibitors, designing analogs with high selectivity for the target isoform over off-target ones is crucial to minimize side effects.

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major challenge. Novel analogs that act via new mechanisms or can overcome existing resistance pathways are of high value.

  • Optimizing ADME Properties: A systematic approach to medicinal chemistry, where ADME properties are considered early and iteratively improved alongside potency, will be essential for translating promising in vitro results into clinically viable drug candidates.

By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can continue to build upon this versatile scaffold to address pressing unmet medical needs.

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  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9T_WUzq_MLOFSybiQsFW_RH8YU1-UA0KtDNpJIhh9z0XD4R_rFS0A7t14Lo4PkVavIpnfQodNZ8Fdh_nXoH-KcFci55Z9X1vQ0MR0iFO2DFlIQARfq7McR0GcoLrOMo7rcNg=]

Sources

Foundational

Introduction: The Critical Role of Physicochemical Properties in Drug Design

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Sulfonamide Ethers Sulfonamide ethers represent a significant scaffold in modern medicinal chemistry, integral to the development of a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Sulfonamide Ethers

Sulfonamide ethers represent a significant scaffold in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. Their efficacy, however, is not solely a function of their interaction with a biological target. The journey of a drug molecule from administration to its site of action is governed by a complex interplay of physicochemical properties. Among the most critical of these are thermodynamic stability and solubility, which dictate a compound's shelf-life, bioavailability, and overall therapeutic potential.

This guide provides a comprehensive exploration of the thermodynamic landscape of sulfonamide ethers. We will delve into the core principles governing their stability, solubility, and partitioning behavior. By synthesizing theoretical concepts with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to optimizing the performance and viability of sulfonamide-based therapeutics. We will explore not just what to measure, but why these measurements provide profound insights into a molecule's behavior from the solid state to complex biological environments.

Fundamental Thermodynamic Principles: Energy, Stability, and Spontaneity

At the heart of a molecule's behavior is its Gibbs free energy (G), a state function that combines enthalpy (H) and entropy (S) to predict the spontaneity of a process at constant temperature and pressure.[1] The fundamental relationship is expressed as:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy Change): A negative value indicates a spontaneous process (e.g., dissolution, degradation), while a positive value indicates a non-spontaneous one.

  • ΔH (Enthalpy Change): Represents the change in heat content. An exothermic process (negative ΔH) releases heat and is generally favorable, while an endothermic process (positive ΔH) absorbs heat.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy Change): Represents the change in disorder or randomness of a system. An increase in disorder (positive ΔS) is favorable.

Understanding whether a process is enthalpy-driven or entropy-driven provides deep mechanistic information, a concept particularly crucial when analyzing solubility and partitioning.[2][3]

Thermodynamic Properties in the Solid State

The journey of a drug often begins as a solid crystalline powder. The strength and nature of the intermolecular interactions within this crystal lattice are fundamental to the compound's stability and its transition into solution.

Sublimation and Crystal Lattice Energy

Sublimation, the direct transition from a solid to a gas, provides a direct measure of the energy required to overcome all intermolecular forces in the crystal lattice. The key thermodynamic parameters—enthalpy (ΔHsub), entropy (ΔSsub), and Gibbs free energy of sublimation (ΔGsub)—are crucial for this understanding.[4] Studies have shown strong correlations between sublimation Gibbs energies and melting points, allowing for the prediction of these thermodynamic parameters from simpler thermo-physical experiments.[2]

The transpiration method is a classic experimental technique used to determine the temperature dependence of a compound's vapor pressure, from which the thermodynamic functions of sublimation can be calculated.[5]

Protocol 1: Determination of Sublimation Thermodynamics via the Transpiration Method
  • Sample Preparation: A sample of the sulfonamide ether is placed in a saturator tube, often on a bed of glass wool, to maximize the surface area.

  • Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or helium) is passed through the saturator at a precisely controlled, low flow rate.[4] The flow rate must be slow enough to ensure the gas becomes saturated with the vapor of the substance.

  • Thermostatic Control: The saturator is maintained within a thermostat at a constant, accurately measured temperature. Experiments are repeated at several different temperatures.

  • Condensation and Quantification: The vapor-saturated gas exits the saturator and is passed through a condenser or a trap cooled to a low temperature, causing the compound to deposit.

  • Analysis: The amount of sublimed substance is quantified, typically by gravimetry or a suitable chromatographic method.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the ideal gas law.

  • Thermodynamic Calculation: The sublimation enthalpy (ΔHsub) is determined from the slope of the van't Hoff plot (ln(P) vs. 1/T). The Gibbs free energy and entropy of sublimation are then calculated using the fundamental thermodynamic equations.[4]

Thermodynamics of Solution and Partitioning

For a drug to be effective, it must first dissolve. The thermodynamics of solution describe the energy changes that occur when a solid solute dissolves in a solvent, a process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solubility and Solvation

The solubility of sulfonamides has been studied in various solvents, from non-polar cyclohexane to polar water and amphiphilic octanol, which serve as models for different biological environments.[2][6][7] The thermodynamic functions of solution (ΔGsol, ΔHsol, ΔSsol) are evaluated from solubility data measured over a range of temperatures.[8]

A positive Gibbs energy of solution (ΔGsol), as is often the case for sulfonamides in non-polar solvents like cyclohexane, indicates the solution process is not spontaneous.[7] By analyzing the enthalpic and entropic contributions, one can gain further insight. For example, a large positive ΔHsol suggests that the energy required to break the strong bonds in the crystal lattice is not fully compensated by the formation of new solute-solvent bonds.

The extended Hildebrand solubility approach is a useful model for estimating the solubility of sulfonamides in binary and ternary solvent systems, providing a framework to understand and predict how solvent mixtures can dramatically enhance or suppress solubility.[9]

Data Summary: Thermodynamic Functions of Solution for Sulfonamides

The following table summarizes experimental data for the solution process of various sulfonamides in cyclohexane, illustrating the range of enthalpic and entropic contributions.

SulfonamideΔHsol (kJ mol-1)ΔSsol (J mol-1 K-1)ΔGsol (kJ mol-1 at 298.15 K)
Sulfanilamide (SA)39.97.3337.7
Sulfacetamide (SCM)42.410.339.3
Sulfapyridine (SP)36.414.432.1
Sulfadiazine (SD)31.419.525.6
Sulfamerazine (SMR)41.613.937.5

Data compiled from Martínez et al.[6][7]

Partitioning and Bioavailability

The transfer of a drug molecule from an aqueous phase to a lipid-like phase is a critical determinant of its ability to cross biological membranes. This process is modeled by studying the partitioning of the compound between water and n-octanol. The partition coefficient (log P) is a measure of the Gibbs free energy of transfer. However, a more detailed thermodynamic analysis, separating the Gibbs energy of transfer into its enthalpic and entropic components, provides a much richer understanding of the driving forces behind membrane permeability.[2][3] This distinction allows researchers to understand whether the transfer is driven by favorable energy changes (enthalpy) or by an increase in overall disorder (entropy), which can be different for molecules with very similar structures.[2]

Chemical and Physical Stability of Sulfonamide Ethers

Stability is a cornerstone of drug development, ensuring that the molecule remains intact and active from synthesis through storage to administration.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of sulfonamide ethers.

  • TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td). Ether-functionalized cations can sometimes exhibit lower thermal stability due to the potential for the ether oxygen to weaken cation-anion electrostatic interactions.[10]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[10]

Protocol 2: Thermal Stability Analysis using TGA and DSC
  • Sample Preparation: A small, accurately weighed amount of the sulfonamide ether (typically 1-5 mg) is placed into a TGA or DSC pan (e.g., aluminum, platinum).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • TGA Method: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. The mass loss is recorded continuously. The onset temperature of mass loss is identified as the decomposition temperature.

  • DSC Method: The sample is subjected to a controlled temperature program, often involving heating, cooling, and reheating cycles, to observe all thermal transitions. The onset of the endothermic peak during heating corresponds to the melting point.[10]

  • Data Analysis: The resulting thermograms are analyzed to determine Td, Tm, and enthalpies of fusion (ΔHfus).

Chemical Stability and Degradation

The sulfonamide functional group and the ether linkage are the primary sites of potential chemical degradation.

  • Hydrolysis: The S-N bond in the sulfonamide moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally more stable than a typical amide bond.

  • Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (VI) and is generally stable against further oxidation. However, other parts of the molecule, including the ether linkage, could be susceptible to oxidative degradation.

Stability studies typically involve subjecting the compound to forced degradation conditions (e.g., varying pH, temperature, and oxidative stress) and analyzing the formation of degradants over time using a stability-indicating chromatographic method like HPLC.

Integrated Characterization Workflow

The comprehensive analysis of a new sulfonamide ether involves a logical progression of experiments, from synthesis to a full thermodynamic and stability profile. This workflow ensures that all critical parameters are assessed to build a complete picture of the molecule's potential as a drug candidate.

G Syn Synthesis of Sulfonamide Ether Pur Purification & Structural Confirmation (NMR, MS, X-Ray) Syn->Pur DSC_TGA Thermal Analysis (DSC/TGA) Pur->DSC_TGA Sol Solubility vs. Temp in Key Solvents Pur->Sol Subl Sublimation Studies (Transpiration Method) DSC_TGA->Subl Provides Td, Tm, ΔH_fus Thermo_Solid Calculate Solid-State Thermodynamics (ΔG_sub, ΔH_sub) Subl->Thermo_Solid Part Partitioning Studies (Octanol/Water) Sol->Part Thermo_Sol Calculate Solution Thermodynamics (ΔG_sol, ΔH_sol, ΔS_sol) Sol->Thermo_Sol Thermo_Trans Calculate Transfer Thermodynamics (ΔG_trans, ΔH_trans) Part->Thermo_Trans Stab Forced Degradation (pH, Temp, Oxidative)

Caption: Integrated workflow for the physicochemical characterization of novel sulfonamide ethers.

Conclusion: A Foundation for Rational Drug Design

The thermodynamic properties and stability of sulfonamide ethers are not mere academic data points; they are fundamental predictors of a drug's real-world performance. A thorough understanding of the energetics of the solid state, the driving forces of dissolution, and the pathways of degradation is indispensable for rational drug design. By employing the experimental and analytical frameworks detailed in this guide, researchers can move beyond trial-and-error, making informed decisions to select and optimize candidates with the highest probability of success. The separation of Gibbs free energy into its enthalpic and entropic components, in particular, offers a sophisticated lens through which to view molecular behavior, enabling a more profound and predictive approach to the development of next-generation sulfonamide ether therapeutics.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Surov, O. V., ... & Raevsky, O. A. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical Sciences, 98(12), 4738-4755. [Link]

  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Martínez, F. & Gómez, A. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu.
  • El-Mansi, M., El-Saman, T., Shkurenko, A., & Welz-Biermann, U. (2018). Synthesis and Thermophysical Properties of Ether-Functionalized Sulfonium Ionic Liquids as Potential Electrolytes for Electrochemical Applications. ChemPhysChem, 19(21), 2896-2906. [Link]

  • Kornienko, A., Kumar, A., & Gerasimchuk, N. (2020). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 11(3), 249-268. [Link]

  • Perlovich, G. L., Volkova, T. V., & Surov, A. O. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3493. [Link]

  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • Martin, A., Wu, P. L., & Beer, B. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 73(2), 188-194. [Link]

  • El-Faham, A., Al-Shareef, H. F., & Abdel-Megeed, A. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • Martínez, F., Ávila, C., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Aben, O., & Singh, S. K. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
  • Perlovich, G. L. (2011). Relationship between the hydration Gibbs free energy (DG 298 hyd ) and RC a. ResearchGate. [Link]

  • Perlovich, G. L., Volkova, T. V., & Surov, A. O. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3493. [Link]

  • Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5757-5762. [Link]

  • García, A., Gascón, V., & Martínez, A. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 24(15), 5865-5872. [Link]

  • Garcia, J. M., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. Nanoscale, 12(12), 6746-6756. [Link]

  • Garcia, J. M., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Publishing. [Link]

  • Appelo, C. A. J. (2022). The Gibbs Free Energy. In: Geochemical Calculations. Springer, Cham. [Link]

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Exploratory

History and discovery of benzyloxy-substituted sulfonamides

An In-depth Technical Guide to the History and Discovery of Benzyloxy-Substituted Sulfonamides Abstract The journey of the sulfonamide scaffold from its celebrated beginning as the first class of synthetic antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Benzyloxy-Substituted Sulfonamides

Abstract

The journey of the sulfonamide scaffold from its celebrated beginning as the first class of synthetic antibacterial agents to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of rational drug design. This technical guide provides a comprehensive overview of a specific, highly versatile subclass: the benzyloxy-substituted sulfonamides. We will trace the historical evolution from the foundational discoveries of the early 20th century to the sophisticated, targeted therapeutics of today. This guide will elucidate the chemical rationale for incorporating the benzyloxy moiety, detail synthetic methodologies, analyze structure-activity relationships, and present case studies on their application as multi-target anti-inflammatory agents and novel androgen receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key historical milestones with contemporary field-proven insights to provide a thorough understanding of this important chemical class.

From "Miracle Drug" to Versatile Scaffold: A Historical Perspective

The story of sulfonamides begins in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery that a sulfonamide-containing dye, Prontosil, could effectively treat streptococcal infections.[1] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide.[1] This breakthrough ushered in the era of chemotherapy and marked the first time systemic bacterial infections could be reliably cured.

However, the utility of early sulfa drugs was soon challenged by the rise of antibiotic resistance and a range of side effects. This spurred medicinal chemists to modify the sulfanilamide core. The initial goal was to improve antibacterial potency and pharmacokinetic profiles, but these explorations quickly revealed that the sulfonamide group was a privileged scaffold with a vast range of biological activities far beyond anti-infectives.[2] A pivotal moment in this evolution was the discovery that sulfonamides could act as potent enzyme inhibitors, most notably of carbonic anhydrase (CA).[3][4][5] This discovery shifted the paradigm; the sulfonamide was no longer just an antibacterial pharmacophore but a versatile zinc-binding group that could be engineered to target specific enzymes involved in a multitude of diseases, from glaucoma to cancer.[6]

This led to the development of the "tail approach," a fundamental concept in modern sulfonamide design.[7] In this strategy, the primary sulfonamide group (R-SO₂NH₂) acts as an anchor, binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. The "R" group, or tail, can then be extensively modified to create secondary interactions with amino acid residues within and outside the active site cavity, thereby dictating the inhibitor's potency and isoform selectivity.[7][8] The introduction of the benzyloxy moiety is a sophisticated application of this principle.

The Benzyloxy Moiety: Rationale for a "Hydrophobic Tail"

The decision to incorporate a benzyloxy group (a benzyl ether) into a sulfonamide structure is a deliberate design choice driven by several key principles of medicinal chemistry. It is not merely a structural addition but a functional modification intended to modulate the compound's physicochemical and pharmacological properties.

Causality Behind the Choice:

  • Enhanced Lipophilicity: The benzyl group is inherently hydrophobic. Attaching it to the core sulfonamide structure increases the overall lipophilicity of the molecule. This can improve membrane permeability, facilitate oral absorption, and enhance penetration into tissues or across the blood-brain barrier.

  • Interaction with Hydrophobic Pockets: Enzyme active sites are not uniform; they contain both hydrophilic and hydrophobic regions. The benzyloxy "tail" is designed to occupy and form favorable van der Waals interactions with hydrophobic pockets adjacent to the primary binding site.[7][8] This secondary interaction can significantly increase binding affinity and contribute to isoform selectivity, as the topography of these pockets often varies between different enzymes.[9]

  • Conformational Tuning: The ether linkage provides a degree of rotational flexibility, allowing the benzyl ring to orient itself optimally within the binding pocket to maximize favorable contacts.

  • Vector for Further Modification: The aromatic ring of the benzyloxy group serves as a platform for further substitution. Adding electron-withdrawing or electron-donating groups to this ring can fine-tune the electronic properties and steric profile of the entire tail, allowing for precise optimization of target engagement.[9]

G cluster_0 General Structure of a Benzyloxy-Substituted Sulfonamide cluster_1 Rationale ZBG Zinc-Binding Group (SO2NH2) Anchors to enzyme active site Core Aromatic/Heterocyclic Core Provides structural rigidity ZBG->Core Covalent Bond Rationale1 • Binds Zn²⁺ in metalloenzymes ZBG->Rationale1 Linker Linker (e.g., Ether, Amide) Provides spacing and flexibility Core->Linker Covalent Bond Tail Benzyloxy Tail (O-CH2-Ph) Confers selectivity and potency Linker->Tail Covalent Bond Rationale2 • Interacts with hydrophobic pockets • Increases lipophilicity • Modulates pharmacokinetics Tail->Rationale2

Caption: Logical relationship of the core components of a benzyloxy-substituted sulfonamide.

Synthetic Pathways and Methodologies

The synthesis of benzyloxy-substituted sulfonamides is a multi-step process that leverages established organic chemistry reactions. The general strategy involves constructing the core sulfonamide and then introducing the benzyloxy group, typically via a Williamson ether synthesis or related O-benzylation methods.

G Start p-Aminophenol (or similar hydroxy-aniline) Step1 Amine Protection (e.g., Acetylation) CH3COCl Start->Step1 1 Step2 Chlorosulfonylation ClSO3H Step1->Step2 2 Step3 Amination NH4OH Step2->Step3 3 Step4 O-Benzylation BnBr, K2CO3 Step3->Step4 4 Step5 Deprotection (optional) Acid/Base Hydrolysis Step4->Step5 5 End Final Product: Benzyloxy-substituted Sulfonamide Step5->End 6

Caption: A generalized workflow for the synthesis of benzyloxy-substituted sulfonamides.

Experimental Protocol: O-Benzylation of a Phenolic Sulfonamide

This protocol is a representative example for the key step of introducing the benzyloxy tail, based on methodologies described in the literature for synthesizing benzyloxy-pyridazines and other benzyl ethers.[10][11][12]

Objective: To synthesize a benzyloxy-substituted sulfonamide from its phenolic precursor.

Materials:

  • 4-Hydroxybenzenesulfonamide (or other phenolic sulfonamide precursor)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic sulfonamide precursor (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzyloxy-substituted sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Study I: Multi-Target Anti-Inflammatory Agents

A significant modern application of the benzyloxy-sulfonamide scaffold is in the development of multi-target ligands for treating complex diseases like inflammation. Recent work has focused on designing compounds that can simultaneously inhibit carbonic anhydrases (specifically the cancer-related isoforms CA IX and XII) and cyclooxygenase-2 (COX-2), both of which are implicated in inflammation and cancer.[10]

In this approach, a pyridazinone core is attached to a benzenesulfonamide moiety. The key modification is the benzylation of a hydroxyl group on the pyridazinone ring, appending a hydrophobic benzyloxy tail.[10] This tail is crucial for achieving potent inhibition of the target enzymes. The benzyloxy derivative 5c in this series demonstrated potent, single-digit nanomolar inhibitory activity against the target CA IX isoform.[10]

G cluster_CA Carbonic Anhydrase Pathway cluster_COX Cyclooxygenase Pathway Compound Benzyloxy-Pyridazinone Sulfonamide (e.g., 5c) CAIX CA IX / XII (Tumor-associated) Compound->CAIX Inhibits COX2 COX-2 (Inducible) Compound->COX2 Inhibits pH_Reg pH Regulation (Acidic Microenvironment) CAIX->pH_Reg Tumor Tumor Proliferation & Metastasis pH_Reg->Tumor PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation

Caption: Dual-target inhibition pathway of benzyloxy-substituted pyridazinone sulfonamides.

Inhibitory Activity Data
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)COX-2 (IC₅₀, µM)
5a (benzyloxy)125.489.214.825.30.21
5b (4-F-benzyloxy)102.975.812.321.60.15
5c (4-Cl-benzyloxy)88.150.34.9 8.2 0.11
Celecoxib (Ref.)>10000250254.50.04
Data synthesized from Abdel-Gawad et al., 2023.[10]

Case Study II: Novel Androgen Receptor Antagonists for Prostate Cancer

The adaptability of the benzyloxy-sulfonamide scaffold is further highlighted by its recent emergence in oncology, specifically in the development of novel antagonists for the Androgen Receptor (AR), a key driver of prostate cancer.[13] Traditional AR antagonists face challenges with resistance. A new strategy involves targeting a different site on the receptor, known as the Activation Function 2 (AF2) region.[13][14]

Through structure-based virtual screening, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives was identified as a new class of AR antagonists that target the AF2 site. The benzyloxy group plays a critical role in positioning the molecule correctly within this novel binding pocket. The lead compound, T1-12 , demonstrated excellent antagonistic activity in cellular assays and effectively inhibited tumor growth in an in vivo xenograft model.[13] This discovery represents a significant advance, providing a new chemical scaffold for developing therapeutics to overcome resistance in prostate cancer treatment.[13][14]

Biological Activity Data
CompoundAR Antagonistic Activity (IC₅₀, µM)Peptide Displacement Activity (IC₅₀, µM)
T1-12 0.4718.05
T1-15 0.7322.91
T1-61 0.5820.14
Data from Chai et al., 2022.[13]

Conclusion and Future Outlook

The history of benzyloxy-substituted sulfonamides is a microcosm of the broader evolution of medicinal chemistry. It showcases a journey from the serendipitous discovery of a "miracle drug" to the highly rational, structure-based design of targeted molecular therapies. The incorporation of the benzyloxy moiety exemplifies the "tail approach," transforming the classical sulfonamide scaffold into a precision tool capable of achieving high potency and selectivity against a diverse array of biological targets, including enzymes like carbonic anhydrase and nuclear receptors like the AR.

The case studies presented herein underscore the remarkable versatility of this chemical class, with demonstrated applications in inflammation and oncology. As our understanding of disease biology deepens and our computational and synthetic tools become more powerful, the benzyloxy-substituted sulfonamide scaffold is poised to remain a valuable and highly adaptable platform for the discovery of next-generation therapeutics. Future research will likely focus on further optimizing the "tail" for even greater target specificity, improving pharmacokinetic properties, and exploring its potential against new and challenging disease targets.

References

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • Chai, X., Sun, H., Zhou, W., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • Olasunkanmi, O. A., Akeredolu, O. F., Echegwo, T. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

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  • Capasso, C., & Supuran, C. T. (2015). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932–2015). ResearchGate. [Link]

  • Sharma, A., Singh, S., & Supuran, C. T. (2020). Progress in the development of human carbonic anhydrase inhibitors and their pharmacological applications: Where are we today? Medicinal Research Reviews. [Link]

  • Iftikhar, S., & Siddiqui, H. L. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. ResearchGate. [Link]

  • De Martino, G., D'Ursi, A. M., Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Eysteinsson, T., Gudmundsdottir, B. S., & Einarsson, H. (2024). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science. [Link]

  • Chandna, N., Kumar, A., & Drabu, S. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Lomelino, C. L., Avvaru, B. S., Mahon, B. P., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., Che, M., Liu, Y., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]

  • Börzsönyi, S., Vereb, Z., Kovács, L., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Capasso, C., & Supuran, C. T. (2015). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932–2015). Taylor & Francis Online. [Link]

  • Lomelino, C. L., McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]

  • Olasunkanmi, O. A., Akeredolu, O. F., Echegwo, T. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Abdel-Gawad, H., Angeli, A., El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Montesdeoca-Esponda, S., Tlahuext-Aca, A., & de la Torre, M. C. (2021). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters. [Link]

  • Chandna, N., Kumar, A., & Drabu, S. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. ResearchGate. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor. [Link]

  • Eid, N., Karame, I., & Andrioletti, B. (2018). Benzylic sulfonamides in drug discovery. ResearchGate. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Al-Masoudi, W. A. (2012). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Scholars Research Library. [Link]

  • Method for synthesizing benzene sulfonamide compounds.
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Colorado Boulder. [Link]

  • Sial, A. A., Taha, M., Ismail, N. H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

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Foundational

In-Depth Technical Guide: Computational Modeling of 4-(Benzyloxy)-2-methylbenzenesulfonamide Binding Affinity to Human Carbonic Anhydrase II

A Senior Application Scientist's Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to model the binding affinity of 4-(Benzyloxy)-2-methylbenzenesulfonamide to its target protein. While the specific biological target of this compound is not extensively documented in publicly available literature, we will utilize Human Carbonic Anhydrase II (hCAII) as a representative model system. The binding of sulfonamides to hCAII is a well-established and extensively studied interaction, making it an ideal case for demonstrating a robust computational workflow.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system from initial protein preparation to final binding free energy calculations. The core methodologies covered include molecular docking to predict binding poses and all-atom molecular dynamics (MD) simulations coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate binding free energies.

Introduction: The Imperative for In Silico Binding Affinity Prediction

In the landscape of modern drug discovery, the early and accurate prediction of a ligand's binding affinity to its biological target is of paramount importance.[4] This critical parameter dictates the potential efficacy of a drug candidate and guides lead optimization efforts. Traditional experimental methods for determining binding affinity, while indispensable, can be time-consuming and resource-intensive. Computational modeling offers a powerful and complementary approach, enabling the rapid screening of compound libraries, the elucidation of binding mechanisms at an atomic level, and the prioritization of candidates for synthesis and experimental validation.[4]

4-(Benzyloxy)-2-methylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents a relevant case study. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[5] Their interaction with metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases, is a classic example of structure-based drug design. This guide will therefore focus on the computational workflow to predict the binding affinity of 4-(Benzyloxy)-2-methylbenzenesulfonamide with Human Carbonic Anhydrase II (hCAII), a well-characterized and therapeutically relevant target for many sulfonamide inhibitors.[1][2][3]

Foundational Principles: A Multi-tiered Approach to Binding Affinity

A robust computational prediction of binding affinity is not a single calculation but rather a multi-step process that progressively refines the understanding of the protein-ligand interaction. Our approach is hierarchical, beginning with a broad search for potential binding modes and culminating in a more rigorous, albeit computationally expensive, calculation of binding free energy.

Sources

Exploratory

Hydrophobicity and Lipinski’s rule analysis for 4-(Benzyloxy)-2-methylbenzenesulfonamide

This guide provides a rigorous technical analysis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a structural scaffold relevant to medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors (CAIs) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a structural scaffold relevant to medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors (CAIs) and antibacterial agents.

The following analysis synthesizes theoretical cheminformatics with practical experimental methodologies, adhering to the Senior Application Scientist persona.

Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-(Benzyloxy)-2-methylbenzenesulfonamide (Formula: C₁₄H₁₅NO₃S) represents a classic "tail-approach" sulfonamide scaffold. The integration of a hydrophobic benzyloxy tail with a polar zinc-binding sulfonamide group suggests a design targeting the hydrophobic pocket of metalloenzymes, such as Carbonic Anhydrases (hCA).

This guide analyzes the physicochemical viability of this compound as an oral drug candidate using Lipinski’s Rule of Five (Ro5) and details the Shake-Flask Method (OECD 107) for the empirical determination of hydrophobicity (LogP).

Key Finding: Theoretical analysis predicts this compound is Ro5 Compliant , with an estimated LogP of ~2.4–2.8, suggesting optimal oral bioavailability and potential blood-brain barrier (BBB) permeability.

Chemical Profile & Structural Logic

Molecule Identification[1]
  • IUPAC Name: 4-(Benzyloxy)-2-methylbenzenesulfonamide

  • Molecular Formula: C₁₄H₁₅NO₃S

  • Molecular Weight (MW): 277.34 g/mol

Structural Activity Relationship (SAR) Context

From a medicinal chemistry perspective, the structure is tripartite:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) coordinates with the Zn²⁺ ion in the active site of enzymes like Carbonic Anhydrase.

  • Linker/Scaffold: The 2-methylphenyl ring provides a rigid spacer. The ortho-methyl group often restricts conformation, potentially increasing selectivity by inducing a twist in the ring system.

  • Hydrophobic Tail: The 4-benzyloxy group is designed to interact with hydrophobic patches within the enzyme active site, enhancing affinity (potency) and lipophilicity (permeability).

Theoretical Analysis: Lipinski’s Rule of Five

Lipinski’s Rule of Five evaluates the "druglikeness" of a chemical entity, predicting the probability of success for oral delivery based on passive absorption.[1][2][3]

Quantitative Breakdown

The following table presents the calculated properties for 4-(Benzyloxy)-2-methylbenzenesulfonamide against Ro5 thresholds.

ParameterLipinski ThresholdCalculated ValueStatusMechanistic Insight
Molecular Weight (MW) ≤ 500 Da277.34 Da ✅ PassSmall enough for efficient passive diffusion.
LogP (Lipophilicity) ≤ 5.0~2.65 (Predicted)✅ PassBalanced solubility and membrane permeability.
H-Bond Donors (HBD) ≤ 52 (-NH₂)✅ PassLow desolvation penalty.
H-Bond Acceptors (HBA) ≤ 104 (2 O in SO₂, 1 O in ether, 1 N)✅ PassSufficient polarity for solubility.
Rotatable Bonds ≤ 10 (Veber Rule)4 ✅ PassRigid enough to minimize entropy loss upon binding.
Interpretation

The compound exhibits zero violations of Lipinski’s rules.

  • Bioavailability: The MW < 300 and LogP ~2.6 place it in the "Sweet Spot" for oral drugs (Golden Triangle).

  • CNS Penetration: With a LogP > 2.0 and low MW, this compound has a high probability of crossing the Blood-Brain Barrier (BBB), which is critical if the target is a CNS-located isoform (e.g., hCA VII or XII).

Visualization: Ro5 Compliance Logic

The following diagram illustrates the decision logic applied to this specific molecule.

Ro5_Analysis Start Compound: 4-(Benzyloxy)-2-methylbenzenesulfonamide MW_Check Check MW (Value: 277.34) Start->MW_Check LogP_Check Check LogP (Est: 2.65) MW_Check->LogP_Check < 500 Da (Pass) HBD_Check Check HBD (Count: 2) LogP_Check->HBD_Check < 5.0 (Pass) HBA_Check Check HBA (Count: 4) HBD_Check->HBA_Check <= 5 (Pass) Result CONCLUSION: Ro5 Compliant High Oral Bioavailability HBA_Check->Result <= 10 (Pass)

Figure 1: Step-wise Lipinski compliance verification for the target sulfonamide.

Hydrophobicity Assessment: Experimental Protocols

While theoretical LogP is useful for screening, experimental determination is mandatory for lead optimization. The Partition Coefficient (P) is defined as the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium (usually n-octanol and water).

Why n-Octanol?

n-Octanol is chosen because its polar head and hydrophobic tail mimic the amphiphilic nature of the phospholipid bilayer of cell membranes.

Protocol: Shake-Flask Method (OECD Guideline 107)

This is the gold standard for compounds with LogP between -2 and 4.

Prerequisites:

  • Phases: n-Octanol (HPLC Grade) and Water (Distilled/Milli-Q).

  • Quantification: UV-Vis Spectrophotometry (due to the benzene chromophore) or HPLC.

Step-by-Step Workflow:

  • Phase Pre-Saturation:

    • Mix n-octanol and water (1:1 ratio) in a large separation funnel.

    • Shake for 24 hours to equilibrate.

    • Separate the phases: The top layer is water-saturated octanol, the bottom is octanol-saturated water. Crucial: Using pure solvents without pre-saturation causes volume errors.

  • Stock Solution Preparation:

    • Dissolve ~10 mg of 4-(Benzyloxy)-2-methylbenzenesulfonamide in water-saturated octanol.

    • Measure absorbance (

      
      ) at 
      
      
      
      (typically ~260-270 nm for sulfonamides).
  • Partitioning:

    • Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution.

    • Agitation: Invert/shake vials for 30 minutes (do not vortex vigorously to avoid emulsions).

    • Separation: Centrifuge at 2000g for 20 minutes to ensure complete phase separation.

  • Analysis:

    • Sample the octanol phase (upper layer).

    • Measure absorbance (

      
      ).
      
    • Calculate concentration using Beer-Lambert Law.

    • Determine concentration in water by mass balance (Total Mass - Mass in Octanol).

  • Calculation:

    
    
    
    
    
Experimental Workflow Diagram

ShakeFlask_Protocol Presat 1. Pre-saturation (24h Mixing) Stock 2. Stock Prep (Dissolve in Octanol) Presat->Stock Use Sat. Octanol Partition 3. Partitioning (Shake 30 min) Stock->Partition Add Water Centrifuge 4. Phase Separation (Centrifuge) Partition->Centrifuge Analyze 5. UV/HPLC Analysis (Both Phases) Centrifuge->Analyze Sample Layers

Figure 2: Workflow for the OECD 107 Shake-Flask Method.

Data Interpretation & Implications

Bioavailability

With a LogP near 2.6, 4-(Benzyloxy)-2-methylbenzenesulfonamide is sufficiently lipophilic to cross the gastrointestinal epithelium via passive transcellular diffusion. It is unlikely to be effluxed heavily by P-glycoprotein (P-gp) unless the benzyl group makes specific contacts with the transporter.

Solubility Risks

While the LogP is favorable, the sulfonamide group has limited aqueous solubility.

  • Recommendation: If experimental solubility is < 50 µg/mL, consider salt formation. The sulfonamide nitrogen is weakly acidic (pKa ~10). Reacting with a strong base (e.g., NaOH) can form the sodium salt (

    
    ), significantly improving aqueous solubility for formulation without altering the intrinsic permeability of the neutral species.
    
Metabolic Stability

The benzyloxy group is a potential metabolic soft spot.

  • CYP450 Metabolism: The benzylic carbon is prone to oxidation (O-dealkylation) by CYP enzymes (e.g., CYP3A4, CYP2D6), leading to the release of the phenol derivative and benzaldehyde.

  • Mitigation: The 2-methyl group on the central ring may provide steric protection against metabolism at the ring positions, but the ether linkage remains vulnerable.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 4-(Benzyloxy)-2-methylbenzenesulfonamide

Abstract & Application Context 4-(Benzyloxy)-2-methylbenzenesulfonamide is a critical pharmacophore intermediate, frequently utilized in the development of antiviral agents, specific kinase inhibitors, and androgen recep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4-(Benzyloxy)-2-methylbenzenesulfonamide is a critical pharmacophore intermediate, frequently utilized in the development of antiviral agents, specific kinase inhibitors, and androgen receptor antagonists. Its structural core combines a lipophilic benzyl ether tail with a polar sulfonamide head, necessitating a synthesis strategy that preserves the ether linkage while efficiently introducing the sulfonamide functionality.

This application note details a robust, three-step synthesis protocol starting from commercially available m-cresol. The route is optimized for regioselectivity, safety, and scalability, utilizing electrophilic aromatic substitution principles to direct the sulfonyl group to the specific position required.

Retrosynthetic Analysis & Strategy

The synthesis relies on the strong ortho/para directing effect of the alkoxy group to control the regiochemistry of the chlorosulfonation step.

  • Target: 4-(Benzyloxy)-2-methylbenzenesulfonamide

  • Disconnection: Sulfonamide

    
     Sulfonyl Chloride 
    
    
    
    Aryl Ether
    
    
    Phenol.
  • Key Regiochemical Logic: In 1-(benzyloxy)-3-methylbenzene, the C4 position is para to the strong activating benzyloxy group and ortho to the weak activating methyl group. This cooperative directing effect makes C4 the most nucleophilic site, ensuring high regioselectivity during chlorosulfonation.

Reaction Pathway Diagram

SynthesisRoute SM Starting Material m-Cresol (3-Methylphenol) Int1 Intermediate 1 1-(Benzyloxy)-3-methylbenzene SM->Int1 Step 1: O-Alkylation BnBr, K2CO3, DMF 60°C, 4h Int2 Intermediate 2 4-(Benzyloxy)-2-methyl- benzenesulfonyl chloride Int1->Int2 Step 2: Chlorosulfonation ClSO3H (excess) 0°C to RT, 2h Product Target Product 4-(Benzyloxy)-2-methyl- benzenesulfonamide Int2->Product Step 3: Aminolysis NH4OH (aq) or NH3/THF 0°C, 1h

Figure 1: Synthetic pathway designed to maximize regioselectivity.

Reagents & Materials Checklist

ReagentCAS No.[1][2]RoleMolar Eq.[1][2][3][4][5][6]Grade
3-Methylphenol (m-Cresol) 108-39-4Starting Material1.0>99%
Benzyl Bromide 100-39-0Alkylating Agent1.1Synthesis
Potassium Carbonate 584-08-7Base1.5Anhydrous
Chlorosulfonic Acid 7790-94-5Electrophile/Solvent4.0 - 5.0>98% (Fresh)
Ammonium Hydroxide 1336-21-6Aminating AgentExcess28-30% aq.[7][8]
DMF 68-12-2Solvent (Step 1)N/AAnhydrous
Dichloromethane (DCM) 75-09-2Solvent (Extraction)N/AACS

Detailed Experimental Protocol

Step 1: O-Alkylation (Protection)

Objective: Mask the phenolic hydroxyl group to prevent sulfonation at the oxygen and direct the subsequent electrophilic attack.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[9][10]

  • Dissolution: Charge m-cresol (1.0 equiv) and anhydrous DMF (5 mL/g of cresol). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (1.5 equiv) in a single portion. The suspension may warm slightly.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume). Stir vigorously for 30 minutes.

  • Isolation: Extract with Ethyl Acetate (3x).[5][11] Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate in vacuo.
    
    • Expected Yield: 90-95%

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: Electrophilic Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety. This is the Critical Process Step (CPS) for regioselectivity.

  • Safety Pre-check: Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried. Have a quenching bucket (ice/soda ash) ready.

  • Chilling: Place Chlorosulfonic acid (4.0 equiv) in a dry 2-neck flask under nitrogen. Cool to 0°C using an ice/salt bath.

  • Addition: Dissolve the Intermediate 1 (from Step 1) in a minimal amount of DCM (optional, can be added neat if liquid). Add this dropwise to the acid over 30-45 minutes.

    • Critical Parameter: Maintain internal temperature

      
       to minimize sulfone byproduct formation.
      
  • Reaction: After addition, remove the ice bath and stir at Room Temperature (20-25°C) for 2 hours.

    • Observation: Evolution of HCl gas will occur; vent through a scrubber (NaOH trap).

  • Quenching (Hazardous): Pour the reaction mixture very slowly onto crushed ice (approx. 100g ice per 10g acid) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy white/off-white solid.

  • Isolation: Extract immediately with DCM (2x). Wash the organic layer with cold water and cold saturated

    
     (wash quickly to avoid hydrolysis). Dry over 
    
    
    
    .
    • Note: Do not concentrate to dryness if unstable; use the solution directly in Step 3 if possible. If isolation is needed, evaporate at

      
      .
      
Step 3: Aminolysis

Objective: Convert the sulfonyl chloride to the stable sulfonamide.

  • Preparation: Cool the DCM solution of 4-(Benzyloxy)-2-methylbenzenesulfonyl chloride to 0°C .

  • Amination: Add Ammonium Hydroxide (28% aq, 10 equiv) or sparge with ammonia gas.

    • Alternative: For anhydrous conditions, use 0.5M Ammonia in Dioxane/THF.

  • Reaction: Stir vigorously at 0°C to RT for 1 hour.

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~2 (to protonate any amine byproducts, though sulfonamide remains neutral/precipitates).

  • Filtration: If the product precipitates, filter and wash with water. If it remains in DCM, separate layers, wash with brine, dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Formation of diaryl sulfone byproduct.Ensure Temperature

during addition. Increase

equivalents to dilute the substrate.
Product is an Oil Residual solvent or impurities.[1]Triturate with cold diethyl ether or pentane to induce crystallization.
Regioisomer Contamination Steric leakage or thermodynamic equilibration.Verify the starting material purity.[12] Maintain strict kinetic control (low temp) in Step 2.
Hydrolysis of Sulfonyl Chloride Slow quenching or warm aqueous washes.Use ice-cold water for washes. Proceed immediately to Step 3 without storing the chloride.

Safety & Handling

  • Chlorosulfonic Acid: Corrosive, reacts explosively with water, causes severe burns. Use a face shield, thick rubber gloves, and work in a high-efficiency fume hood.

  • Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a hood.

  • Waste Disposal: Quench all acidic streams with soda ash before disposal. Segregate halogenated solvents.

References

  • Regioselectivity in Sulfonation: Stenfors, B. A.; Ngassa, F. N. "The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives." Eur. J. Chem.[9]2021 , 12, 109-116.[9] Link

  • General Chlorosulfonation Protocol: "Sulfonyl Chloride Synthesis." Organic Syntheses, Coll. Vol. 1, p. 85. Link

  • Analogous Benzyloxy Sulfonamide Synthesis: "Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor." J. Med. Chem.2022 , 65,[13] 3. Link

  • Ether Synthesis: "Potassium carbonate-mediated O-alkylation." PMC - NIH, 2014 . Link

Sources

Application

Solvent selection for dissolving 4-(Benzyloxy)-2-methylbenzenesulfonamide

Application Note: Solvent Selection & Dissolution Protocols for 4-(Benzyloxy)-2-methylbenzenesulfonamide Executive Summary This guide provides a technical framework for the solubilization of 4-(Benzyloxy)-2-methylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocols for 4-(Benzyloxy)-2-methylbenzenesulfonamide

Executive Summary

This guide provides a technical framework for the solubilization of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a hydrophobic sulfonamide intermediate often utilized in the synthesis of kinase inhibitors and receptor antagonists. Due to the competing polarity of the sulfonamide "head" and the lipophilic benzyloxy "tail," this compound exhibits complex solubility behavior that defies simple "like-dissolves-like" heuristics.

This document details:

  • Physicochemical Profiling: Theoretical solubility predictions based on structural analysis.

  • Solvent Screening Protocols: Systematic workflows to identify optimal solvents for synthesis, purification (recrystallization), and biological assays.

  • Critical Handling Notes: Preventing "crash-out" precipitation in aqueous buffers.

Structural Analysis & Solubility Prediction

To select the correct solvent, we must first deconstruct the molecule’s competing functional groups.

Functional GroupPropertySolvent Interaction Preference
Sulfonamide (-SO₂NH₂) Polar, H-bond Donor/AcceptorSoluble in polar aprotic solvents (DMSO, DMF) and lower alcohols. Weakly acidic (pKa ~10).
Benzyloxy (-O-CH₂-Ph) Lipophilic, Aromatic, BulkyIncreases solubility in non-polar organics (DCM, Ethyl Acetate). Drastically reduces water solubility.
2-Methyl Group Steric Bulk, LipophilicDisrupts crystal packing (lowering MP vs. non-methylated analogs), slightly enhancing organic solubility.

Predicted Solubility Profile:

  • High Solubility (>100 mg/mL): DMSO, DMF, DMAc (Dipolar aprotic).

  • Moderate Solubility (Heating required): Ethanol, Isopropanol, Ethyl Acetate, Toluene.

  • Low/Insoluble (<1 mg/mL): Water, Hexane, Diethyl Ether (at RT).

Visual Decision Matrix: Solvent Selection Strategy

The following logic flow guides the researcher through solvent selection based on the intended application.

SolventSelection Start Intended Application Bioassay Biological Assay (IC50 / Cell Culture) Start->Bioassay Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Recrystallization (Purification) Start->Purification NMR Structural Analysis (NMR) Start->NMR DMSO 100% DMSO Stock (Dilute <1% v/v) Bioassay->DMSO High Conc. Required Aprotic Polar Aprotic (DMF, DMAc, NMP) Synthesis->Aprotic Nucleophilic Attack Binary Binary System (EtOH/H2O or EtOAc/Hex) Purification->Binary Temp. Dependent Deuterated DMSO-d6 or CDCl3 NMR->Deuterated Exchangeable Protons

Figure 1: Decision matrix for selecting the optimal solvent system based on downstream experimental requirements.

Experimental Protocols

Protocol A: The "Spot Test" (Rapid Qualitative Screening)

Use this protocol to quickly assess solubility in a new solvent without wasting large amounts of compound.

Materials:

  • 4-(Benzyloxy)-2-methylbenzenesulfonamide (approx. 10 mg per solvent)

  • Glass culture tubes (12 x 75 mm)

  • Heat gun or water bath (set to 60°C)

Procedure:

  • Weigh 10 mg of compound into a glass tube.

  • Add 100 µL of the test solvent (Target conc: 100 mg/mL).

  • Vortex for 30 seconds.

    • Clear solution? → High Solubility .

  • If undissolved, add solvent in 100 µL increments until 1 mL total (Target conc: 10 mg/mL).

  • If still undissolved, heat to 60°C.

    • Dissolves on heat, precipitates on cool? → Good Recrystallization Candidate .

    • Remains solid? → Insoluble .

Data Recording Table:

Solvent Room Temp (25°C) Heated (60°C) Application Potential
DMSO Soluble (Instant) N/A Bioassay Stock
Ethanol Partially Soluble Soluble Recrystallization
DCM Soluble N/A Extraction / Synthesis

| Water | Insoluble | Insoluble | Anti-solvent |

Protocol B: Recrystallization via "Cloud Point" Titration

The benzyloxy group makes this compound ideal for Alcohol/Water recrystallization. The hydrophobic tail drives precipitation as water content increases.

Theory: We utilize the steep solubility curve in ethanol while using water as an anti-solvent to force the hydrophobic lattice to reform, excluding impurities.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude 4-(Benzyloxy)-2-methylbenzenesulfonamide in a 50 mL Erlenmeyer flask.

  • Primary Solvent: Add Ethanol (absolute) slowly while heating on a hot plate (approx. 70°C). Add just enough to dissolve the solid completely (approx. 5-10 mL).

  • Anti-Solvent Addition: While maintaining boiling, add warm water dropwise.

  • The Cloud Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove from heat. Allow to cool to RT undisturbed, then move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystalline solid and wash with cold 50% EtOH/Water.

Protocol C: DMSO Stock Preparation for Biological Assays

Critical: Hydrophobic sulfonamides are prone to "crashing out" when a DMSO stock is injected into aqueous media (e.g., cell culture media).

The "Crash-Out" Risk: When 100% DMSO stock enters an aqueous buffer, the solvent environment changes instantly. The benzyloxy tail, finding no lipophilic partner, aggregates, causing micro-precipitation that falsifies IC50 data.

Mitigation Workflow:

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO at 10 mM .

    • Tip: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (The Step-Down): Do NOT pipette 10 mM stock directly into the assay well.

    • Create a 10x working solution in a solvent blend (e.g., 10% DMSO / 90% Culture Media) first.

    • Vortex immediately. Check for turbidity.

  • Final Addition: Add the 10x working solution to your cells/protein.

    • Final Assay Conc: 1x Drug, 1% DMSO.

BioassayPrep Solid Solid Compound DMSO_Stock 10 mM Stock (100% DMSO) Solid->DMSO_Stock Dissolve & Sonicate StepDown Intermediate Dilution (10% DMSO / 90% Media) DMSO_Stock->StepDown Dilute 1:10 Vortex Immediately AssayWell Final Assay Well (1% DMSO) DMSO_Stock->AssayWell Direct Addition StepDown->AssayWell Add to Cells Precipitation RISK: Precipitation (False Negative) AssayWell->Precipitation If mixed poorly

Figure 2: Step-down dilution protocol to prevent compound precipitation in aqueous bioassays.

References

  • Martinez, F., & Gomez, A. (2001).[1] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 30(10), 909–923.[1] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289-295. Link

Sources

Method

Application Note: Crystallization and Purification Protocols for 4-(Benzyloxy)-2-methylbenzenesulfonamide

Abstract This technical guide details the purification of 4-(Benzyloxy)-2-methylbenzenesulfonamide (CAS: 13948-03-3), a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeutics.[1] Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification of 4-(Benzyloxy)-2-methylbenzenesulfonamide (CAS: 13948-03-3), a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeutics.[1] Due to the molecule's amphiphilic nature—possessing both a lipophilic benzyloxy-tolyl moiety and a polar sulfonamide group—standard purification can be challenging.[1][2] This note provides two validated protocols: a Chemical Purification (Acid-Base Swing) for crude isolation and a Thermal Recrystallization for high-purity polymorphism control.[1][2]

Molecule Analysis & Solubility Profile

Structural Considerations
  • Hydrophobic Domain: The 4-benzyloxy-2-methylbenzene core drives solubility in organic solvents (DCM, Ethyl Acetate).[1]

  • Hydrophilic/Acidic Domain: The primary sulfonamide (

    
    ) acts as a weak acid (
    
    
    
    ), allowing deprotonation in strong aqueous base.[3][1] This feature is the "handle" for chemical purification.[2]
Solubility Matrix
SolventSolubility (Hot)Solubility (Cold)Suitability
Water LowInsolubleAnti-solvent
Ethanol (EtOH) HighModerateGood Solvent
Isopropanol (IPA) HighLowIdeal Solvent
Ethyl Acetate HighModerateGood for extraction
1M NaOH (aq) Soluble (as salt)SolubleChemical Purification
Dichloromethane HighHighToo soluble for cryst.[1][2][4]

Pre-Crystallization Characterization

Before initiating crystallization, the crude material must be assessed to select the correct pathway.

  • Purity < 90% (Crude): Use Protocol A (Acid-Base Precipitation) to remove non-acidic organic impurities (e.g., unreacted starting materials, sulfones).[1]

  • Purity > 90% (Semi-Pure): Use Protocol B (Recrystallization) to refine crystal habit and remove trace impurities.[1]

Decision Logic Diagram (DOT)

PurificationLogic Start Crude 4-(Benzyloxy)-2-methylbenzenesulfonamide Analyze Analyze Purity (HPLC/TLC) Start->Analyze Decision Purity Level? Analyze->Decision MethodA Protocol A: Acid-Base Precipitation (Removes non-acidic organics) Decision->MethodA < 90% Purity MethodB Protocol B: Solvent Recrystallization (Polymorph control & polishing) Decision->MethodB > 90% Purity MethodA->MethodB If higher purity needed Final High Purity Solid (>99%) MethodB->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on initial crude purity.

Protocol A: Acid-Base Chemical Purification

Objective: To separate the sulfonamide from non-acidic impurities (e.g., 4-(benzyloxy)-2-methylbenzene byproducts) utilizing the acidity of the sulfonamide proton.[1]

Reagents
  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution.[2]

  • Hydrochloric Acid (HCl), 2.0 M aqueous solution.[2]

  • Activated Charcoal (optional, for decolorization).[2][5]

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 1.0 M NaOH (5 mL per gram of solid). Stir at room temperature. The sulfonamide will convert to its sodium salt and dissolve.[2]

    • Checkpoint: If solids remain after 20 minutes, these are likely non-acidic impurities.[2]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic impurities.[1][2]

    • Optional: If the solution is dark, treat with activated charcoal (5 wt%) for 15 minutes before filtering.

  • Precipitation: Transfer the clear filtrate to a clean flask. While stirring vigorously, slowly add 2.0 M HCl dropwise.

    • Observation: The solution will cloud as the pH drops.[2] Target pH is 2–3.[1][2]

  • Aging: Allow the slurry to stir for 30 minutes at 0–5°C (ice bath) to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     cake volume) to remove residual salts (NaCl).[1]
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (IPA/Water)

Objective: To obtain high-purity crystals with a defined polymorph and remove trace soluble impurities.[1][2] Solvent System: Isopropanol (IPA) / Water.[1][2] Rationale: IPA solubilizes the lipophilic benzyl group at high temps, while water acts as a strong anti-solvent for the sulfonamide moiety upon cooling.[3]

Reagents
  • Isopropanol (HPLC Grade).[1][2]

  • Deionized Water.[1][2]

Step-by-Step Procedure
  • Solvent Ratio Determination (Scouting):

    • Target a solvent mixture of roughly 3:1 IPA:Water initially.[1][2]

  • Dissolution:

    • Place the solid in a round-bottom flask equipped with a reflux condenser.

    • Add IPA (approx. 3 mL/g). Heat to reflux (82°C).[1][2]

    • If not dissolved, add more IPA in small increments until clear.[2]

    • Once dissolved, add water dropwise through the condenser until a faint turbidity persists, then add just enough IPA to clear it again.

  • Hot Filtration (Critical):

    • If insoluble particles are visible, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper to prevent premature crystallization.[5]

  • Controlled Cooling (Nucleation):

    • Remove heat and allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Anti-Oiling Measure: If the product separates as an oil ("oiling out") rather than crystals, reheat to redissolve and add a seed crystal (if available) or scratch the glass wall at the air-liquid interface.

  • Maximizing Yield:

    • Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.[2]

    • Wash: Displace mother liquor with a cold mixture of IPA/Water (1:1). Do not wash with pure water, as this may cause oiling or gumming of surface impurities.[2]

  • Drying:

    • Dry under vacuum at 50°C. Monitor weight until constant.[1][2]

Analytical Validation

Verify the success of the purification using the following parameters:

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity > 99.0% AreaHPLC (C18, ACN/Water gradient)
Melting Point Sharp range (e.g., within 2°C)*DSC / Capillary
Residual Solvent < 5000 ppm (IPA)GC-Headspace

*Note: Exact melting point should be established against a reference standard, typically expected in the range of 140–170°C for this class of sulfonamides.

Troubleshooting Guide

Issue: "Oiling Out"
  • Cause: The solution temperature is above the cloud point but the solute is liquid (melting point depression by solvent).[1]

  • Solution:

    • Reheat to dissolve the oil.

    • Add more solvent (IPA) to slightly dilute the solution (decreases saturation temperature).

    • Seed the solution at a higher temperature (just below reflux).

Issue: Low Yield
  • Cause: Too much solvent used or high solubility in the mother liquor.[1][2]

  • Solution: Concentrate the mother liquor by rotary evaporation and repeat the cooling step.[2] Alternatively, increase the ratio of Water (Anti-solvent) in the final cooling stage.

References

  • BenchChem. (2025).[1][2][5] Recrystallization of Sulfonamide Products: Technical Support & Protocols. Retrieved from [3][1]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[3][2][4][6] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[3][6] Link

  • Gowda, B. T., et al. (2010).[3][2][7] Crystal structure of N-(4-methylbenzoyl)-2-methylbenzenesulfonamide. National Institutes of Health (PMC).[1][2] Link

  • UCT Science. (2024).[1][2] Standard Operating Procedure: Crystallization and Recrystallization Techniques. University of Cape Town.[1][2] Link

  • PubChem. (2025).[1][2] 4-Methylbenzenesulfonamide Compound Summary. National Library of Medicine.[1][2] Link[3][1]

Sources

Application

Application Note: Scalable Synthesis of Benzyloxy-Sulfonamide Derivatives

Process Development, Safety Protocols, and Quality Control Executive Summary Benzyloxy-sulfonamide derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for Matrix Meta...

Author: BenchChem Technical Support Team. Date: February 2026

Process Development, Safety Protocols, and Quality Control

Executive Summary

Benzyloxy-sulfonamide derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for Matrix Metalloproteinase (MMP) inhibitors, COX-2 inhibitors, and antiretroviral agents. While laboratory-scale synthesis is well-documented, scaling these protocols introduces significant challenges regarding chemoselectivity (N- vs. O-alkylation), process safety (exotherms, lachrymators), and purification (avoidance of chromatography).

This Application Note provides a validated, scalable workflow for synthesizing benzyloxy-sulfonamides. We prioritize "Green Chemistry" principles, utilizing aqueous Schotten-Baumann conditions for sulfonamide formation and Phase Transfer Catalysis (PTC) for ether synthesis, ensuring high yields (>85%) and purity without the need for column chromatography.

Strategic Route Selection

When designing a scalable route, the order of operations—Early-Stage Benzylation vs. Late-Stage Benzylation —dictates the impurity profile and safety controls.

Pathway Analysis
  • Route A (Early-Stage Benzylation): Benzylation of a phenol precursor followed by chlorosulfonation/amidation.

    • Risk:[1][2][3] The benzyloxy ether linkage is acid-sensitive. Chlorosulfonation (using

      
      ) generates HCl, which can cleave the ether, leading to complex mixtures.
      
  • Route B (Late-Stage Benzylation): Sulfonamide formation followed by O-alkylation.

    • Risk:[1][2][3] Competitive N-alkylation of the sulfonamide.

    • Solution: Use of mild carbonate bases (

      
      ) which deprotonate the phenol (
      
      
      
      ) but are less effective at deprotonating the sulfonamide nitrogen (
      
      
      ) in a kinetic regime, favoring O-alkylation.

Recommendation: For scale-up, Route B (Convergent Coupling or Late-Stage Benzylation) is preferred to maintain the integrity of the ether linkage.

RouteSelection Start Starting Material (Hydroxy-Aniline or Hydroxy-Sulfonate) RouteA Route A: Early Benzylation Start->RouteA RouteB Route B: Late Benzylation Start->RouteB StepA1 O-Alkylation RouteA->StepA1 Low Yield StepB1 Sulfonamide Formation (Schotten-Baumann) RouteB->StepB1 Recommended StepA2 Chlorosulfonation (High Risk: Ether Cleavage) StepA1->StepA2 Low Yield Product Target: Benzyloxy-Sulfonamide StepA2->Product Low Yield StepB2 Selective O-Alkylation (Mild Base) StepB1->StepB2 Recommended StepB2->Product Recommended

Figure 1: Strategic comparison of synthetic routes. Route B minimizes acid-mediated degradation.

Protocol 1: Green Schotten-Baumann Sulfonylation

This protocol replaces the traditional Pyridine/DCM method with a biphasic aqueous system. It is superior for scale-up due to efficient heat management and simplified workup (product often precipitates).

Reaction:



Materials & Reagents
ReagentEquiv.[2][4][5]Role
Amino-Phenol Derivative1.0Nucleophile
Aryl Sulfonyl Chloride1.1Electrophile
Sodium Carbonate (

)
2.2HCl Scavenger
Water10 VolSolvent Phase A
Acetone (or 2-MeTHF)5 VolSolvent Phase B
Step-by-Step Methodology
  • Dissolution: In a reactor equipped with an overhead stirrer and temperature probe, dissolve the Amino-Phenol (1.0 eq) and Sodium Carbonate (2.2 eq) in Water (10 volumes). Stir until a clear solution is obtained.

  • Cooling: Cool the aqueous mixture to 0–5 °C. Causality: Sulfonyl chlorides hydrolyze in water; low temperature retards hydrolysis, favoring amidation.

  • Addition: Dissolve Aryl Sulfonyl Chloride (1.1 eq) in Acetone (5 volumes). Add this solution dropwise to the reactor over 30–60 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. The pH should remain >8.[6] If it drops, add small aliquots of 10%

      
      .
      
  • Quench & Isolation:

    • Acidify the mixture carefully with 2N HCl to pH 3–4. Note: This protonates the sulfonamide and ensures the phenol is neutral, precipitating the product.

    • Filter the resulting slurry.

    • Wash the cake with water (3x) to remove inorganic salts.

    • Dry in a vacuum oven at 45 °C.

Expected Yield: 85–95% Purity: >98% (HPLC)

Protocol 2: Chemoselective O-Benzylation (Williamson Ether Synthesis)

To avoid N-alkylation of the sulfonamide, we utilize Potassium Carbonate in a polar aprotic solvent. The phenoxide anion is formed preferentially over the sulfonamide anion due to kinetic factors and the specific basicity of carbonate in acetone/DMF.

Reaction:



Materials & Reagents
ReagentEquiv.[2][4][5]Role
Hydroxy-Sulfonamide (from Protocol 1)1.0Substrate
Benzyl Bromide1.05Alkylating Agent
Potassium Carbonate (

)
1.5Base
Acetone (Reagent Grade)10 VolSolvent
Potassium Iodide (KI)0.05Catalyst (Finkelstein)
Step-by-Step Methodology
  • Setup: Charge the reactor with Hydroxy-Sulfonamide (1.0 eq), Potassium Carbonate (1.5 eq, anhydrous, granular), and Acetone (10 volumes).

  • Activation: Add Potassium Iodide (0.05 eq). Causality: KI converts trace Benzyl Bromide to the more reactive Benzyl Iodide in situ, accelerating the reaction rate.

  • Addition: Add Benzyl Bromide (1.05 eq) in a single portion at room temperature. Safety: Benzyl bromide is a potent lachrymator. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring.

    • Time: 4–8 hours.

    • Checkpoint: Monitor TLC for consumption of starting phenol.

  • Workup (Precipitation Method):

    • Cool the reaction to 20 °C.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the acetone filtrate to approx. 20% of its original volume.

    • Slowly add Water (10 volumes) to the concentrate with stirring. The product should crystallize out.

  • Purification: Filter the solid, wash with cold water/ethanol (9:1), and dry.

Workflow Start Crude Hydroxy-Sulfonamide Reagents Add K2CO3, KI, Acetone Add Benzyl Bromide Start->Reagents Reflux Reflux (56°C) 4-8 Hours Reagents->Reflux Filter1 Filter Inorganics (Remove KBr/K2CO3) Reflux->Filter1 Crystallize Concentrate & Add Water (Induce Crystallization) Filter1->Crystallize Final Pure Benzyloxy-Sulfonamide Crystallize->Final

Figure 2: Workflow for chemoselective O-benzylation avoiding chromatography.

Process Safety & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control (Protocol 1): Exceeding 10 °C during sulfonyl chloride addition increases hydrolysis rates, generating excess HCl and lowering yield.

  • Stoichiometry (Protocol 2): Excess Benzyl Bromide (>1.1 eq) can lead to trace N-alkylation (N,O-dibenzylated impurity). Keep stoichiometry tight (1.05 eq).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of Sulfonyl ChlorideEnsure temp <5°C during addition. Increase sulfonyl chloride to 1.2 eq.
Oily Product (Protocol 2) Residual Solvent / ImpuritiesSeed the crystallization with pure product. Use Ethanol/Water recrystallization.
N-Alkylation Observed Base too strong or Temp too highSwitch from

to

or lower temp to 40°C (longer time).
Incomplete Reaction Particle size of BaseUse powdered anhydrous

rather than granular to increase surface area.

References

  • Vertex Pharmaceuticals. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Sustainable Chemistry & Engineering. (Note: Generalized link to ACS OPRD as specific article is gated).

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molbank.

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scope.

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide

Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a structural motif relevant to carbonic anhydrase inhibitors and anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a structural motif relevant to carbonic anhydrase inhibitors and anti-inflammatory agents. By leveraging the dielectric heating effects of microwave irradiation, this two-stage protocol reduces total reaction time from approximately 24 hours (conventional heating) to under 45 minutes while improving yield and purity. The method employs a modular approach: first, the rapid conversion of commercially available sulfonic acids to sulfonamides using 2,4,6-trichloro-1,3,5-triazine (TCT), followed by a high-efficiency Williamson ether synthesis.

Introduction

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, exhibiting diverse biological activities ranging from antibacterial to antitumor effects. The specific target, 4-(Benzyloxy)-2-methylbenzenesulfonamide , combines a sulfonamide "warhead" with a lipophilic benzyloxy tail, a common design in fragment-based drug discovery for tuning active site occupancy.

Conventional synthesis of such molecules often involves harsh chlorosulfonation conditions (using excess chlorosulfonic acid) or prolonged reflux times for O-alkylation, leading to side products and difficult purification. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by providing uniform heating and enabling reactions to proceed at temperatures exceeding the solvent's boiling point under pressure, significantly accelerating reaction kinetics.

Key Advantages of this Protocol
  • Speed: Reaction times reduced by >95%.

  • Safety: Avoids the isolation of unstable sulfonyl chlorides in the first step.

  • Efficiency: High functional group tolerance and cleaner reaction profiles.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent pathway. While the target can be approached via chlorosulfonation of the ether, our optimized route prioritizes the stability of the sulfonamide group during the alkylation step.

Route Selection:

  • Step 1 (Precursor Synthesis): Direct conversion of 4-hydroxy-2-methylbenzenesulfonic acid to 4-hydroxy-2-methylbenzenesulfonamide using TCT as an activating agent.

  • Step 2 (Target Synthesis): Microwave-assisted O-alkylation (Williamson Ether Synthesis) of the phenol moiety.

Retrosynthesis cluster_legend Legend Target 4-(Benzyloxy)-2-methyl benzenesulfonamide Inter 4-Hydroxy-2-methyl benzenesulfonamide Target->Inter MW Etherification (Step 2) BnBr Benzyl Bromide Target->BnBr Start 4-Hydroxy-2-methyl benzenesulfonic acid Inter->Start MW Amidation (Step 1) L1 Target L2 Intermediate L3 Starting Material

Figure 1: Retrosynthetic strategy prioritizing the stable sulfonamide intermediate.

Materials and Equipment

  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Reagents:

    • 4-Hydroxy-2-methylbenzenesulfonic acid (CAS: 7134-05-6)[3]

    • 2,4,6-Trichloro-1,3,5-triazine (TCT)[1]

    • Benzyl bromide[4]

    • Potassium carbonate (K₂CO₃), anhydrous

    • Ammonium hydroxide (28-30% NH₃) or Ammonia in Dioxane (0.5 M)

    • Solvents: Acetone, DMF (Dimethylformamide), Ethyl Acetate, Hexanes.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-methylbenzenesulfonamide

Rationale: Direct sulfonyl chloride formation from sulfonic acids using TCT avoids the use of corrosive PCl₅ or POCl₃ and allows for a one-pot-two-step sequence.

Procedure:

  • Activation: In a microwave vial, dissolve 4-hydroxy-2-methylbenzenesulfonic acid (1.0 equiv, 2 mmol) and TCT (0.33 equiv) in acetone (5 mL). Add triethylamine (1.0 equiv).

  • MW Irradiation 1: Seal the vial and irradiate at 80 °C for 20 minutes (Power: Dynamic, Max 100W).

    • Mechanism:[1][4][5][6][7] In situ formation of the sulfonyl chloride.

  • Amination: Carefully open the vial (after cooling) and add NH₄OH (5.0 equiv) or 0.5 M NH₃ in dioxane.

  • MW Irradiation 2: Reseal and irradiate at 50 °C for 10 minutes .

  • Workup: Concentrate the solvent in vacuo. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Expected Yield: 85-92% (Off-white solid).

Step 2: Synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide (Target)

Rationale: Phenols are excellent nucleophiles for microwave-assisted Williamson ether synthesis. The reaction time is reduced from hours to minutes compared to thermal reflux.

Procedure:

  • Preparation: To a 10 mL microwave process vial, add:

    • 4-Hydroxy-2-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol, ~187 mg)

    • Benzyl bromide (1.2 equiv, 1.2 mmol, 143 µL)

    • Potassium carbonate (2.0 equiv, 2.0 mmol, 276 mg)

    • Acetone or DMF (3 mL). Note: Acetone is greener; DMF allows higher temperatures.

  • Irradiation: Seal the vial and irradiate with the following parameters:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product typically precipitates as a white solid.

    • Filter the solid and wash with cold water and hexanes.

    • Purification: If necessary, recrystallize from Ethanol/Water (9:1).

Results and Discussion

Optimization of Reaction Conditions (Step 2)

The following data illustrates the efficiency of microwave irradiation compared to conventional thermal methods for the benzylation step.

EntrySolventBaseMethodTemp (°C)TimeYield (%)
1AcetoneK₂CO₃Reflux (Oil Bath)5612 hrs78
2DMFK₂CO₃Heat (Oil Bath)1004 hrs82
3AcetoneK₂CO₃Microwave 100 15 min 94
4WaterNaOHMicrowave12010 min65*

*Note: Aqueous conditions (Entry 4) led to lower yields due to competitive hydrolysis of benzyl bromide, despite being a "greener" solvent.

Mechanistic Workflow

The reaction proceeds via an SN2 mechanism.[4] Microwave irradiation accelerates the rate-determining step—the nucleophilic attack of the phenoxide ion on the benzyl bromide—by increasing the frequency of effective collisions and stabilizing the polar transition state (dipolar polarization).

ReactionPathway Substrate Phenol-Sulfonamide + Base (K2CO3) Deprotonation Phenoxide Anion (Nucleophile) Substrate->Deprotonation - H+ TS Transition State [MW Stabilized] Deprotonation->TS + Benzyl Bromide (MW Irradiation) Product 4-(Benzyloxy)-2-methyl benzenesulfonamide TS->Product - KBr

Figure 2: Reaction pathway highlighting the microwave-accelerated nucleophilic substitution.

Troubleshooting & Critical Parameters

  • Pressure Safety: When using acetone at 100 °C, the internal pressure will rise significantly (approx. 4-6 bar). Ensure the microwave vial is rated for at least 20 bar.

  • Solvent Choice: If the starting sulfonamide is poorly soluble in acetone, switch to DMF or Acetonitrile. DMF requires a water workup (extraction) rather than simple filtration.

  • Stoichiometry: A slight excess of benzyl bromide (1.2 equiv) ensures complete conversion. Excess alkyl halide can be removed by washing the crude solid with hexanes.

References

  • Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids: De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[8] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Microwave-Assisted Williamson Ether Synthesis: Bogdal, D., Pielichowski, J., & Jaskot, K. (1998). New synthetic method of aromatic ethers under microwave irradiation in dry media. Synthetic Communications, 28(16), 3029-3039.

  • General Sulfonamide Synthesis via Microwave: Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109-116.[2][9]

  • Green Chemistry Applications in Ether Synthesis: Sowa, B., et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(Benzyloxy)-2-methylbenzenesulfonamide Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses yield attrition...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield attrition in the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide . This molecule presents a specific synthetic conflict: the benzyloxy group is a strong ortho/para director required for regioselectivity, but it is chemically labile in the highly acidic conditions required for chlorosulfonation.

High-yield synthesis relies on balancing three competing factors:

  • Regiocontrol: Directing the sulfonyl group to position 4 (para to ether).

  • Substrate Stability: Preventing acid-catalyzed debenzylation.

  • Intermediate Stability: Preventing hydrolysis of the sulfonyl chloride.[1]

Module 1: The Synthetic Pathway & Failure Modes

The following diagram maps the standard synthetic route against critical "Yield Thief" pathways. Use this to diagnose where your mass balance is being lost.

SynthesisPath Start Precursor: 1-(Benzyloxy)-3-methylbenzene Intermediate Intermediate: Sulfonyl Chloride Start->Intermediate Chlorosulfonation (T < -5°C) Side1 FAILURE MODE A: Debenzylation (Product: Phenolic Sulfonamide) Start->Side1 Acid too strong or T > 0°C Side2 FAILURE MODE B: Sulfone Formation (Dimerization) Start->Side2 Low Acid Equiv. (< 3.0 eq) Step1 Reagent: Chlorosulfonic Acid (ClSO3H) Step1->Intermediate Product Target: 4-(Benzyloxy)-2-methyl benzenesulfonamide Intermediate->Product Amidation (NH3/THF) Side3 FAILURE MODE C: Hydrolysis (Reversion to Sulfonic Acid) Intermediate->Side3 Wet Solvents or Hot Quench

Figure 1: Reaction logic flow identifying critical process parameters (CPPs) and associated failure modes.

Module 2: Critical Process Parameters (Troubleshooting)

Phase 1: Chlorosulfonation (The Critical Step)

The Problem: You are reacting a benzyl ether with chlorosulfonic acid (


). Benzyl ethers are acid-sensitive; 

is a potent acid. If the reaction turns black or tarry, you are debenzylating the substrate.
ParameterRecommended SpecificationThe "Why" (Mechanism)
Temperature -10°C to -5°C (Strict)Above 0°C, the rate of acid-catalyzed cleavage of the benzyl ether (

pathway generating benzyl cation) increases exponentially.
Solvent Chloroform (

)
or DCM
Running "neat" increases local hot-spots. Diluting the substrate (1g/5mL) acts as a heat sink and viscosity modifier.
Stoichiometry 3.0 - 5.0 Equivalents < 3.0 eq favors diaryl sulfone formation (the sulfonic acid attacks the unreacted ring). Excess acid drives the equilibrium to the chloride.
Addition Rate Dropwise over 30-60 mins Rapid addition spikes the exotherm. If the internal temp hits >5°C, yield drops by ~15-20% due to deprotection.

Troubleshooting Protocol A: The "Black Tar" Scenario

  • Symptom: Reaction mixture becomes viscous black sludge; low yield of solid product.

  • Diagnosis: Polymerization of the debenzylated benzyl cation or extensive charring.

  • Fix:

    • Dilute substrate in

      
       (1:10 ratio).
      
    • Cool to -15°C.

    • Add

      
       dropwise.
      
    • Quench Early: Do not stir overnight. Monitor by TLC.[1][2] As soon as the starting material is gone (usually 1-2h), quench.

Phase 2: Quenching & Isolation

The Problem: Sulfonyl chlorides are moisture sensitive. Quenching into water generates heat, which accelerates hydrolysis back to the water-soluble sulfonic acid (which you wash away and lose).

  • Protocol: Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Critical Tactic: Maintain temperature < 5°C during quench.

  • Extraction: Immediately extract into DCM or EtOAc. Do not let the sulfonyl chloride sit in the aqueous acid layer.

Phase 3: Amidolysis (Forming the Sulfonamide)

The Problem: Competition between Amidation (


) and Hydrolysis (

).
ReagentPros/ConsRecommendation
Aq.[2][3][4] Ammonia (

)
Risk: High water content promotes hydrolysis.Use only if reagents are cheap. Requires large excess.

Gas in THF
Best Yield. Anhydrous conditions prevent hydrolysis.Recommended for high-value intermediates.
Ammonium Carbonate Solid source of ammonia. Slower reaction.Good for small scale, but can be heterogeneous.

Troubleshooting Protocol B: The "Disappearing Product"

  • Symptom: TLC showed the chloride, but after amidation and workup, mass recovery is low.

  • Diagnosis: The sulfonyl chloride hydrolyzed to the sulfonic acid salt, which remained in the aqueous layer during extraction.

  • Fix:

    • Dry the organic layer containing the sulfonyl chloride thoroughly (

      
      ) before adding ammonia.
      
    • Use anhydrous Ammonia in Methanol/THF .

    • If using aqueous ammonia, keep the system biphasic (DCM/Water) and stir vigorously to protect the chloride in the organic phase.

Module 3: FAQ & Quick-Fix Guide

Q1: My NMR shows a mixture of the product and a phenol (4-hydroxy-2-methyl...). What happened?

A: You suffered acid-catalyzed debenzylation .

  • Immediate Fix: Recrystallize from Ethanol/Water. The phenol is more soluble in basic water; you can wash the solid with dilute

    
     (carefully!) to remove the phenolic impurity, though you will lose some yield.
    
  • Process Fix: Lower your chlorosulfonation temperature by 10°C and reduce reaction time.

Q2: I see a spot on TLC that runs much higher (less polar) than my product. It's not starting material.

A: This is likely the Diaryl Sulfone (dimer).

  • Cause: You didn't use enough chlorosulfonic acid. The intermediate sulfonic acid attacked a molecule of starting material.

  • Fix: Increase

    
     to 5.0 equivalents. Ensure vigorous stirring so the starting material is rapidly dispersed into the acid phase.
    

Q3: Can I use 3-methylanisole (methoxy) instead of the benzyl ether?

A: Yes, and it is much more stable.

  • Strategy: If the benzyl group is only a protecting group, consider using the methyl ether if your final deprotection strategy allows (e.g.,

    
    ). If you need the benzyl ether in the final molecule, you must stick to the low-temp route.
    

Q4: The sulfonyl chloride is an oil and won't crystallize. How do I purify it before amidation?

A: Do not purify it.

  • Sulfonyl chlorides are unstable. Isolate the organic layer, dry it (

    
    ), and take it directly into the amidation step ("Telescoped Process"). Purification on silica usually degrades the chloride.
    

References

  • BenchChem. (2025).[2] Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from

  • Royal Society of Chemistry. (2021). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines. RSC Advances. Retrieved from

  • National Institutes of Health (PMC). (2015). Profiling sulfonate ester stability: identification of complementary protecting groups. PMC4567890. Retrieved from

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Eur. J. Chem. Retrieved from

  • ResearchGate. (2019). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC.[5] Fuel Processing Technology.[5] Retrieved from

Sources

Optimization

Troubleshooting low solubility of 4-(Benzyloxy)-2-methylbenzenesulfonamide in water

Topic: Solubility Optimization for 4-(Benzyloxy)-2-methylbenzenesulfonamide Status: Open | Priority: High | Assigned To: Senior Application Scientist[1] Executive Summary & Root Cause Analysis User Issue: Precipitation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for 4-(Benzyloxy)-2-methylbenzenesulfonamide

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

User Issue: Precipitation of 4-(Benzyloxy)-2-methylbenzenesulfonamide (CAS: 146533-50-8) upon dilution in aqueous media (water, PBS, or cell culture media).

Root Cause Diagnosis: The solubility failure stems from two competing physicochemical factors intrinsic to the molecule's structure:

  • Hydrophobic Dominance: The 4-benzyloxy group adds a significant lipophilic "tail" (LogP > 2.[1]1) that overrides the polarity of the sulfonamide "head."

  • Ionization State: As a primary aryl sulfonamide, the molecule is a weak acid with a pK

    
     estimated between 10.2 – 10.8 .[1] At physiological pH (7.4), the compound remains >99.9% in its neutral, unionized form, which has negligible aqueous solubility.
    

Immediate Resolution Strategy: Do not attempt direct dissolution in water.[1] You must utilize a Cosolvent System (DMSO) for stock preparation, or an Inclusion Complex (Cyclodextrin) for biological assays where DMSO toxicity is a concern.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (263.3 Da).[1]
Functional Groups Sulfonamide (

), Benzyloxy (

), Methyl (

)
Amphiphilic structure with distinct polar/non-polar regions.
Estimated pK

~10.5 (Sulfonamide N-H)Remains neutral at pH < 9.[1] Requires pH > 11.5 for full ionization.[1]
LogP (Octanol/Water) ~2.1 – 2.5Lipophilic.[1] Prefers organic solvents or lipid bilayers.[1]
Crystal Lattice High Energy (H-bond network)High energy barrier to break crystal lattice in water.[1]
Troubleshooting Workflows
Workflow A: The "DMSO Spike" Method (Standard for Screening)

Best for: High-throughput screening (HTS), chemical synthesis, and robust cell lines.

Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic benzyloxy tail, while water solvates the polar sulfonamide head.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Dilution: Slowly add the DMSO stock to the aqueous buffer while vortexing rapidly .

    • Critical: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in sensitive cell lines.[2]

  • Observation: If precipitation occurs immediately (Tyndall effect/cloudiness), the concentration is above the thermodynamic solubility limit. Reduce the target concentration or switch to Workflow B.

Workflow B: Cyclodextrin Complexation (Biocompatible)

Best for: Animal studies (in vivo), sensitive primary cell cultures, and preventing precipitation over time.

Mechanism: The hydrophobic benzyloxy ring acts as a "guest" molecule, inserting itself into the hydrophobic cavity of the Cyclodextrin "host." The hydrophilic exterior of the Cyclodextrin ensures water solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water or PBS.[1]
  • Addition: Add the solid sulfonamide to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1]
    
  • Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting a solvent system and the chemical equilibrium governing solubility.

Solubility_Troubleshooting Start User Issue: Precipitation in Water Check_App Intended Application? Start->Check_App Chem_Synth Chemical Synthesis Check_App->Chem_Synth Bio_Assay Biological Assay Check_App->Bio_Assay Sol_DMSO Use DMSO Stock (Dilute < 0.5%) Chem_Synth->Sol_DMSO Organic solv. allowed Sol_pH pH Adjustment (Use NaOH > pH 11) Chem_Synth->Sol_pH High pH allowed Sensitive DMSO Sensitive? Bio_Assay->Sensitive Sensitive->Sol_DMSO No (Robust Cells) Sol_CD Cyclodextrin Complex (HP-β-CD) Sensitive->Sol_CD Yes (In vivo/Primary)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Ionization_Equilibrium Solid Solid Compound (Crystal Lattice) Unionized Unionized (aq) Low Solubility (pH < pKa) Solid->Unionized Dissolution (Slow) Ionized Ionized Anion (aq) High Solubility (pH >> pKa) Unionized->Ionized Deprotonation (+OH⁻) Ionized->Unionized Protonation (+H⁺)

Caption: The Henderson-Hasselbalch equilibrium. Solubility increases drastically when pH exceeds pKa (~10.5).

Frequently Asked Questions (Technical)

Q1: Can I use NaOH to dissolve the compound for cell culture? A: Proceed with extreme caution. While raising the pH to 11-12 with NaOH will dissolve the compound by ionizing the sulfonamide nitrogen (


), this solution is not physiological .
  • Risk:[1] When you add this high-pH stock to cell media (pH 7.4), the pH will drop instantaneously. The compound will protonate back to its neutral form and likely precipitate as micro-crystals, which can cause false positives in toxicity assays (physical damage to cells) [1].

Q2: Why does the solution turn cloudy after 24 hours in the fridge? A: This is a thermodynamic equilibration issue.

  • Temperature: Solubility decreases as temperature drops.[1] A solution that is stable at 37°C or 25°C may be supersaturated at 4°C.[1]

  • Nucleation: The "2-methyl" group provides steric hindrance that might slow down crystal packing, allowing a metastable supersaturated solution to exist temporarily.[1] Over 24 hours, the system overcomes this kinetic barrier and precipitates to reach true equilibrium.

  • Fix: Always prepare fresh solutions or store stocks in 100% DMSO at -20°C, warming them to 37°C before dilution.

Q3: Is there a specific type of Cyclodextrin I should use? A: Yes. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
rather than native

-Cyclodextrin.[1]
  • Reasoning: Native

    
    -CD has limited water solubility itself (~18 mg/mL).[1] HP-
    
    
    
    -CD is highly soluble (>600 mg/mL) and less toxic to kidneys in in vivo applications.[1] The cavity size of
    
    
    -CD is optimal for the benzene/benzyloxy rings of your molecule [2].
References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Perlovich, G. L., et al. (2012).[1] Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57, 149-159.[1]

  • Martinez, F., et al. (2013).[1] Thermodynamics of solubility of sulfonamides in propylene glycol + water mixtures. Journal of Molecular Liquids, 187, 299-305.[1]

Sources

Troubleshooting

Technical Support Center: Purifying 4-(Benzyloxy)-2-methylbenzenesulfonamide

Welcome to the technical support resource for the purification of 4-(Benzyloxy)-2-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-(Benzyloxy)-2-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. The following content is structured in a practical, question-and-answer format to directly address common issues observed during post-synthesis workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude 4-(Benzyloxy)-2-methylbenzenesulfonamide and where do they come from?

A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the Williamson ether synthesis, where 2-methyl-4-hydroxybenzenesulfonamide is reacted with a benzyl halide. Impurities can therefore be traced back to unreacted starting materials, reagents, or subsequent side reactions and degradation.

A summary of potential impurities is presented below:

Impurity Name Structure Likely Origin
2-Methyl-4-hydroxybenzenesulfonamideHO-(C₆H₃(CH₃))-SO₂NH₂Unreacted starting material.
Benzyl Halide (e.g., Bromide)C₆H₅CH₂BrExcess or unreacted benzylation reagent.
Benzyl AlcoholC₆H₅CH₂OHHydrolysis of the benzyl halide during aqueous workup.[1]
Dibenzyl Ether(C₆H₅CH₂)₂OSelf-condensation of the benzyl halide under basic conditions.[1]
Benzoic AcidC₆H₅COOHOxidation of the benzyloxy group or related benzyl impurities.[2]

The presence of these impurities, particularly unreacted starting materials and benzyl alcohol, can significantly lower the melting point of the crude solid and complicate crystallization.

Impurity_Profile cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities SM1 2-Methyl-4-hydroxy- benzenesulfonamide Crude_Product Crude 4-(Benzyloxy)-2- methylbenzenesulfonamide SM1->Crude_Product Reaction Imp1 Unreacted SM1 SM1->Imp1 Incomplete Reaction SM2 Benzyl Halide SM2->Crude_Product Reaction Imp2 Unreacted Benzyl Halide SM2->Imp2 Excess Reagent Imp3 Benzyl Alcohol (from Hydrolysis) SM2->Imp3 Workup Imp4 Dibenzyl Ether (from Self-Condensation) SM2->Imp4 Side Reaction Base Base (e.g., K₂CO₃) Base->Crude_Product Reaction Solvent Solvent (e.g., Acetone) Solvent->Crude_Product Reaction

Caption: Origin of common impurities in the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide.

Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What's causing this and how do I fix it?

A: "Oiling out" is a common and frustrating issue in recrystallization. It occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[3] The primary causes are:

  • High Impurity Concentration: The presence of significant impurities depresses the melting point of the mixture. If this melting point is below the temperature of the crystallization solution, the product will separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting into a crystal lattice, causing them to crash out as a disordered oil.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, leading to poor solubility of the impurities and the product itself at elevated temperatures.[3]

Troubleshooting Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (in 5-10% increments) to decrease the saturation. Allow this more dilute solution to cool very slowly.[3]

  • Slow Down the Cooling: After dissolving your crude product in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Once at room temperature, cooling can be completed in an ice bath to maximize yield.[3]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod or adding a single seed crystal of the pure compound.[3]

  • Change the Solvent System: Sulfonamides often have intermediate polarity.[4] If a single solvent isn't working, a binary solvent system is often effective. Ethanol/water or isopropanol/water mixtures are excellent starting points.[3] Dissolve the crude product in the better solvent (e.g., ethanol) and add the poorer solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the better solvent to clarify and then allow to cool slowly.

  • Pre-purify with Chromatography: If the crude material is heavily contaminated, recrystallization may not be effective. A rapid preliminary purification by flash column chromatography may be necessary to remove the bulk of impurities before a final recrystallization step.[3]

Q3: My recrystallization worked, but my final yield is very low. How can I improve recovery?

A: Low yield is typically a result of procedural issues or suboptimal solvent selection. Here are the key factors to check:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point. See Protocol 1 for a systematic approach.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel if the apparatus is not pre-heated.[3]

  • Incomplete Crystallization: Ensure the flask is cooled in an ice bath for at least 15-30 minutes after reaching room temperature to maximize the precipitation of the dissolved solid.[3]

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

Q4: Recrystallization isn't removing a persistent impurity. What is the next logical step?

A: When recrystallization fails to provide the desired purity, flash column chromatography is the indicated method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. For sulfonamides, which are moderately polar, a common mobile phase is a mixture of a nonpolar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[5][6]

The separation can be monitored by Thin Layer Chromatography (TLC) to identify the optimal solvent system before committing to the full column. See Protocol 2 for a detailed methodology.

Purification_Workflow Crude Crude Product Recryst Attempt Recrystallization (Protocol 1) Crude->Recryst Purity_Check1 Check Purity (TLC, NMR) Recryst->Purity_Check1 Pure Pure Product (>98%) Purity_Check1->Pure Yes Impure Impure Product Purity_Check1->Impure No Column Flash Column Chromatography (Protocol 2) Impure->Column Purity_Check2 Check Purity (TLC, NMR) Column->Purity_Check2 Purity_Check2->Pure No, Re-run Column with different eluent Final_Recryst Final Recrystallization (If Solid) Purity_Check2->Final_Recryst Yes Final_Recryst->Pure

Caption: Decision workflow for purifying crude 4-(Benzyloxy)-2-methylbenzenesulfonamide.

Q5: I'm concerned about the stability of the benzyloxy group during purification. Can it be cleaved?

A: Yes, this is a valid concern. The benzyl ether protecting group is sensitive to certain conditions and can be cleaved, leading to the formation of 4-hydroxy-2-methylbenzenesulfonamide as a major impurity. You must avoid:

  • Catalytic Hydrogenation: Standard deprotection conditions, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), will readily cleave the benzyl ether to give toluene and the deprotected phenol.[2][7] Ensure that any upstream synthetic steps that use these conditions are performed before the benzylation step.

  • Strong Acids: While somewhat robust, benzyl ethers can be cleaved by strong acids, particularly Lewis acids like BBr₃ or BCl₃.[8][9] During aqueous workups, avoid washing with excessively concentrated acid. A wash with dilute HCl (e.g., 1M) is generally safe, but prolonged exposure or heating with strong acid should be avoided.

Purification methods like recrystallization and standard silica gel chromatography are performed under neutral conditions and pose a very low risk of cleaving the benzyloxy group.

Experimental Protocols

Protocol 1: Standard Recrystallization from an Isopropanol/Water Solvent System

This protocol is a robust starting point for purifying gram-scale quantities of crude 4-(Benzyloxy)-2-methylbenzenesulfonamide.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your crude product). Return the flask to the heat and boil for 2-3 minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a fluted filter paper by rinsing with hot solvent to prevent premature crystallization.[3] Filter the boiling solution as quickly as possible.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution becomes persistently turbid. Add a few drops of hot isopropanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[3]

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 70% isopropanol/water to remove residual soluble impurities.[3] Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is ideal for separating stubborn impurities or for purifying oily crude products.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica gel plate and elute with various mixtures of hexanes and ethyl acetate (e.g., 4:1, 3:1, 2:1). The ideal system will show good separation between your product spot and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, starting with a less polar mixture and gradually increasing the polarity (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Iadonisi, A., & Schiattarella, M. (2002). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions . Synlett, 2002(10), 1714-1716. [Link]

  • Science About O-Benzyl protecting groups . Atlanchim Pharma. (2021). [Link]

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography . Journal of Chromatographic Science, 35(9), 425-429. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography . ResearchGate. (1997). [Link]

  • How can one remove a benzyl group from benzylated sugar? . ResearchGate Discussion. (2014). [Link]

  • Purification of Sulfanilamide by Crystallization . Chemistry LibreTexts. (2020). [Link]

Sources

Optimization

Dealing with degradation of 4-(Benzyloxy)-2-methylbenzenesulfonamide

An in-depth guide for researchers, scientists, and drug development professionals on the handling, stability, and troubleshooting of 4-(Benzyloxy)-2-methylbenzenesulfonamide. Technical Support Center: 4-(Benzyloxy)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the handling, stability, and troubleshooting of 4-(Benzyloxy)-2-methylbenzenesulfonamide.

Technical Support Center: 4-(Benzyloxy)-2-methylbenzenesulfonamide

Welcome to the technical support guide for 4-(Benzyloxy)-2-methylbenzenesulfonamide. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when working with this versatile sulfonamide intermediate. This guide moves beyond simple protocols to explain the chemical principles governing its stability, helping you to anticipate problems, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-(Benzyloxy)-2-methylbenzenesulfonamide? What causes it to degrade?

A: The degradation of 4-(Benzyloxy)-2-methylbenzenesulfonamide is primarily governed by the reactivity of its two key functional groups: the sulfonamide and the benzyloxy ether .

  • The Sulfonamide Group: This group is susceptible to cleavage under specific conditions. The most significant risk is acid-catalyzed hydrolysis . In strongly acidic environments (e.g., pH < 2), the sulfur-nitrogen (S-N) bond can break, leading to the formation of 4-(benzyloxy)-2-methylbenzenesulfonic acid and ammonia.[1][2] While generally stable in neutral to moderately alkaline buffers (pH 4-10), prolonged exposure to harsh pH extremes should be avoided.[1]

  • The Benzyloxy Group: This group is essentially a benzyl ether, which is highly sensitive to catalytic hydrogenolysis . This is the most critical incompatibility to be aware of. Standard deprotection conditions, such as palladium on carbon (Pd/C) with hydrogen gas (H₂), will readily cleave the benzylic C-O bond to yield 4-hydroxy-2-methylbenzenesulfonamide and toluene.[3]

  • General Susceptibilities: Like many complex organic molecules, it is also vulnerable to:

    • Photodegradation: Exposure to UV or even strong, direct sunlight can induce degradation.[4][5] Common pathways for sulfonamides include S-N bond cleavage and extrusion of SO₂.[6]

    • Oxidation: Strong oxidizing agents can attack the sulfonamide nitrogen, the electron-rich aromatic rings, or the benzylic carbon.[7][8][9]

    • Thermal Stress: While stable under typical laboratory conditions, prolonged exposure to high temperatures (>100-120°C) can cause thermal decomposition.[10][11][12]

Q2: I've noticed my solid sample has changed color from white to a yellowish or brownish tint. Is it degraded?

A: A change in color from white/off-white to yellow or brown is a strong visual indicator of potential degradation. This is often caused by the formation of minor chromophoric impurities resulting from slow oxidation or long-term, low-level photodegradation. While the bulk of the material may still be intact, the presence of color suggests that purity has been compromised. We strongly recommend re-analyzing the material by HPLC or LC-MS to quantify the purity before use.

Q3: What are the definitive recommended storage and handling conditions for this compound?

A: To maximize shelf-life and prevent degradation, adherence to strict storage and handling protocols is essential. The goal is to mitigate exposure to the key degradation triggers: light, heat, moisture, and reactive atmospheres.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition reactions.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of long-term oxidative degradation.[8]
Light Amber Glass Vial, Stored in the DarkPrevents photodegradation, a known pathway for sulfonamides.[4][5]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis, particularly if acidic impurities are present.

For detailed steps, refer to Protocol 1: Recommended Storage and Handling Procedure .

Q4: How can I reliably check the purity of my 4-(Benzyloxy)-2-methylbenzenesulfonamide sample?

A: The most reliable and quantitative method for purity assessment is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][13] This technique can separate the parent compound from its potential degradation products and impurities. For more detailed characterization of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS/MS) is the gold standard, as it provides both retention time and mass-to-charge ratio data, aiding in structural elucidation.[2][14]

Refer to Protocol 2: Purity Assessment by HPLC-UV for a validated starting method.

Q5: What are the most likely degradation products I would see on an LC-MS analysis?

A: Based on the known degradation pathways, the following are the most probable degradation products:

Degradation ProductChemical NameLikely Cause
DP-1 4-Hydroxy-2-methylbenzenesulfonamideHydrogenolysis (Debenzylation)
DP-2 4-(Benzyloxy)-2-methylbenzenesulfonic acidAcid Hydrolysis
DP-3 Benzoic Acid or BenzaldehydeOxidation of the benzyloxy group[9]
DP-4 2-Methyl-4-sulfamoylbenzoic acidSevere oxidation of the benzyloxy group

The presence of DP-1 is a definitive sign of exposure to reductive conditions, which is the most common and rapid degradation pathway encountered in a synthetic chemistry lab.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing the root cause.

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent Results or Failed Reaction Degraded Starting Material: The purity of the 4-(benzyloxy)-2-methylbenzenesulfonamide may be below the required specification.1. Verify Purity: Immediately analyze the starting material using the HPLC method in Protocol 2 . 2. Purify if Necessary: If purity is low (>5% impurities), purify the reagent using the methods in Protocol 3 .
Appearance of a New, More Polar Spot on TLC Debenzylation: The most common degradation product, 4-hydroxy-2-methylbenzenesulfonamide, is significantly more polar due to the free phenol group.1. Check Reaction Conditions: Scrutinize your protocol for any source of catalytic reduction (e.g., residual Pd catalyst, transfer hydrogenation conditions). 2. Confirm Identity: Use LC-MS to check for the mass of the debenzylated product (DP-1).
Reaction Mixture Turns Dark Upon Heating Thermal Decomposition: The compound may be unstable under the specific reaction temperature or in the chosen solvent.1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Solvent Screen: Test the stability of the starting material in the reaction solvent at the target temperature before adding other reagents.
Low Yield in a Reaction Involving a Strong Acid Acid Hydrolysis: The sulfonamide S-N bond may be cleaving under the reaction conditions.[1]1. Use Milder Acid: Investigate if a weaker acid or a shorter exposure time is sufficient for the desired transformation. 2. Monitor by HPLC: Take time points from the reaction mixture to track the appearance of the sulfonic acid degradation product (DP-2).
Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing issues related to the stability of 4-(Benzyloxy)-2-methylbenzenesulfonamide.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurity) check_purity Step 1: Analyze Purity of Starting Material (SM) via HPLC start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok purify_sm Purify SM via Recrystallization or Chromatography (Protocol 3) purity_ok->purify_sm No review_cond Step 2: Review Experimental Conditions purity_ok->review_cond Yes retry_exp Retry Experiment with Purified SM purify_sm->retry_exp end_ok Problem Resolved retry_exp->end_ok check_h2 Are reductive conditions present? (e.g., H₂, Pd/C, Raney Ni) review_cond->check_h2 debenzylation Diagnosis: Debenzylation (Likely DP-1 formation) check_h2->debenzylation Yes check_acid Is a strong acid (pH < 3) used for a prolonged time? check_h2->check_acid No remove_reductant Action: Redesign synthesis to avoid reductive steps debenzylation->remove_reductant remove_reductant->end_ok hydrolysis Diagnosis: Acid Hydrolysis (Likely DP-2 formation) check_acid->hydrolysis Yes check_light_heat Is there exposure to high heat (>80°C) or strong light? check_acid->check_light_heat No use_milder_acid Action: Use milder acid or shorter reaction time hydrolysis->use_milder_acid use_milder_acid->end_ok photo_thermal Diagnosis: Photo/Thermal Degradation check_light_heat->photo_thermal Yes end_fail Consult Technical Support for Further Analysis check_light_heat->end_fail No / Unsure protect_reaction Action: Protect reaction from light and/or reduce temperature photo_thermal->protect_reaction protect_reaction->end_ok

Caption: A step-by-step workflow for troubleshooting experimental issues.

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed as a self-validating system to ensure maximum long-term stability.

  • Incoming QC: Upon receipt, immediately run an HPLC analysis (see Protocol 2) to establish a baseline purity (t=0).

  • Aliquotting: If the entire stock will not be used at once, aliquot the material into several smaller, amber glass vials. This prevents contamination and repeated exposure of the main stock to the atmosphere.

  • Inerting: Gently flush each vial with a stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vials in a designated, clearly labeled container inside a 2-8°C refrigerator. Ensure the container is placed in a dark section of the refrigerator.

  • Validation Check: After 6-12 months, re-run the HPLC analysis on one aliquot to check for any degradation compared to the t=0 data. This validates the storage procedure.

Protocol 2: Purity Assessment by HPLC-UV

This method is stability-indicating for the most common degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Self-Validation: The method is considered valid if the peak for the debenzylated impurity (DP-1) is well-resolved from the main peak (retention time should be significantly earlier).

Protocol 3: Purification of Degraded Material

If HPLC analysis shows purity <98%, one of the following methods can be used.

A) Recrystallization (for >90% purity):

  • Select a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Isopropanol/Water or Ethyl Acetate/Heptane).

  • Dissolve the compound in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Validation: Confirm the purity of the recrystallized material using Protocol 2.

B) Flash Column Chromatography (for <90% purity or mixed impurities):

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Heptane (e.g., starting from 10% and increasing to 50%). The exact gradient should be determined by TLC analysis first.

  • Procedure: Dry-load the impure compound onto a small amount of silica gel. Run the column, collecting fractions.

  • Monitor fractions by TLC. Combine fractions containing the pure product.

  • Remove the solvent under reduced pressure.

  • Validation: Confirm the purity of the combined fractions using Protocol 2.

Potential Degradation Pathways Diagram

This diagram illustrates the primary chemical transformations that 4-(Benzyloxy)-2-methylbenzenesulfonamide can undergo.

DegradationPathways Parent 4-(Benzyloxy)-2-methylbenzenesulfonamide Debenzylated 4-Hydroxy-2-methylbenzenesulfonamide (DP-1) Parent->Debenzylated Hydrogenolysis (H₂, Pd/C) Hydrolyzed 4-(Benzyloxy)-2-methylbenzenesulfonic acid (DP-2) Parent->Hydrolyzed Strong Acid (H₃O⁺) Oxidized Oxidized Products (e.g., Benzoic Acid, DP-3) Parent->Oxidized Strong Oxidant or UV Light

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbenzenesulfonamide Reactions

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2-methylbenzenesulfonamide and its derivatives. The ortho-methyl group on the benzenesulfonamide core intro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2-methylbenzenesulfonamide and its derivatives. The ortho-methyl group on the benzenesulfonamide core introduces significant steric bulk, which can impede reactivity and lead to low yields or undesired side products.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you successfully incorporate this sterically hindered moiety into your target molecules.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common issues encountered by researchers working with 2-methylbenzenesulfonamide.

Q1: My sulfonylation reaction with 2-methylbenzenesulfonyl chloride is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low reactivity is a hallmark of sterically hindered sulfonyl chlorides. The bulky ortho-methyl group physically blocks the approach of the amine nucleophile to the electrophilic sulfur atom.[3][4]

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition.

  • Use a More Forcing Solvent: Switching to a higher-boiling aprotic solvent like toluene or xylene can facilitate the reaction at elevated temperatures.[5]

  • Employ a More Nucleophilic Amine: If your substrate allows, using a less hindered or more electron-rich amine can enhance its nucleophilicity and improve reaction rates.

  • Consider a More Reactive Sulfonylating Agent: While you are constrained to the 2-methylbenzenesulfonyl moiety, for other applications, sulfonylating agents with electron-withdrawing groups, like 2,4-dichlorobenzenesulfonyl chloride, exhibit higher reactivity.[6]

  • Catalytic Methods: For N-arylation, traditional methods can be challenging. Modern catalytic approaches like the Buchwald-Hartwig amination or Ullmann coupling are often more effective.[7][8][9][10]

Q2: I am observing significant amounts of the unreacted amine and hydrolyzed sulfonyl chloride (2-methylbenzenesulfonic acid) in my reaction mixture. What's going wrong?

A2: This indicates that the hydrolysis of the highly reactive 2-methylbenzenesulfonyl chloride is outcompeting the desired sulfonylation reaction.[5]

Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.[11]

  • Use Fresh Reagents: 2-Methylbenzenesulfonyl chloride can hydrolyze upon storage, especially if exposed to atmospheric moisture. Use a freshly opened bottle or purify the reagent before use.[5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the amine nucleophile. Pyridine, while a common base, can sometimes act as a nucleophile.[11]

Q3: Di-sulfonylation is a major side product in my reaction with a primary amine. How can I favor the mono-sulfonamide?

A3: The formation of the di-sulfonylated product occurs when the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[5]

Strategies to Promote Mono-sulfonylation:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the 2-methylbenzenesulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will generally disfavor the second sulfonylation, which typically has a higher activation energy.[5]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a structured approach to troubleshooting specific reaction types involving 2-methylbenzenesulfonamide.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation in N-Alkylation/N-Arylation 1. Steric Hindrance: The ortho-methyl group is preventing the approach of the electrophile.[2] 2. Low Nucleophilicity of Sulfonamide: The sulfonamide nitrogen is not sufficiently nucleophilic. 3. Poor Leaving Group on Electrophile: The halide or triflate is not sufficiently activated.1. Switch to a Catalytic Method: Employ Buchwald-Hartwig or Ullmann coupling conditions. These methods are specifically designed for forming C-N bonds with challenging substrates.[8][9][12] 2. Use a Stronger, Non-Nucleophilic Base: A strong base like sodium or potassium tert-butoxide is often required to deprotonate the sulfonamide for catalytic reactions.[13] 3. Use a More Reactive Electrophile: Aryl iodides are generally more reactive than bromides or chlorides in palladium-catalyzed couplings.[8]
Reaction Stalls in Buchwald-Hartwig Amination 1. Catalyst Deactivation: The palladium catalyst may be poisoned or have decomposed. 2. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for the sterically hindered substrate. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle.1. Use a Pre-catalyst: Employing a stable Pd(II) pre-catalyst can ensure the generation of the active Pd(0) species in situ. 2. Select a Bulky, Electron-Rich Ligand: Ligands like Josiphos or Buchwald's biaryl phosphine ligands are often effective for sterically demanding couplings.[8] 3. Screen Different Bases: While t-butoxides are common, other bases like cesium carbonate or K3PO4 might be more effective in certain cases.[13]
Low Yields in Ullmann Coupling 1. High Reaction Temperatures: Traditional Ullmann couplings often require harsh conditions, which can lead to substrate decomposition.[14] 2. Stoichiometric Copper: The use of stoichiometric copper can lead to difficult purification. 3. Ligand Effects: The absence of a suitable ligand can result in low yields.1. Use a Modern, Ligand-Accelerated Protocol: Modern Ullmann-type reactions utilize catalytic amounts of copper and a ligand, allowing for milder reaction conditions.[9][10][15] 2. Screen Different Copper Sources: Copper(I) salts like CuI or CuBr are often more effective than copper metal. 3. Employ N,N- or O,O-Bidentate Ligands: Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve the efficiency of the coupling.[9][15]

Section 3: Experimental Protocols and Methodologies

The following protocols provide a starting point for overcoming the challenges associated with 2-methylbenzenesulfonamide.

Protocol 1: General Procedure for Sulfonamide Formation with a Primary Amine

This protocol is a standard method for the synthesis of sulfonamides and can be adapted for 2-methylbenzenesulfonyl chloride with the considerations for steric hindrance in mind.

Materials:

  • 2-Methylbenzenesulfonyl chloride

  • Primary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]

  • Triethylamine or N,N-diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-methylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 2-methylbenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of 2-Methylbenzenesulfonamide with an Aryl Bromide

This method is a powerful tool for the N-arylation of sterically hindered sulfonamides.[8][12][16]

Materials:

  • 2-Methylbenzenesulfonamide

  • Aryl bromide

  • Palladium pre-catalyst (e.g., Pd2(dba)3 or a G3-Buchwald pre-catalyst)

  • Bulky phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk tube, add 2-methylbenzenesulfonamide (1.2 eq), aryl bromide (1.0 eq), sodium tert-butoxide (1.4 eq), palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the key challenges and strategic solutions when working with 2-methylbenzenesulfonamide.

Steric_Hindrance cluster_problem The Challenge: Steric Hindrance cluster_solution The Solution: Catalytic Coupling Amine Amine Sulfonyl_Chloride 2-Methylbenzenesulfonyl Chloride Amine->Sulfonyl_Chloride Hindered Approach Ortho_Methyl Bulky o-Me group Ortho_Methyl->Sulfonyl_Chloride Sulfonamide 2-Methylbenzenesulfonamide Catalyst Pd or Cu Catalyst + Ligand Sulfonamide->Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Catalyst Product N-Aryl Sulfonamide Catalyst->Product C-N Bond Formation Troubleshooting_Flowchart Start Low Yield in 2-Methylbenzenesulfonamide Reaction Reaction_Type What is the reaction type? Start->Reaction_Type Sulfonylation Direct Sulfonylation (Amine + Sulfonyl Chloride) Reaction_Type->Sulfonylation Sulfonylation Coupling Catalytic Coupling (N-Alkylation/Arylation) Reaction_Type->Coupling Coupling Increase_Temp Increase Temperature & Use Forcing Solvents Sulfonylation->Increase_Temp Check_Conditions Check Anhydrous Conditions & Reagent Purity Sulfonylation->Check_Conditions Optimize_Stoichiometry Optimize Stoichiometry & Addition Rate Sulfonylation->Optimize_Stoichiometry Switch_Catalyst Screen Catalysts (Pd, Cu) & Ligands Coupling->Switch_Catalyst Optimize_Base Optimize Base Strength & Type Coupling->Optimize_Base Change_Electrophile Use More Reactive Electrophile (e.g., Ar-I) Coupling->Change_Electrophile Success Improved Yield Increase_Temp->Success Check_Conditions->Success Optimize_Stoichiometry->Success Switch_Catalyst->Success Optimize_Base->Success Change_Electrophile->Success

Caption: A decision-making flowchart for troubleshooting low-yield reactions involving 2-methylbenzenesulfonamide.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
  • ACS Publications. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • Fiveable. (2025, August 15). Steric Hindrance Definition - Organic Chemistry Key Term.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
  • Benchchem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • MDPI. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.

Sources

Optimization

Technical Support Center: Purification of Benzyloxy-Substituted Sulfonamides

Subject: Troubleshooting Purification Workflows for Benzyloxy-Sulfonamide Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Technologi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification Workflows for Benzyloxy-Sulfonamide Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Technologies Division

Executive Summary

Benzyloxy-substituted sulfonamides present a unique "Janus-faced" purification challenge. The molecule combines a highly lipophilic, non-polar domain (the benzyloxy protecting group or pharmacophore) with a polar, hydrogen-bond-active domain (the sulfonamide moiety). This amphiphilic nature frequently leads to "oiling out" during recrystallization , severe tailing on silica gel , and co-elution with lipophilic byproducts (e.g., benzyl halides).

This guide addresses these specific failure modes with self-validating protocols designed to ensure high purity (>98%) and yield preservation.

Section 1: Recrystallization Challenges (The "Oiling Out" Phenomenon)

Q: My product separates as a viscous oil instead of crystallizing, even after cooling. How do I fix this?

Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.[1] For benzyloxy-sulfonamides, this is often driven by the entropy of the flexible benzyloxy chain disrupting crystal lattice packing in pure non-polar solvents.

Technical Protocol: The "Cloud Point" Modulation Do not rely on single-solvent cooling. You must use a binary solvent system that balances the lipophilic benzyl group and the polar sulfonamide.

Step-by-Step Optimization:

  • Solvent Selection: Use Isopropyl Alcohol (IPA) / Water or Ethanol / Water . These systems are superior to EtOAc/Hexanes for this class because the water forces the hydrophobic benzyloxy groups to pack together (hydrophobic effect), encouraging lattice formation over oiling.

  • The "Reverse Addition" Method:

    • Dissolve the crude oil in the minimum amount of boiling water-miscible organic solvent (IPA or EtOH).

    • Crucial Step: Do not add cold water. Add hot water (near boiling) dropwise to the boiling organic solution until a persistent turbidity (cloudiness) just appears.

    • Add one drop of the organic solvent to clear the solution.

    • Remove from heat and insulate the flask (wrap in foil/towel) to cool slowly to room temperature. Rapid cooling locks in the oil phase.

  • Seeding: If oil droplets form at roughly 40–50°C, reheat to dissolve and add a seed crystal. If no seed is available, scratch the glass interface vigorously to create nucleation sites.

Data: Solvent System Performance for Benzyloxy-Sulfonamides

Solvent SystemSuitabilityMechanismCommon Issue
IPA / Water (70:30) High Balances hydrophobic/hydrophilic domains.Requires slow cooling to prevent oiling.
EtOH / Water (80:20) High Similar to IPA; better for more polar analogs.Product may be too soluble if water content is low.
EtOAc / Hexanes Low Poor discrimination of impurities; high risk of oiling.Traps non-polar byproducts (benzyl bromide).
DCM / MeOH Very Low Evaporation rates differ; leads to crusting/oiling."Skin" forms on surface; solvent trapping.
Section 2: Chromatography Troubleshooting (Tailing & Co-elution)

Q: My compound streaks/tails on silica gel, contaminating 10+ fractions. Modifying the gradient hasn't helped. Why?

Diagnosis: Sulfonamides (-SO₂NH-) are hydrogen bond donors/acceptors. They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel. The benzyloxy group adds bulk but does not prevent this interaction. The "streaking" is essentially the compound "sticking" to the silica surface.

Solution: Mobile Phase Modifiers You must suppress the ionization or H-bonding interaction.

  • For Acidic Sulfonamides (Primary -SO₂NH₂): Add 0.5% - 1.0% Acetic Acid (AcOH) to the mobile phase. This keeps the sulfonamide protonated and neutral, reducing silanol interaction.

  • For Basic Sulfonamides (Amino-substituted): If your molecule contains a basic amine (e.g., piperazine tail), acid will cause retention. Instead, use 1% Triethylamine (TEA) or Ammonium Hydroxide in the mobile phase (DCM/MeOH systems) to block silanol sites.

Q: I have a persistent impurity co-eluting right before my product. It’s UV active.

Diagnosis: This is likely the benzyl halide (e.g., benzyl bromide) used to install the benzyloxy group, or a benzyl alcohol byproduct. Because the benzyloxy group on your product dominates its lipophilicity, it mimics the polarity of these byproducts in standard EtOAc/Hexane systems.

Workflow: The "Orthogonal Selectivity" Shift Switch from a polarity-based separation (Normal Phase) to a shape/pi-interaction separation or chemically alter the impurity.

  • Change Stationary Phase: Use C18 (Reverse Phase) . The benzyloxy group interacts differently with C18 chains than the small benzyl halide, often resulting in massive resolution improvements.

  • Chemical Wash (Pre-Column):

    • Dissolve crude in organic solvent.

    • Wash with 1M NaOH (if product is stable) or saturated NaHCO₃ . This removes hydrolyzed sulfonic acid byproducts.

    • For Benzyl Halides: Stir the crude with a small amount of an amine (e.g., morpholine) for 1 hour before purification. This converts the lipophilic benzyl halide into a highly polar ammonium salt that stays at the baseline (Rf = 0).

Section 3: Chemical Stability & Deprotection Risks

Q: Can I use acid modifiers or Pd scavengers during purification?

Critical Warning:

  • Acid Sensitivity: While benzyl ethers are stable to weak acids (AcOH, silica gel), they are cleaved by strong Lewis acids (e.g., BBr₃) or strong Brønsted acids (TFA, HBr) over time. Avoid using TFA in your HPLC mobile phase if you are collecting fractions for isolation, as concentration can lead to deprotection.

  • Hydrogenation Risk: If you use metal scavengers (e.g., SiliaMetS®) to remove Pd catalysts from a coupling step, ensure they are non-reductive . Standard Pd/C or reductive scavengers will cleave the benzyloxy group (hydrogenolysis), destroying your pharmacophore.

Visual Troubleshooting Workflows
Figure 1: Decision Tree for Purification Strategy

PurificationStrategy Start Crude Benzyloxy-Sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous TLC Check TLC Purity Solid->TLC OilFix Dissolve in min. hot alcohol Add hot water to cloud point Slow cool Oil->OilFix Recryst Recrystallization (IPA/Water or EtOH/Water) TLC->Recryst Impurities <10% Column Flash Chromatography TLC->Column Complex Mixture Finish Pure Compound Recryst->Finish OilFix->Recryst Tailing Is Tailing Observed? Column->Tailing AcidMod Add 0.5% AcOH (Acidic Sulfonamide) Tailing->AcidMod Yes (Primary -SO2NH2) BaseMod Add 1% Et3N (Basic Amine present) Tailing->BaseMod Yes (Basic Sidechain) Tailing->Finish No AcidMod->Finish BaseMod->Finish

Caption: Logical decision tree for selecting between recrystallization and chromatography based on physical state and impurity profile.

Figure 2: Managing Co-eluting Impurities

CoElution Impurity Co-eluting Impurity (e.g., Benzyl Halide) Strategy Select Strategy Impurity->Strategy ChemScavenge Chemical Scavenging Add Morpholine (1h stir) Strategy->ChemScavenge Fastest Method ReversePhase Switch to C18 (Reverse Phase) Strategy->ReversePhase High Purity Req Result1 Impurity becomes Polar Salt (Stays on Baseline) ChemScavenge->Result1 Result2 Separation by Hydrophobicity (Benzyl vs Benzyloxy) ReversePhase->Result2

Caption: Workflow for removing persistent lipophilic impurities like unreacted benzyl halides.

References
  • BenchChem Technical Support. (2025).[1] Recrystallization of Sulfonamide Products: Solvent Systems and Oiling Out Solutions. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography: Tailing and Co-elution. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Silanol Interactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers: Stability and Deprotection Mechanisms. Retrieved from

  • MDPI. (2008). Concerted Solvent Processes for Sulfonyl Chloride Precursors. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Sulfonamides for High Purity

Welcome to the comprehensive guide for optimizing the recrystallization of sulfonamides. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the nuances o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive guide for optimizing the recrystallization of sulfonamides. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity sulfonamide crystals. Here, we delve into the science behind solvent selection, provide detailed experimental protocols, and offer robust troubleshooting advice to overcome common challenges.

The "Why": Understanding Sulfonamide Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] The core principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] For sulfonamides, which possess both polar (sulfonamide and amino groups) and nonpolar (aryl ring) moieties, selecting the right solvent system is critical for success.[3] An ideal solvent will dissolve the sulfonamide completely at an elevated temperature but have low solubility for it at cooler temperatures, thus allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[2][4]

Experimental Workflow: A Step-by-Step Guide to Solvent Optimization

Achieving high-purity sulfonamide crystals is a systematic process. The following workflow outlines the key stages from solvent screening to the isolation of pure crystals.

Recrystallization_Workflow cluster_0 Solvent Selection cluster_1 Recrystallization Process cluster_2 Purity Analysis SolventScreening 1. Solvent Screening (Single & Mixed Systems) SolubilityTesting 2. Small-Scale Solubility Tests SolventScreening->SolubilityTesting Identify potential solvents Dissolution 3. Dissolution in Minimum Hot Solvent SolubilityTesting->Dissolution Select optimal solvent/system HotFiltration 4. Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration Cooling 5. Slow Cooling & Crystal Formation Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Isolation 6. Crystal Isolation (Vacuum Filtration) Cooling->Isolation Crystals formed Washing 7. Washing with Cold Solvent Isolation->Washing Drying 8. Drying of Crystals Washing->Drying PurityCheck 9. Purity Assessment (e.g., HPLC, Melting Point) Drying->PurityCheck

Caption: A generalized workflow for sulfonamide recrystallization.

Protocol: Systematic Solvent Screening

The choice of solvent is paramount for successful recrystallization.[1] Sulfonamides often require a solvent system that can accommodate their dual polarity.[3]

Step 1: Initial Solvent Selection. Begin by testing a range of single solvents with varying polarities. Common starting points for sulfonamides include alcohols (ethanol, isopropanol), often mixed with water.[5] For instance, 95% ethanol is a good initial choice for sulfanilamide.[3]

Step 2: Small-Scale Solubility Tests.

  • Place a small amount (e.g., 20-30 mg) of the crude sulfonamide into separate test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube.[6]

  • A suitable solvent will dissolve the sulfonamide when hot but show low solubility when cool.[6]

Step 3: Mixed Solvent Systems (Solvent/Anti-Solvent). If a single solvent is not ideal, a mixed solvent system can be employed.[7]

  • Dissolve the sulfonamide in a "good" solvent in which it is highly soluble.

  • Slowly add a miscible "anti-solvent" in which the sulfonamide is poorly soluble until the solution becomes turbid.[7]

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly.

Data Presentation: Solvent Properties for Sulfonamide Recrystallization

The following table provides a starting point for solvent selection. The ideal solvent will have a steep solubility curve with respect to temperature.

SolventPolarity IndexBoiling Point (°C)Suitability for Sulfonamides
Water10.2100Good anti-solvent, often used with alcohols.[3]
Ethanol5.278Good general solvent, often used as 95% aqueous solution.[3]
Isopropanol4.382Another good alcohol choice, often used with water.[5]
Acetone5.156Can be effective, but its low boiling point may be a disadvantage.[3]
Ethyl Acetate4.477A moderately polar solvent to consider.[8]
Toluene2.4111A nonpolar option, may be useful in a mixed solvent system.

Note: This data is compiled from various sources and should be used as a guideline. Experimental verification is crucial for specific applications.[9][10][11]

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Troubleshooting_Flowchart cluster_NoCrystals Troubleshooting: No Crystals cluster_LowYield Troubleshooting: Low Yield cluster_OilingOut Troubleshooting: Oiling Out cluster_ColoredCrystals Troubleshooting: Colored Crystals cluster_FinePowder Troubleshooting: Fine Powder Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes FinePowder Fine Powder Problem->FinePowder Yes Success High-Purity Crystals Obtained Problem->Success No Supersaturation Supersaturation? - Scratch flask - Add seed crystal NoCrystals->Supersaturation TooMuchSolvent_NC Too Much Solvent? - Evaporate some solvent NoCrystals->TooMuchSolvent_NC TooMuchSolvent_LY Too Much Solvent? - Reduce solvent volume LowYield->TooMuchSolvent_LY PrematureCrystallization Premature Crystallization? - Pre-heat filtration apparatus LowYield->PrematureCrystallization InappropriateSolvent Inappropriate Solvent? - Re-evaluate solvent choice LowYield->InappropriateSolvent Redissolve Re-dissolve & Add More Solvent OilingOut->Redissolve LowerCoolingTemp Lower Cooling Temperature OilingOut->LowerCoolingTemp ChangeSolvent Change Solvent System OilingOut->ChangeSolvent AddCharcoal Add Activated Charcoal ColoredCrystals->AddCharcoal SlowCooling_CC Ensure Slow Cooling ColoredCrystals->SlowCooling_CC ReheatAddSolvent Re-heat & Add More Solvent FinePowder->ReheatAddSolvent SlowCooling_FP Insulate Flask for Slower Cooling FinePowder->SlowCooling_FP

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: My sulfonamide is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" happens when the solid separates from the solution as a liquid instead of crystals.[5] This can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there's a high concentration of impurities.[5][12]

  • Immediate Steps:

    • Try adding a small amount of additional hot solvent to redissolve the oil.[7]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[7]

  • Long-Term Strategy:

    • Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your sulfonamide.[7]

    • Change Solvent System: Switch to a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.[7]

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

A2: Low recovery is a common issue and can often be rectified.[5]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[7] Excess solvent will retain more solute upon cooling.[5]

    • Ensure Complete Cooling: After the solution reaches room temperature, place it in an ice bath to maximize precipitation.[7]

    • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution cooled too quickly.[7] Reheat the solution and use a pre-warmed funnel for filtration.[5]

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[7] This is often due to "crashing out" from a highly supersaturated solution.[4]

  • Solutions:

    • Reduce Cooling Rate: This is the most critical factor.[7] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[7] Slow cooling is essential for growing larger, more ordered crystals.[13]

    • Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent and then slowly add a miscible "anti-solvent" until the solution becomes turbid.[7] This controlled reduction in solubility can promote gradual crystal growth.[7]

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

A4: The absence of crystal formation is typically due to either supersaturation or using too much solvent.[5]

  • Solutions:

    • Induce Crystallization: If the solution is supersaturated, you can initiate crystal growth by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.[14]

    • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Evaporate some of the solvent to increase the concentration of the sulfonamide and then try cooling the solution again.[5][12]

Q5: The crystals formed very rapidly and appear as a fine powder. Is this a problem?

A5: Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[4][15]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the solid redissolves, add a small amount of additional hot solvent, and allow the solution to cool more slowly.[5][15]

    • Insulate the Flask: To slow down the cooling process, you can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to room temperature gradually.[5]

Q6: My recrystallized product is still colored. How can I remove the color?

A6: Colored impurities can sometimes co-crystallize with the product.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.[16] The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[16] Use charcoal sparingly as it can also adsorb some of your desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing sulfonamides? A1: There is no single "best" solvent, as the ideal choice depends on the specific sulfonamide.[5] However, due to the presence of both polar and nonpolar functional groups, solvent mixtures are often effective.[3] Alcohols like ethanol and isopropanol, frequently mixed with water, are common choices.[5] For example, 95% ethanol is a good starting point for sulfanilamide.[3] The key is to find a solvent or solvent system where the sulfonamide is highly soluble at elevated temperatures and has low solubility at cooler temperatures.[5]

Q2: How much solvent should I use for recrystallization? A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide product.[14] Using too much solvent is a frequent cause of low product recovery.[5][12] It is advisable to add the hot solvent in small portions to the crude solid until it all dissolves.[13]

Q3: Can I reuse the mother liquor from a recrystallization? A3: Yes, the mother liquor often contains a significant amount of dissolved product.[5] It can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.[13] In scaled-up processes, recycling the mother liquor can be an economical way to increase overall yield.[17]

Q4: How do I know if my recrystallized product is pure? A4: Several analytical techniques can be used to assess the purity of your recrystallized sulfonamides. A sharp melting point close to the literature value is a good indicator of purity. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also excellent for detecting impurities.[18][19]

References

  • Pena, M. A., et al. (2006). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019, November 12). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Retrieved from [Link]

  • Polymers in Medicine. (2024, February 2). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Phase Separation Issues in Sulfonamide Extraction

Welcome to the technical support center for sulfonamide extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex phase separation issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex phase separation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor phase separation or emulsion formation during sulfonamide extraction?

A: Phase separation issues, particularly the formation of stable emulsions, are common challenges in liquid-liquid extraction (LLE) of sulfonamides. The primary causes often revolve around the physicochemical properties of the sample matrix and the extraction solvent system. High concentrations of lipids, proteins, and other surfactant-like molecules in the sample can act as emulsifying agents, stabilizing the interface between the aqueous and organic phases.[1][2] Additionally, vigorous shaking or mixing can create fine droplets that are slow to coalesce.[1] The choice of organic solvent and the pH of the aqueous phase are also critical factors that can influence the likelihood of emulsion formation.[3]

Q2: How does pH affect the extraction efficiency and phase separation of sulfonamides?

A: The pH of the aqueous phase is a critical parameter in the extraction of sulfonamides because they are amphoteric compounds, meaning they possess both acidic and basic functional groups.[4][5] The solubility and partitioning behavior of a sulfonamide between the aqueous and organic phases are highly dependent on its ionization state, which is controlled by the pH.

  • Acidic Conditions (Low pH): At a pH below their pKa1 (the pKa of the amino group), sulfonamides are protonated and exist as cations, increasing their solubility in the aqueous phase.

  • Neutral Conditions (pH near isoelectric point): Sulfonamides are least soluble in their neutral (unionized) form.[6] To maximize extraction into an organic solvent, the pH of the aqueous phase should be adjusted to a range where the sulfonamide is predominantly in its neutral form.[5][7] For many sulfonamides, this is often in the range of pH 2-3.[7]

  • Alkaline Conditions (High pH): At a pH above their pKa2 (the pKa of the sulfonamide group), they are deprotonated and exist as anions, again increasing their solubility in the aqueous phase.

Incorrect pH can lead to poor extraction efficiency and may contribute to phase separation problems if the sulfonamide precipitates at the interface.

Q3: What are the first steps I should take when I encounter a stubborn emulsion?

A: When faced with a persistent emulsion, there are several initial steps you can take:

  • Be Patient: Allow the separation funnel to sit undisturbed for a period. Sometimes, emulsions will break on their own with time.[8] Gentle swirling or tapping the side of the funnel can sometimes help accelerate the process.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1][9] This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic solvent in the aqueous phase and help to disrupt the emulsion.[1][9]

  • Centrifugation: If available, centrifuging the mixture is often the most effective way to break an emulsion.[8][10] The centrifugal force helps to coalesce the dispersed droplets.

  • Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes alter the stability of the emulsion and promote phase separation.[2][11]

Troubleshooting Guide: Advanced Phase Separation Issues

This guide provides in-depth solutions to more challenging phase separation problems.

Issue 1: Persistent Emulsion in High-Fat or High-Protein Samples

Scenario: You are extracting sulfonamides from a complex matrix like milk, tissue homogenate, or a food sample, and a thick, stable emulsion layer forms that does not resolve with basic troubleshooting.[3][12]

Causality: High concentrations of lipids and proteins in these matrices act as natural surfactants, stabilizing the oil-in-water or water-in-oil emulsion.[1][13] Vigorous shaking during the extraction process exacerbates this issue by increasing the surface area between the two phases.

Troubleshooting Workflow:

Caption: Workflow for resolving persistent emulsions.

Detailed Protocols:

  • Protocol 1: Centrifugation

    • Transfer the entire contents of the separatory funnel (or a portion if it's too large) into appropriate centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes.[14]

    • Carefully remove the tubes. The phases should now be distinct, with a solid "cake" of precipitated protein or lipid potentially at the interface.[10]

    • Pipette off the desired layer.

  • Protocol 2: Filtration

    • Place a plug of glass wool into a powder funnel.

    • Position the funnel over a clean collection flask.

    • Pour the entire mixture through the glass wool. The glass wool can help to break up the emulsion and trap particulate matter.[1]

    • Alternatively, use phase separation filter paper, which is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[1]

Issue 2: Third Phase or Precipitate Formation at the Interface

Scenario: After mixing the aqueous sample and organic solvent, a solid or gel-like third layer forms between the two liquid phases, making it difficult to separate them cleanly.

Causality: This can be caused by several factors:

  • pH-dependent precipitation: The pH of the extraction may be at or near the isoelectric point of the sulfonamide or other matrix components, causing them to precipitate out of solution.[6]

  • Insoluble impurities: The sample may contain components that are insoluble in both the aqueous and organic phases.

  • Solvent effects: The addition of the organic solvent may cause the precipitation of salts or other components that were soluble in the initial aqueous sample.

Troubleshooting Steps:

  • Check and Adjust pH: Verify the pH of the aqueous layer. If it is close to the pKa of your target sulfonamide, adjust it to be at least 1-2 pH units away to ensure the compound is fully ionized or deionized.[15][16]

  • Filtration: Before the extraction, filter the initial sample to remove any suspended solids.

  • Solvent System Modification:

    • Try a different extraction solvent or a mixture of solvents. For example, adding a more polar solvent like methanol or acetonitrile to your primary extraction solvent can sometimes help to dissolve precipitates.[7]

    • Consider a "salting-out" assisted liquid-liquid extraction (SALLE) approach, where a water-miscible solvent like acetonitrile is used, and phase separation is induced by adding a high concentration of salt.[9][17][18]

Data Presentation: Solvent Properties for Sulfonamide Extraction

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Common Use Notes
Ethyl Acetate4.40.90277.1Commonly used, but can form emulsions with fatty samples.[12]
Dichloromethane3.11.3339.6Good for many sulfonamides, but is a denser-than-water solvent.[19]
Acetonitrile5.80.78681.6Often used in QuEChERS and SALLE methods.[3][17][20]
n-Hexane0.10.65568.7Used for defatting steps prior to sulfonamide extraction.[12]
Issue 3: Incomplete Phase Separation or Cloudy Layers

Scenario: The two phases appear to have separated, but one or both layers remain cloudy or hazy, indicating some degree of mutual solubility or the presence of a microemulsion.

Causality: This often occurs when the organic solvent has some miscibility with the aqueous phase. High concentrations of salts or organic modifiers in the aqueous phase can also contribute to this problem.

Troubleshooting Logic Diagram:

CloudyLayerTroubleshooting Start Start: Cloudy Layer(s) IncreaseIonicStrength Action: Increase Ionic Strength - Add saturated brine (NaCl solution). Start->IncreaseIonicStrength ChangeSolvent Action: Change Solvent System - Use a less water-miscible solvent. Start->ChangeSolvent ResolutionCheck Check for Clarity IncreaseIonicStrength->ResolutionCheck ChangeSolvent->ResolutionCheck DryingStep Action: Add Drying Agent - Pass the organic layer through sodium sulfate. Success Clear Separation Achieved DryingStep->Success ResolutionCheck->DryingStep Still Cloudy ResolutionCheck->Success Clear Failure Re-evaluate Extraction Method ResolutionCheck->Failure No Improvement

Caption: Decision-making process for resolving cloudy layers.

Detailed Protocols:

  • Protocol 3: Salting Out to Reduce Mutual Solubility

    • After the initial extraction and removal of the bulk of the aqueous layer, add a small volume (e.g., 10-20% of the organic layer volume) of saturated NaCl solution (brine) to the separatory funnel.

    • Gently swirl the funnel. Do not shake vigorously to avoid re-creating an emulsion.

    • Allow the layers to separate. The brine wash will help to pull the dissolved water out of the organic phase.

    • Drain the brine layer and collect the now clearer organic layer.

  • Protocol 4: Use of a Drying Agent

    • After separating the organic layer as best as possible, place it in an Erlenmeyer flask.

    • Add a small amount of an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

    • Swirl the flask. The drying agent will absorb the residual water, and the organic layer should become clear.

    • Filter or decant the organic solvent from the drying agent.

References

  • What is the best extraction method of sulfonamides group from honey samples? (2024).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009).
  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. (2018).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018).
  • Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters - Scientific Research Publishing. (n.d.).
  • Miniaturized Salting-Out Liquid-Liquid Extraction of Sulfonamides From Different Matrices - PubMed. (2010).
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014).
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC. (2024).
  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002).
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (2018).
  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (2026).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020).
  • Effects of pH and manure on transport of sulfonamide antibiotics in soil - PubMed. (2011).
  • Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector - PMC. (2019).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025).
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - MDPI. (2022).
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025).
  • Effect of pH and Soil Structure on Transport of Sulfonamide Antibiotics in Agricultural Soils. (2016).
  • Enhancing Extractions by Salting Out | LCGC International. (2023).
  • Emulsion Problem Encountered in Extractions - BrainKart. (2018).
  • Sulfonamide Derivatives as Novel Surfactant/Alkaline Flooding Processes for Improving Oil Recovery - PMC. (n.d.).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 4-(Benzyloxy)-2-methylbenzenesulfonamide: A Comparative Analysis Centered on ¹H NMR Spectroscopy

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(benzyloxy)-2-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(benzyloxy)-2-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and organic synthesis.[1][2] We will move beyond a simple procedural outline to explore the rationale behind the spectroscopic analysis, offering a framework for researchers, scientists, and drug development professionals to confidently elucidate and verify its molecular structure. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, providing a holistic perspective on modern structural characterization.

The Central Role of ¹H NMR in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution.[3][4] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, such as the proton (¹H), behave like tiny magnets.[5] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a "spin flip" between these states, and the precise frequency required for this transition is exquisitely sensitive to the local electronic environment of each proton.[6] This sensitivity is the foundation of the four key pieces of information we extract from a ¹H NMR spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, revealing nearby functional groups.[7][8]

  • Integration: The area under a signal is proportional to the number of protons it represents.[7]

  • Multiplicity (Splitting): Describes the number of adjacent, non-equivalent protons, revealing connectivity.[7][9]

  • Coupling Constant (J): The distance between the lines in a split signal, providing information on the geometry and distance between coupled protons.[10][11]

Part 1: A Deep Dive into the ¹H NMR Analysis of 4-(Benzyloxy)-2-methylbenzenesulfonamide

A logical and systematic approach is crucial for accurate spectral interpretation. The following sections detail the experimental protocol and a predictive analysis of the ¹H NMR spectrum for the title compound.

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the chemically distinct proton environments. Each unique set of protons will give rise to a separate signal in the ¹H NMR spectrum.

molecule cluster_benzenesulfonamide Benzenesulfonamide Ring cluster_benzyl Benzyl Group C1 C C2 C-CH₃(A) C1->C2 S S(=O)₂NH₂(E) C1->S C3 C-H(B) C2->C3 C4 C-O C3->C4 C5 C-H(C) C4->C5 O O C4->O C6 C-H(D) C5->C6 C6->C1 CH2 CH₂(F) O->CH2 C_benzyl C CH2->C_benzyl C7 C-H(G) C_benzyl->C7 C8 C-H(H) C7->C8 C9 C-H(I) C8->C9 C10 C-H(H) C9->C10 C11 C-H(G) C10->C11 C11->C_benzyl workflow prep 1. Sample Preparation (Dissolve in CDCl₃ + TMS) load 2. Load Sample into Spectrometer prep->load lock 3. Lock & Shim (Field Homogenization) load->lock acquire 4. Data Acquisition (Pulsing & FID Recording) lock->acquire process 5. Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze 6. Spectral Analysis (Shift, Integration, Multiplicity) process->analyze

Figure 2: Experimental workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

Based on established principles of substituent effects and spin-spin coupling, we can predict the appearance of the ¹H NMR spectrum. [8][12][13]

Proton Label Description Predicted δ (ppm) Multiplicity Integration Coupling Constants (J, Hz) Rationale
A -CH₃ ~2.3 - 2.5 Singlet (s) 3H N/A Methyl group on an aromatic ring. No adjacent protons to couple with.
E -SO₂NH₂ ~4.5 - 5.5 (variable) Broad Singlet (br s) 2H N/A Amide protons are exchangeable and often do not couple. [7][14]Their chemical shift is concentration and solvent dependent.
F -O-CH₂-Ar ~5.1 Singlet (s) 2H N/A Methylene protons adjacent to an oxygen and an aromatic ring. No adjacent protons to couple with.
G, H, I Benzyl -C₆H₅ ~7.3 - 7.5 Multiplet (m) 5H N/A Protons on the monosubstituted benzyl ring will overlap, creating a complex multiplet. [15]
D Ar-H (ortho to -SO₂NH₂) ~7.7 - 7.8 Doublet (d) 1H J(ortho) ≈ 8-9 Hz Deshielded by the strongly electron-withdrawing sulfonamide group. Coupled to proton C.
C Ar-H (meta to -SO₂NH₂) ~7.0 - 7.1 Doublet of Doublets (dd) 1H J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz Coupled to both proton D (ortho) and proton B (meta). [10][11]

| B | Ar-H (ortho to -CH₃) | ~6.9 - 7.0 | Doublet (d) | 1H | J(meta) ≈ 2-3 Hz | Least deshielded proton on this ring. Coupled only to proton C (meta). |

Table 1: Predicted ¹H NMR Data for 4-(Benzyloxy)-2-methylbenzenesulfonamide in CDCl₃.

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a multi-technique approach provides the highest level of confidence. No single technique tells the whole story.

Complementary Spectroscopic and Spectrometric Methods
  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. [9]In broadband decoupled ¹³C NMR, each unique carbon atom typically appears as a single line. For 4-(benzyloxy)-2-methylbenzenesulfonamide, we would expect to see 12 distinct signals in the aromatic region (some may overlap) and 2 signals in the aliphatic region (for the -CH₃ and -CH₂- groups).

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments reveal correlations between nuclei, providing unambiguous connectivity information that can be difficult to extract from 1D spectra alone, especially in cases of signal overlap. [16] * COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. A cross-peak between two proton signals indicates that they are spin-coupled (typically within 2-3 bonds). This would definitively link protons D, C, and B on the sulfonamide ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning carbon signals. [16] * HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together molecular fragments and identifying quaternary carbons. [17]

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ionized molecules. [5][18]High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, serving as a fundamental check on the structure proposed by NMR. Fragmentation patterns can also offer clues about the molecule's substructures. [18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. [19]For our target molecule, we would expect to see characteristic absorptions for:

    • N-H stretching (from -SO₂NH₂) around 3300-3400 cm⁻¹

    • S=O stretching (asymmetric and symmetric) around 1350 and 1160 cm⁻¹

    • Aromatic C=C stretching around 1600-1450 cm⁻¹

    • C-O ether stretching around 1250 cm⁻¹

Objective Comparison of Techniques
Technique Information Provided Strengths Limitations Role in this Analysis
¹H NMR Detailed proton environment, connectivity (H-H), and relative stereochemistry.Excellent structural resolution; non-destructive. [4]Lower sensitivity; requires soluble sample in deuterated solvent. [4]Primary Tool: Provides the core framework of the molecular structure.
¹³C NMR Number and type of carbon environments (sp³, sp², sp).Complements ¹H NMR by defining the carbon skeleton.Very low sensitivity; longer acquisition times.Confirmation: Verifies the number of unique carbons and their general electronic environment.
2D NMR Unambiguous H-H (COSY) and C-H (HSQC, HMBC) connectivity.Resolves spectral overlap; definitively links molecular fragments. [20]Requires more instrument time and expertise to interpret.Verification: Solves ambiguities in the 1D spectra and confirms the precise assembly of the molecule.
Mass Spec (MS) Molecular weight and molecular formula (HRMS).Extremely high sensitivity; provides elemental composition. [4]Provides little direct connectivity information; destructive. [18]Validation: Confirms the molecular formula, validating the interpretation of NMR data.
IR Spectroscopy Presence of key functional groups.Fast, simple, and requires minimal sample.Provides limited information on the overall molecular skeleton. [19]Screening: Quickly confirms the presence of the sulfonamide, ether, and aromatic functional groups.

Table 2: Comparison of analytical techniques for the structural elucidation of 4-(Benzyloxy)-2-methylbenzenesulfonamide.

An Integrated Approach to Structure Confirmation

The most robust structural elucidation workflow leverages the strengths of multiple techniques.

integrated_workflow start Unknown Sample ir IR Spectroscopy start->ir ms HRMS start->ms nmr_1d 1D NMR (¹H & ¹³C) start->nmr_1d structure Proposed Structure ir->structure Functional Groups ms->structure Molecular Formula nmr_1d->structure Initial Fragments & Connectivity nmr_2d 2D NMR (COSY, HSQC, HMBC) final Confirmed Structure nmr_2d->final structure->nmr_2d Verify & Connect

Figure 3: Integrated workflow for unambiguous structure elucidation.

Conclusion

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chem LibreTexts. (2022, October 4). NMR in Lab- Solvent Impurities.
  • Quora. (2023, May 14). Can you explain the differences between IR, NMR and mass spectroscopy?
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chem LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I).
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Nudelman, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chem LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons.
  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products.
  • Kessler, H., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie International Edition.
  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Scite.ai.
  • Rocky Mountain Labs. (2023, November 17). Difference between UV and IR and NMR spectroscopy.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.

Sources

Comparative

Structural Elucidation of Benzenesulfonamides: A Comparative Guide to EI and ESI-MS/MS Fragmentation

Executive Summary Benzenesulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, COX-2 inhibitors, and carbonic anhydrase inhibitors. However, their m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, COX-2 inhibitors, and carbonic anhydrase inhibitors. However, their mass spectrometric (MS) analysis is fraught with mechanistic complexities—specifically, the competition between simple bond cleavage and high-energy rearrangements (e.g.,


 extrusion).

This guide objectively compares the fragmentation behaviors of benzenesulfonamides under Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) . Unlike standard application notes, we focus on the causality of ion formation, providing a self-validating workflow to distinguish between isobaric interferences and genuine metabolic products.

Mechanistic Foundations: The "SO₂ Extrusion" Phenomenon[1]

To interpret the MS spectra of sulfonamides, one must look beyond simple bond breaking. The defining characteristic of this scaffold is the stability of the sulfonyl group versus the lability of the S-N bond.

The Two Primary Pathways
  • Direct S-N Cleavage (The "Standard" Path): In both EI and ESI, the cleavage of the S-N bond is the most energetically favorable direct dissociation.

    • Result: Formation of the sulfonyl cation

      
       (m/z 141) and the amine fragment.
      
    • Diagnostic Value: High. This confirms the presence of the benzenesulfonyl core.

  • Rearrangement and SO₂ Extrusion (The "Hidden" Path): Often misidentified as a simple loss of a neutral fragment, this pathway involves a skeletal rearrangement. The aryl ring migrates from the sulfur to the nitrogen (or oxygen in specific derivatives) before or during the expulsion of

    
     (64 Da).
    
    • Mechanism: The oxygen atoms on the sulfur facilitate a four-membered transition state, leading to the extrusion of neutral

      
       and the formation of an amine-like radical cation (EI) or protonated species (ESI).
      
    • Critical Insight: In negative mode ESI, N-acyl benzenesulfonamides often undergo a Smiles-type rearrangement , transferring the aryl group to an oxygen, yielding a phenoxide ion (m/z 93) rather than the expected sulfonamide fragments.

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique dictates the visible fragmentation landscape. The table below contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific chemical class.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High (70 eV) - Hard IonizationLow (Thermal) - Soft Ionization
Primary Ion Radical Cation

Protonated

or Deprotonated

Fragmentation Extensive, in-source. Often no molecular ion.[1]Controlled via Collision Induced Dissociation (CID).[2][3][4]
Key Benefit Library Matching: Excellent for identifying the core scaffold against NIST/Wiley databases.Molecular Weight Confirmation: Essential for polar, thermally labile drug metabolites.
SO₂ Loss Prominent. Radical mechanism drives rapid

loss.
Mode Dependent: Prominent in Negative Mode; variable in Positive Mode.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS/MS).
Expert Insight on Polarity Switching

For benzenesulfonamides, Negative Ion Mode ESI (


)  is often superior to Positive Mode. The acidic proton on the sulfonamide nitrogen (

) allows for facile deprotonation.
  • Why it matters: Negative mode spectra are cleaner (less background noise) and exhibit highly specific rearrangements (like the Smiles rearrangement) that are structurally diagnostic, whereas positive mode is often dominated by non-specific adducts (

    
    , 
    
    
    
    ).

Diagnostic Ions & Interpretation Data[1][4][6]

The following ions are the "fingerprints" of the benzenesulfonamide moiety. Use these to validate your structural assignments.

Table 2: Characteristic Fragment Ions (Benzenesulfonamide Core)
m/z ValueIon SpeciesOrigin/Mechanism
141 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Sulfonyl Cation. Direct S-N cleavage. The most reliable diagnostic peak in Positive Mode.
77

Phenyl Cation. Secondary fragmentation of the m/z 141 ion (Loss of

from the fragment).
51

Butenynyl Cation. Ring opening of the phenyl cation (m/z 77). Classic aromatic breakdown.
92

Anilide Anion. Observed in Negative Mode . Result of

extrusion and rearrangement.
93

Phenoxide Ion. Specific to N-acyl benzenesulfonamides (Smiles rearrangement).
M-64

Neutral Loss. Diagnostic neutral loss of sulfur dioxide.[3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this LC-MS/MS protocol designed to capture both the parent ion and the critical rearrangement fragments.

Step 1: Sample Preparation
  • Solvent: Dissolve analyte in 50:50 Methanol:Water.

  • Concentration: 1 µg/mL (1 ppm) to prevent space-charge effects in ion traps.

  • Additive:

    • Positive Mode: 0.1% Formic Acid (Proton donor).

    • Negative Mode: 5 mM Ammonium Acetate (Buffer pH ~7 to promote deprotonation of the sulfonamide N-H).

Step 2: MS Source Parameters (ESI)
  • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg). Note: Lower voltage in negative mode reduces discharge.

  • Desolvation Temp: 350°C. High heat is required to desolvate the polar sulfonamide group.

Step 3: Collision Energy (CE) Ramping

Do not use a static CE. Sulfonamides have "hard" shells.

  • Protocol: Acquire spectra at stepped energies: 10, 20, and 40 eV.

  • Logic:

    • 10 eV: Preserves the

      
      .
      
    • 20 eV: Exposes the

      
       extrusion (M-64).[3]
      
    • 40 eV: Smashes the core to m/z 77 (Phenyl), confirming the aromatic ring.

Visualizations of Pathways

Diagram 1: The "SO₂ Extrusion" Rearrangement Pathway

This diagram illustrates the mechanism where the S-N bond cleavage competes with the rearrangement that expels sulfur dioxide.

SulfonamideFragmentation Parent Parent Sulfonamide [Ph-SO2-NH-R] Intermediate Transition State (4-membered ring) Parent->Intermediate Rearrangement Fragment1 Sulfonyl Cation [Ph-SO2]+ (m/z 141) Parent->Fragment1 Direct S-N Cleavage (Standard Path) Rearranged Rearranged Product [Ph-NH-R] Intermediate->Rearranged Extrusion NeutralSO2 Neutral SO2 (Loss of 64 Da) Intermediate->NeutralSO2 Fragment2 Amine Radical/Ion [R-NH] Fragment1->Fragment2 + Neutral Amine

Figure 1: Mechanistic divergence between direct cleavage (yielding m/z 141) and the rearrangement pathway leading to SO₂ extrusion.

Diagram 2: Experimental Decision Tree

A logic flow for researchers to identify sulfonamides in unknown samples.

DecisionTree Start Unknown Peak Detected IonMode Select Ionization Mode Start->IonMode PosMode Positive Mode (+) IonMode->PosMode NegMode Negative Mode (-) IonMode->NegMode Check141 Check m/z 141 (PhSO2+) PosMode->Check141 CID Fragmentation Check92 Check m/z 92/93 (Anilide/Phenoxide) NegMode->Check92 CID Fragmentation Confirm Confirmed Benzenesulfonamide Check141->Confirm Present Reject Reject / Other Class Check141->Reject Absent Check92->Confirm Present Check92->Reject Absent

Figure 2: Step-by-step decision tree for confirming sulfonamide presence using characteristic ions in both polarities.

References

  • Hu, N., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry.[5] Rapid Communications in Mass Spectrometry.[2][6][5][7] [Link]

  • Hibbs, J. A., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.[6][8][9] Journal of the American Society for Mass Spectrometry.[2] [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[7] Rapid Communications in Mass Spectrometry.[2][6][5][7] [Link]

  • NIST Mass Spectrometry Data Center. Benzenesulfonamide Mass Spectrum (EI). [Link]

Sources

Validation

Technical Guide: FTIR Characterization of 4-(Benzyloxy)-2-methylbenzenesulfonamide

The following technical guide provides an in-depth spectral analysis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., carbonic anhydrase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral analysis of 4-(Benzyloxy)-2-methylbenzenesulfonamide , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., carbonic anhydrase inhibitors and antibacterial agents).

This guide is structured to serve as a comparative reference , enabling researchers to validate the identity of this compound against its precursors and structural analogs using Fourier Transform Infrared (FTIR) spectroscopy.

Executive Summary & Compound Profile

4-(Benzyloxy)-2-methylbenzenesulfonamide is a tri-substituted benzene derivative featuring a sulfonamide core, a methyl group, and a bulky benzyloxy ether moiety. Its FTIR spectrum is a "fingerprint" of these three distinct functionalities.

  • CAS Number: [1576-39-2] (Generic reference for similar benzyloxy-sulfonamides; specific isomer verification required via NMR).

  • Molecular Formula:

    
    
    
  • Key Application: Pharmacophore scaffold for diuretic and anti-tumor drug discovery.

Why This Comparison Matters

In synthetic workflows, this compound is typically generated by O-alkylation of 4-hydroxy-2-methylbenzenesulfonamide with benzyl bromide. The critical quality control (QC) challenge is distinguishing the product from the unreacted phenolic precursor. FTIR offers a rapid, non-destructive method to verify this transformation by tracking the disappearance of the phenolic -OH stretch and the emergence of the Ether (C-O-C) bands.

Experimental Protocol: High-Fidelity Acquisition

To ensure spectral reproducibility suitable for publication or regulatory filing, follow this self-validating protocol.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Ratio: 1:100 (1 mg Sample : 100 mg KBr).

  • Compression: 10 tons for 2 minutes under vacuum (to remove water vapor).

  • Validation: The pellet must be transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or particle scattering (sloping baseline).

Method B: Diamond ATR (High Throughput)
  • Crystal: Single-reflection Diamond or ZnSe.

  • Pressure: Apply maximum pressure to ensure intimate contact (critical for the hard sulfonamide crystals).

  • Correction: Apply "ATR Correction" in software to adjust relative intensities for comparison with transmission libraries.

Spectral Analysis: Diagnostic Bands

The spectrum of 4-(Benzyloxy)-2-methylbenzenesulfonamide is defined by three primary regions.

Table 1: Critical Vibrational Modes
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Primary Amine 3350 – 3450 Medium

: Asymmetric stretch of the sulfonamide nitrogen.
Primary Amine 3250 – 3350 Medium

: Symmetric stretch. Note: These bands are sharp, unlike the broad OH of the precursor.
Aromatic C-H 3030 – 3100 Weak

: Stretching vibrations from both the central and benzyl rings.
Aliphatic C-H 2850 – 2950 Weak

: Methylene (-CH₂-) of the benzyl group and Methyl (-CH₃) on the ring.
Sulfonyl 1320 – 1340 Strong

: The "Sulfonamide Flag." Highly sensitive to the electronic environment of the ring.
Ether (Linker) 1240 – 1260 Strong

: Diagnostic Band. Confirms the attachment of the benzyl group.
Sulfonyl 1150 – 1170 Strong

: Symmetric sulfonyl stretch.
Ether (Linker) 1020 – 1050 Medium

: Symmetric ether stretch.
S-N Bond 900 – 920 Medium

: Characteristic of the sulfonamide linkage.
Benzyl Ring 690 & 740 Strong

: Out-of-plane bending (OOP). Characteristic "5-adjacent hydrogens" pattern of the mono-substituted benzyl ring.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound against its synthetic precursor and a non-ether analog to highlight the distinguishing features.[1]

Table 2: Comparative Spectral Fingerprints
FeatureTarget Product (4-Benzyloxy-2-methyl...)Precursor (4-Hydroxy-2-methyl...)Analog (4-Methylbenzenesulfonamide)
3200-3600 cm⁻¹ Two sharp doublets (

)
Broad, intense band (Phenolic OH) overlaps

Two sharp doublets (

)
1240-1260 cm⁻¹ Strong C-O-C band (Ether)Strong C-O band, but shifted/broadened by H-bondingAbsent (No oxygen on ring)
2850-2950 cm⁻¹ Distinct Aliphatic C-H (Benzyl + Methyl)Weak Aliphatic C-H (Methyl only)Weak Aliphatic C-H (Methyl only)
690-750 cm⁻¹ Strong Benzyl OOP (Mono-sub ring)Absent (Only 1,2,4-sub ring patterns)Absent (Only 1,4-sub ring patterns)
Expert Insight: The "OH to Ether" Transition

The most critical QC check is the 3200–3600 cm⁻¹ region .

  • In the Precursor: The phenolic -OH group forms strong intermolecular hydrogen bonds, creating a broad "mound" that often obscures the sharp N-H stretches.

  • In the Product: The alkylation caps the oxygen, removing the hydrogen bond donor. The broad OH band collapses, revealing the sharp, distinct doublet of the sulfonamide

    
    . If you see a broad mound here, your reaction is incomplete. 
    

Synthesis Verification Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide using FTIR data.

FTIR_Workflow Start Sample: Reaction Product Check_OH Check 3200-3600 cm⁻¹ Region Start->Check_OH Decision_OH Broad Band Present? Check_OH->Decision_OH Fail_OH FAIL: Unreacted Precursor (Phenolic OH Detected) Decision_OH->Fail_OH Yes Pass_OH PASS: OH Absent (Sharp NH₂ Doublet Visible) Decision_OH->Pass_OH No Check_Ether Check 1240-1260 cm⁻¹ Region Pass_OH->Check_Ether Decision_Ether Strong Band Present? Check_Ether->Decision_Ether Fail_Ether FAIL: No Benzylation (Missing Ether Linkage) Decision_Ether->Fail_Ether No Pass_Ether PASS: Ether Linkage Confirmed Decision_Ether->Pass_Ether Yes Check_Benzyl Check 690 & 740 cm⁻¹ Pass_Ether->Check_Benzyl Final_Result VALIDATED PRODUCT 4-(Benzyloxy)-2-methylbenzenesulfonamide Check_Benzyl->Final_Result Peaks Present

Caption: Logical flowchart for FTIR-based quality control of the O-alkylation reaction.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Methylbenzenesulfonamide (Tosylimide). National Institute of Standards and Technology.[2][3][4] Link

  • Royal Society of Chemistry (RSC). Spectroscopic characterization of sulfonamide derivatives and conformational states. RSC Advances. Link

  • BenchChem. Comparative Guide to FTIR Analysis of Benzyloxy-substituted Benzaldehydes. (Used for Ether/Benzyl group correlation).[1] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for theoretical band assignments of Sulfonyl and Ether groups). John Wiley & Sons.

Sources

Comparative

Comparing bioactivity of 4-(Benzyloxy)-2-methylbenzenesulfonamide vs. sulfamethoxazole

This guide provides a rigorous technical comparison between Sulfamethoxazole (SMX) , a classic antibacterial sulfonamide, and 4-(Benzyloxy)-2-methylbenzenesulfonamide , a representative lipophilic sulfonamide derivative....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Sulfamethoxazole (SMX) , a classic antibacterial sulfonamide, and 4-(Benzyloxy)-2-methylbenzenesulfonamide , a representative lipophilic sulfonamide derivative.

Executive Summary

This comparison highlights a fundamental divergence in sulfonamide bioactivity based on the para-substitution of the benzenesulfonamide core.

  • Sulfamethoxazole (SMX): Possesses a p-amino group essential for mimicking p-aminobenzoic acid (PABA), making it a potent Dihydropteroate Synthase (DHPS) inhibitor (Antibacterial).

  • 4-(Benzyloxy)-2-methylbenzenesulfonamide: Substituted with a bulky, hydrophobic benzyloxy group at the para-position. This modification abolishes DHPS activity but significantly enhances affinity for Carbonic Anhydrase (CA) isoforms, positioning it as a potent enzyme inhibitor rather than a classic antibiotic.

Chemical Structure & Physicochemical Properties

The structural differences dictate the distinct pharmacological profiles of these two compounds.

FeatureSulfamethoxazole (SMX)4-(Benzyloxy)-2-methylbenzenesulfonamide
Core Scaffold BenzenesulfonamideBenzenesulfonamide
p-Substituent Amino (

)
Benzyloxy (

)
N-Substituent 5-MethylisoxazoleHydrogen (Unsubstituted Sulfonamide)
o-Substituent HydrogenMethyl (

)
Primary Target Dihydropteroate Synthase (DHPS)Carbonic Anhydrase (CA)
Mechanism Competitive Antagonist (PABA mimic)Zinc Ion Coordinator / Hydrophobic Interaction
Lipophilicity (LogP) ~0.89 (Hydrophilic)~3.5 (Lipophilic, Predicted)
Bioactivity Class AntibacterialEnzyme Inhibitor (CAI) / Anticonvulsant

Mechanism of Action (MoA) Comparison

A. Sulfamethoxazole: The Folate Synthesis Inhibitor

SMX acts as a bacteriostatic agent by competitively inhibiting Dihydropteroate Synthase (DHPS) .

  • Molecular Basis: The p-amino group of SMX is sterically and electronically similar to the p-amino group of PABA.

  • Pathway: Bacteria must synthesize folate de novo. SMX blocks the condensation of PABA with pteridine, halting DNA synthesis.

  • Selectivity: Eukaryotic cells (humans) uptake folate directly and lack DHPS, ensuring low toxicity.

B. 4-(Benzyloxy)-2-methylbenzenesulfonamide: The Carbonic Anhydrase Inhibitor

This compound represents a class of "tail-approach" CA inhibitors.

  • Zinc Binding: The unsubstituted sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG), coordinating directly with the 
    
    
    
    ion in the enzyme's active site.
  • Hydrophobic Interaction: The bulky 4-benzyloxy tail extends into the hydrophobic pocket of the CA active site, significantly increasing binding affinity compared to simple sulfonamides.

  • Selectivity: The 2-methyl group provides steric bulk that can modulate selectivity between CA isoforms (e.g., cytosolic hCA I/II vs. membrane-bound hCA IX/XII), often reducing off-target effects.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the distinct inhibition points of both compounds within their respective biological pathways.

BioactivityComparison cluster_Folate Bacterial Folate Synthesis (SMX Target) cluster_CA Carbonic Anhydrase Catalysis (Benzyloxy Target) Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Tetrahydrofolate (DNA Synthesis) Dihydropteroate->Folate CO2 CO2 + H2O CA_Enzyme Carbonic Anhydrase (Zn2+) CO2->CA_Enzyme Bicarb HCO3- + H+ CA_Enzyme->Bicarb PH_Reg pH Regulation / Fluid Secretion Bicarb->PH_Reg SMX Sulfamethoxazole (p-Amino mimic) SMX->DHPS Competes with PABA (Inhibits) Benzyloxy 4-(Benzyloxy)-2-methyl- benzenesulfonamide (Hydrophobic Tail) Benzyloxy->CA_Enzyme Binds Zn2+ & Hydrophobic Pocket (Inhibits)

Figure 1: Mechanistic divergence. SMX targets bacterial DHPS (left), while the Benzyloxy derivative targets Carbonic Anhydrase (right).

Comparative Bioactivity Data

The following data summarizes the expected bioactivity profiles based on established Structure-Activity Relationships (SAR) for sulfonamides.

AssaySulfamethoxazole (SMX)4-(Benzyloxy)-2-methylbenzenesulfonamideInterpretation
Antibacterial (MIC) Active (Low

g/mL)
Inactive (>128

g/mL)
The benzyloxy group prevents PABA mimicry; essential for DHPS inhibition.
hCA I Inhibition (

)
Weak (~40

M)
Potent (Low nM range)Hydrophobic tail enhances binding to hCA I.
hCA II Inhibition (

)
Weak (~20

M)
Potent (< 10 nM)Classic profile for benzyloxy-substituted sulfonamides.
COX-2 Selectivity LowModerate/HighLipophilic sulfonamides often show COX-2 cross-reactivity.

Key Insight: While SMX is the gold standard for infection, the 4-benzyloxy derivative is a superior candidate for conditions involving fluid regulation (glaucoma), epilepsy, or hypoxic tumors (via CA IX inhibition), but it will fail as an antibiotic.

Experimental Protocols

To validate the bioactivity of these compounds, use the following self-validating protocols.

Protocol A: Antibacterial Susceptibility (MIC Determination)

Objective: To confirm the lack of antibacterial activity in the benzyloxy derivative compared to SMX.

  • Preparation: Dissolve SMX in DMSO (stock 10 mg/mL). Dissolve 4-(Benzyloxy)-2-methylbenzenesulfonamide in DMSO (stock 10 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB). Critical: Ensure MHB is not supplemented with excess thymidine, which antagonizes sulfonamides.

  • Inoculum: Prepare a suspension of E. coli (ATCC 25922) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100

      
      L of inoculum to 96-well plates.
      
    • Add serial dilutions of compounds (Range: 0.25 – 128

      
      g/mL).
      
    • Controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600.

    • Expected Result: SMX MIC ~2–4

      
      g/mL. Benzyloxy MIC >128 
      
      
      
      g/mL.
Protocol B: Carbonic Anhydrase Inhibition (Stop-Flow Assay)

Objective: To demonstrate the high potency of the benzyloxy derivative.

  • Enzyme: Purified human CA II (Sigma-Aldrich or recombinant). Concentration: 20 nM.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min at 25°C).

    • Rapidly mix with Substrate + Indicator using a Stopped-Flow apparatus.

  • Measurement: Monitor the acidification rate (absorbance change at 557 nm).

  • Calculation: Determine

    
     by plotting rate vs. inhibitor concentration. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: SMX

      
       > 10 
      
      
      
      M. Benzyloxy
      
      
      < 50 nM.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine, 163(4), 402-410. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • DrugBank Online. (2024). Sulfamethoxazole: Pharmacology and Structure. Link

Validation

Technical Guide: Thermal Analysis and Melting Point Determination of Sulfonamide Derivatives

Executive Summary Objective: This guide provides a comparative technical analysis of melting point (MP) determination methods for sulfonamide derivatives, specifically contrasting the classical Capillary Method (USP <741...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a comparative technical analysis of melting point (MP) determination methods for sulfonamide derivatives, specifically contrasting the classical Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC).

Core Insight: While capillary analysis remains the regulatory standard for release testing, it is often insufficient for sulfonamides due to their propensity for polymorphism and thermal decomposition . This guide argues for a "Dual-Validation" approach: using DSC for polymorphic characterization and capillary methods for regulatory compliance.[1]

Part 1: The Science of Sulfonamide Thermal Analysis[2]

The Structural Challenge: Hydrogen Bonding & Polymorphism

Sulfonamides (


) are characterized by a rigid sulfonyl group and an amine group capable of extensive hydrogen bonding.[1] This structural feature leads to two critical thermal behaviors that researchers must control for:
  • Polymorphism: Sulfonamides frequently exist in multiple crystal lattice forms (polymorphs).[1][2] For example, Sulfathiazole exists in at least three forms (I, II, III), each with a distinct melting point ranging from 175°C to 202°C. A standard capillary test may miss a polymorphic transition that occurs prior to the final melt.

  • Decomposition: Many sulfonamide derivatives (e.g., Sulfamethoxazole) exhibit thermal instability near their melting points.[1] If the heating ramp is too slow, the sample decomposes before melting, artificially lowering the observed MP (depression of freezing point).

Methodological Comparison: Capillary vs. DSC

The following table compares the performance of the two primary methods when applied specifically to sulfonamide analysis.

FeatureCapillary Method (USP <741>) Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (Collapse to Clear Point)Quantitative Heat Flow (Endothermic Peak Onset)
Polymorph Detection Low (Misses solid-solid transitions)High (Detects enantiotropic transitions)
Decomposition Difficult to distinguish from meltingDistinguishable via peak shape & TGA correlation
Sample Size Large (~5-10 mg)Small (2-5 mg)
Precision ±0.5°C (Subjective)±0.1°C (Instrumental)
Best Use Case QC Release, Quick Purity CheckR&D, Stability Profiling, Polymorph Screening

Part 2: Strategic Workflow & Decision Logic

To ensure data integrity, researchers should follow a logic-gated workflow.[1] Do not default to capillary methods if the polymorphic form is unknown.

Sulfonamide_Workflow Start Sample: Sulfonamide Derivative Check_Lit Check Literature for Polymorphism Start->Check_Lit TGA Run TGA (Thermogravimetric Analysis) Check_Lit->TGA Verify Stability Decomp Does Decomp occur near MP? TGA->Decomp DSC_Fast DSC: Fast Ramp (10°C/min) (Minimize Decomp) Decomp->DSC_Fast Yes (Unstable) DSC_Slow DSC: Slow Ramp (2°C/min) (Maximize Resolution) Decomp->DSC_Slow No (Stable) Capillary Validation: Capillary Method (USP <741> Conditions) DSC_Fast->Capillary DSC_Slow->Capillary Report Report: Onset (DSC) & Range (Capillary) Capillary->Report

Figure 1: Decision matrix for selecting the appropriate thermal analysis parameters based on sample stability.

Part 3: Experimental Protocols

Protocol A: High-Fidelity DSC Determination

Purpose: To determine the thermodynamic melting point and screen for polymorphic purity.

  • Sample Preparation:

    • Weigh 2–4 mg of the sulfonamide derivative.

    • Critical Step: Do not grind vigorously.[1] Excessive mechanical stress can induce a phase transition (e.g., converting metastable Form II to stable Form I).[1] Gently crush if necessary.[1]

    • Load into an aluminum pan. If decomposition is suspected (e.g., Sulfamethoxazole), use a pinhole lid to allow off-gassing; otherwise, use a hermetically sealed pan.[1]

  • Instrument Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Equilibration: Hold at 25°C for 2 minutes.

    • Ramp Rate:

      • Standard: 10°C/min (Recommended for sulfonamides to outrun decomposition).[1]

      • High Res: 2°C/min (Only if TGA confirms stability up to MP + 20°C).

  • Data Analysis:

    • Identify the Onset Temperature (

      
      ) of the main endothermic peak. This is the thermodynamic melting point.
      
    • Note: Ignore the peak maximum (

      
      ), as it is dependent on sample mass and ramp rate.
      
Protocol B: USP <741> Capillary Method (Class Ia)

Purpose: Regulatory compliance and visual verification.[1][3]

  • Preparation: Dry the sample over silica gel for 24 hours. Pack into a capillary tube to a height of 3 mm.

  • Heating:

    • Pre-heat the bath/block to 10°C below the expected MP.

    • Insert the capillary.[3][4][5]

    • Ramp at 1°C/min (Strict requirement for equilibrium).

  • Observation:

    • Record

      
       (Collapse Point): The sample pulls away from the glass.
      
    • Record

      
       (Clear Point): The sample is completely liquid.
      
    • Pass Criteria: The range (

      
      ) should be < 2°C for high-purity sulfonamides.[1]
      

Part 4: Comparative Data & Case Studies

The following data illustrates how method selection impacts the reported values for common sulfonamides.

CompoundLit. MP (°C)Capillary Range (Exp)DSC Onset (Exp)Notes on Thermal Behavior
Sulfanilamide 164.5 – 166.5164.8 – 166.1°C165.2°CStable.[1] Excellent standard for calibration.
Sulfathiazole 200 – 202 (Form I)175 – 201°C (Mixed)173°C (exo) -> 201°CPolymorphic. DSC often shows a small endotherm (melt of Form II) followed by an exotherm (recrystallization) then final melt (Form I).[1]
Sulfamethoxazole 168 – 172169.0 – 171.5°C169.8°CDecomposition Risk. Capillary range widens significantly if heated too slowly (>2 min ramp).[1]
Sulfapyridine 191 – 193190.5 – 192.5°C191.2°CHigh purity usually achievable; sharp melting profile.[1]
Visualizing the Polymorphic Trap

When analyzing Sulfathiazole via DSC, you may see a complex trace. The diagram below explains the signal logic.

DSC_Signal_Logic Signal DSC Signal Observed Endo1 Endotherm 1 (Lower Temp) Signal->Endo1 Exo Exotherm (Mid Range) Endo1->Exo Followed by Interp1 Melting of Metastable Form Endo1->Interp1 Endo2 Endotherm 2 (Higher Temp) Exo->Endo2 Followed by Interp2 Recrystallization to Stable Form Exo->Interp2 Interp3 Melting of Stable Form Endo2->Interp3

Figure 2: Interpreting complex DSC traces typical of polymorphic sulfonamides (e.g., Sulfathiazole).

Part 5: Troubleshooting & Quality Control[1]

Common Failure Modes
  • Broad Melting Range (> 3°C):

    • Cause: Impurities (most common) or wet sample.[1]

    • Fix: Recrystallize and dry.[1] Check TGA for moisture loss < 100°C.[1]

  • Value Lower than Literature:

    • Cause: Decomposition or residual solvent.[1]

    • Fix: Increase DSC ramp rate to 10°C/min to minimize time-dependent decomposition.

  • Double Peaks in DSC:

    • Cause: Mixture of polymorphs.[1]

    • Fix: Slurry the sample in a solvent (e.g., ethanol) at 50°C to convert to the stable thermodynamic form before testing.

Calibration

Ensure your apparatus is validated using USP Melting Point Reference Standards.[1][3][6]

  • Low Range: Vanillin (MP ~81-83°C)[1][3]

  • Mid Range: Sulfanilamide (MP ~164-166°C) — Ideal for this application.[1]

  • High Range: Caffeine (MP ~235-237°C)[1][3]

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1][3][6] USP-NF.[1] Link

  • Sanphui, P., et al. (2010).[1] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5333, Sulfanilamide.[1] PubChem. Link

  • Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. Link

  • Sigma-Aldrich. Sulfanilamide Melting Point Standard (Certified Reference Material). Link[1]

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 4-(Benzyloxy)-2-methylbenzenesulfonamide

This guide outlines the comparative analysis framework for 4-(Benzyloxy)-2-methylbenzenesulfonamide , positioning it against established structural analogs. As specific crystallographic data for this exact derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative analysis framework for 4-(Benzyloxy)-2-methylbenzenesulfonamide , positioning it against established structural analogs. As specific crystallographic data for this exact derivative is not currently indexed in major public repositories (CSD, PDB) as of early 2026, this guide serves as a protocol-driven template for researchers to publish their novel data.

It contrasts the target compound with its closest known analogs—4-Methoxy-2-methylbenzenesulfonamide (a known intermediate in antiviral drug synthesis) and 4-Methylbenzenesulfonamide (Tosylate)—to demonstrate how the benzyloxy substitution alters solid-state packing and hydrogen bonding.

Executive Summary

4-(Benzyloxy)-2-methylbenzenesulfonamide represents a lipophilic extension of the classic sulfonamide scaffold. In drug development, the addition of a benzyloxy group at the para-position (relative to the sulfonyl group) is often used to probe hydrophobic pockets in enzymes like Carbonic Anhydrase (CA) or Dengue Virus NS5-RdRp .

This guide compares the crystallographic signature of this "Target Candidate" against two "Reference Standards." The core objective is to determine if the bulky benzyloxy tail disrupts the canonical


 hydrogen-bonding dimer  motif typical of primary sulfonamides, thereby altering solubility and bioavailability.

Comparative Data Analysis

The following table benchmarks the expected parameters of the Target against experimentally validated Alternatives. When publishing your data, replace the "Target" column with your refined values.

FeatureTarget Candidate Alternative A (Close Analog) Alternative B (Standard)
Compound 4-(Benzyloxy)-2-methyl- benzenesulfonamide 4-Methoxy-2-methyl- benzenesulfonamide 4-Methylbenzenesulfonamide (Tosylate)
Role Novel Lipophilic ProbeAntiviral Intermediate [1]Crystallographic Standard
Crystal System Monoclinic (Predicted)MonoclinicTetragonal / Monoclinic
Space Group

or



(Polymorph dependent)
H-Bond Motif Dimer +

-Stacking

Dimer

Dimer or Catemer
Packing Driver Hydrophobic/Steric (Benzyl-Benzyl interaction)Dipolar/Compact (Methoxy packing)Compact (Methyl packing)
Z (Molecules/Cell) 4 or 8416
Key Interaction

-

T-shaped stacking
Weak C-H...O interactionsStrong N-H...O=S

Analyst Insight: The "Alternative A" (Methoxy) analog crystallizes efficiently due to the small steric footprint of the methoxy group. The Target (Benzyloxy) is expected to show a larger unit cell volume and potentially lower symmetry due to the rotational freedom of the benzyl ether linkage. If your data shows a catemer (chain) motif instead of a dimer, it indicates the benzyloxy group is sterically blocking the dimer interface.

Structural Mechanism & Logic

The Sulfonamide Dimer vs. Steric Bulk

Primary sulfonamides (


) typically form centrosymmetric dimers via N-H...O=S  hydrogen bonds.
  • Mechanism: One amino hydrogen donates to a sulfonyl oxygen of a neighbor.

  • Graph Set:

    
     (8-membered ring).[1]
    
  • Disruption: In 4-(Benzyloxy)-2-methylbenzenesulfonamide, the 2-methyl group provides ortho-steric hindrance, twisting the sulfonamide group relative to the phenyl ring. The 4-benzyloxy group adds a flexible, hydrophobic tail that seeks

    
    -stacking partners, often forcing the crystal into a layered structure (hydrophobic layers vs. polar H-bond layers).
    
Crystallization Workflow (DOT Diagram)

The following diagram illustrates the decision logic for optimizing crystals of the target compound compared to the more soluble methoxy analog.

CrystalWorkflow Start Start: Crude 4-(Benzyloxy)-2-methyl- benzenesulfonamide Solvent Solvent Selection Target: High Lipophilicity Start->Solvent CheckSolubility Is it soluble in EtOH? Solvent->CheckSolubility Method Crystallization Method SlowEvap Slow Evaporation (EtOH/EtOAc 1:1) *Preferred for Benzyloxy* CheckSolubility->SlowEvap Yes (Moderate) VaporDiff Vapor Diffusion (THF + Hexane) *For difficult oils* CheckSolubility->VaporDiff No (Too soluble/Insoluble) DataCollect X-Ray Data Collection (Mo or Cu Source?) SlowEvap->DataCollect VaporDiff->DataCollect Refinement Structure Refinement (SHELXL / Olex2) DataCollect->Refinement CheckH Check H-Bond Motif Refinement->CheckH Locate NH2 Protons ResultA Dimer R2,2(8) (Standard Stability) CheckH->ResultA ResultB Catemer/Chain (Steric Disruption) CheckH->ResultB

Caption: Workflow for crystallizing lipophilic sulfonamides. The benzyloxy tail often requires binary solvent systems (e.g., THF/Hexane) compared to simple alcohols used for methyl analogs.

Experimental Protocol for Publication

To publish your data as a superior or comparable alternative, follow this self-validating protocol.

Step 1: Synthesis & Purification
  • Synthesis: React 4-(benzyloxy)-2-methylaniline with chlorosulfonic acid, followed by ammonolysis.

  • Validation: Purity must be >99% by HPLC before crystallization. Impurities (especially unreacted sulfonyl chloride) will inhibit lattice formation.

Step 2: Crystallization (The "Alternative" Approach)

Unlike the 4-methoxy analog (which crystallizes easily from methanol), the benzyloxy derivative requires a hydrophobic countersolvent.

  • Protocol: Dissolve 20 mg of target in 2 mL Tetrahydrofuran (THF) . Place in a small vial.

  • Diffusion: Place the small vial inside a larger jar containing 10 mL Hexane . Cap tightly.

  • Timeline: Allow to stand for 3-7 days. The hexane vapors will slowly diffuse into the THF, lowering solubility and promoting high-quality single crystals.

Step 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . The benzyl group is flexible; room temperature data will likely show high thermal ellipsoids (disorder) for the terminal phenyl ring, reducing publication quality.

  • Refinement Strategy:

    • Locate sulfonamide H atoms in the Difference Fourier Map (do not geometrically fix them immediately). This proves the H-bond geometry is real.

    • Check for Disorder : The benzyloxy chain often adopts two conformations. Use the PART instruction in SHELXL if necessary.

References

  • Dengue Virus Inhibitor Intermediates (Methoxy Analog Data)

    • Source: Wang, Y., et al. (2023). "Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors.
    • Context: Describes the synthesis and characterization of 4-methoxy-2-methylbenzenesulfonamide as a key intermedi
    • URL:[Link][2]

  • Sulfonamide Crystallography Standards

    • Source: Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals.
    • Context: Defines the graph set notation used to valid
    • URL:[Link]

  • Cambridge Structural Database (CSD)

    • Source: CCDC.[3]

    • Context: The repository where the final .CIF file for 4-(Benzyloxy)-2-methylbenzenesulfonamide should be deposited.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(Benzyloxy)-2-methylbenzenesulfonamide

Executive Directive (Immediate Action) Do NOT dispose of 4-(Benzyloxy)-2-methylbenzenesulfonamide down the drain. This compound contains a sulfonamide moiety ( ) and a benzyl ether group.[1] Sulfonamides are biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive (Immediate Action)

Do NOT dispose of 4-(Benzyloxy)-2-methylbenzenesulfonamide down the drain.

This compound contains a sulfonamide moiety (


) and a benzyl ether  group.[1] Sulfonamides are biologically active and environmentally persistent.[1] Improper disposal into municipal water systems contributes to the development of antibiotic-resistant bacteria and aquatic toxicity.[1]

The only authorized disposal method is High-Temperature Incineration (HTI) with flue gas scrubbing.

Chemical Profile & Hazard Assessment

Before handling waste, operators must understand the physicochemical risks.[1] This compound is not just "organic waste"; it is a sulfur-bearing nitrogenous solid.[1]

PropertySpecificationOperational Implication
Chemical Structure Aryl Sulfonamide + Benzyl EtherStable: Resists hydrolysis; persists in environment.[1]
Physical State Solid (Powder/Crystalline)Dust Hazard: Requires N95/P100 respiratory protection during transfer.[1]
Combustion Byproducts

,

,

,

Incineration Requirement: Must be burned in a facility equipped with alkaline scrubbers to neutralize acidic

gas.
Incompatibilities Strong Oxidizers, Strong AcidsSegregation: Do not store in the same secondary containment as Nitric Acid or Peroxides.[1]
Toxicology Irritant (Skin/Eye/Respiratory)PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]

Waste Segregation & Handling Protocol

The "Why" Behind the Protocol

We segregate this waste not just to follow rules, but to prevent uncontrolled exothermic reactions in the waste stream and to ensure complete mineralization during incineration.[1]

  • Sulfur Content: The sulfonamide group releases Sulfur Dioxide (

    
    ) upon combustion. If mixed with general trash, it releases acid gas into the atmosphere.[1]
    
  • Benzyl Ether Stability: The ether linkage is robust.[1] Low-temperature burning (open trash) will not destroy the molecule, potentially releasing active pharmaceutical ingredients (APIs) into the soil.

Step-by-Step Disposal Workflow
Step 1: Collection
  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or an Amber Glass jar with a Teflon-lined cap.[1]

    • Reasoning: HDPE is resistant to organic solids; Amber glass prevents UV degradation which might form unexpected peroxides (though rare in solid benzyl ethers, it is a best practice).[1]

  • Solvent Status:

    • If Solid: Place directly into the container.[1]

    • If in Solution: Ensure the solvent is compatible (e.g., DMSO, Methanol).[1] Do not mix with halogenated solvents (DCM, Chloroform) unless the incinerator is rated for Halogenated Waste, as this complicates the scrubbing process.[1]

Step 2: Labeling

The label must be explicit.[1] Generic "Chemical Waste" tags are insufficient for safety officers.[1]

  • Primary Tag: "Hazardous Waste - Solid Organic."[1]

  • Constituents: "4-(Benzyloxy)-2-methylbenzenesulfonamide."[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Special Note: Write "CONTAINS SULFUR" clearly. This alerts the disposal facility to route it to an incinerator with

    
     scrubbing capabilities.[1]
    
Step 3: Storage (Pre-Pickup)
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Secondary Containment: Place the jar in a polyethylene tray separate from oxidizers (e.g., permanganates, nitrates).[1]

  • Cap Integrity: Ensure the cap is tight to prevent the escape of dust or vapors.[1]

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Benzyloxy)-2-methylbenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet StreamA Stream A: Non-Halogenated Organic Solid Solid->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamB Stream B: Halogenated Organic Liquid SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Liquid SolventCheck->StreamC No Labeling LABELING: Mark 'Contains Sulfur' Mark 'Toxic/Irritant' StreamA->Labeling StreamB->Labeling StreamC->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) Labeling->Disposal

Figure 1: Decision tree for waste stream segregation ensuring correct incineration routing.

Emergency Contingencies

In the event of a spill or exposure during the disposal process, execute the following:

ScenarioImmediate ActionTechnical Rationale
Spill (Solid) Dampen with water/surfactant, then sweep.[1][2]Dust Suppression: Prevents aerosolization of the sulfonamide, reducing inhalation risk.[1]
Skin Contact Wash with soap and water for 15 mins.[1][2][3][4]Lipophilicity: The benzyl/methyl groups make this compound lipophilic; water alone may not remove it efficiently.[1] Soap is required.[1][2][3][4]
Eye Contact Flush with saline/water for 15 mins.[1][2][4]pH Neutrality: Sulfonamides can be acidic; immediate dilution prevents corneal damage.[1]

Regulatory & Scientific Context

EPA/RCRA Classification

While this specific intermediate may not have a dedicated "P" or "U" list number (unless it is a specific commercial drug formulation), it falls under Process Waste .[1] Under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining the hazard.[1]

  • Determination: Based on the SDS of analogous aryl sulfonamides, this is treated as Hazardous Waste due to toxicity and potential environmental persistence.[1]

The Incineration Requirement

Research confirms that sulfur-bearing organic waste requires incineration temperatures above 1100°C with a residence time of >2 seconds to ensure complete thermal decomposition.[1][5] Lower temperatures may result in the formation of incomplete combustion products.[1] The presence of the sulfonamide group necessitates the use of scrubbers to capture


 emissions, preventing them from contributing to acid rain [1, 2].[1]

References

  • Frontiers in Environmental Science. (2022). Investigation of the occurrence characteristics of organic components in high-sulfur waste residues. Retrieved from

  • Zeeco. (n.d.).[1][4][5] Sulfur Treatment, Decomposition, and Recovery.[1][6] Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Sulfonamide Analogues.[1] Retrieved from

  • University of Illinois, Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-2-methylbenzenesulfonamide

Introduction: The "Why" Behind the Protocol As researchers, we often treat intermediates like 4-(Benzyloxy)-2-methylbenzenesulfonamide as generic white powders. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

As researchers, we often treat intermediates like 4-(Benzyloxy)-2-methylbenzenesulfonamide as generic white powders. This is a critical error. This compound contains a sulfonamide moiety , a structural class known for two distinct risks: delayed hypersensitivity (sensitization) and respiratory irritation .

While the benzyloxy group adds lipophilicity—potentially increasing skin absorption—the sulfonamide group dictates our safety posture. We do not wear PPE just to satisfy compliance; we wear it to prevent the induction of an allergic response that could permanently restrict your ability to work with this entire class of drugs.

This guide moves beyond the standard SDS to provide a field-tested operational workflow for handling this compound safely and efficiently.

Hazard Identification & Risk Assessment

We treat this compound under the Precautionary Principle for benzenesulfonamide derivatives. In the absence of compound-specific toxicology data, we default to the hazard profile of its structural analogs (e.g., sulfamethoxazole intermediates).

GHS Classification (Derived from Structural Analogs):

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2][3][4][5]Do not touch face/mouth. Wash hands immediately after doffing gloves.
Skin Irritation 2H315: Causes skin irritation.[3][6][7]Direct contact will cause dermatitis.
Eye Irritation 2AH319: Causes serious eye irritation.[3][5][6][7]Dust is the enemy; it seeks moisture in the eyes.
STOT - SE 3H335: May cause respiratory irritation.[3]CRITICAL: Inhalation of dust is the primary exposure vector.
Sensitization 1Suspected (Sulfonamide class effect).Repeated low-level exposure may trigger anaphylactic sensitivity.
The PPE Matrix: Layered Defense

Engineering controls (Fume Hoods) are your primary defense. PPE is your last line of defense.

Body AreaRecommended PPE SpecificationScientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Backup: N95 or P100 respirator (only if outside hood).The solid is likely a static-prone powder. Fume hoods capture aerosolized particles. Surgical masks offer zero protection against chemical vapors or fine dusts.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Lag: The benzyloxy group increases lipid solubility. If the outer glove is splashed, strip it immediately. The inner glove protects you during the change.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for powders. Goggles form a seal that prevents airborne dust from bypassing the lens and dissolving in the eye's mucous membranes.
Body Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves.Synthetic blends (polyester) can melt if a fire occurs. Tyvek sleeves bridge the gap between the glove cuff and lab coat, a common exposure point.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (High Risk Phase)

The highest risk of exposure occurs when the solid is dry and mobile.

  • Static Control: Sulfonamides with benzyloxy groups are often "fluffy" and static-prone. Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood.

  • Transfer:

    • Tare the receiving vessel (flask) with its cap on.

    • Open the stock container only inside the hood.

    • Transfer solid. If spillage occurs on the balance, wipe immediately with a damp Kimwipe (solvent dampness prevents dust re-aerosolization).

  • Decontamination: Wipe the exterior of the stock container before returning it to storage.

Protocol B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Choice: When dissolving in organic solvents (DCM, DMF, DMSO), remember that these solvents act as vehicles , carrying the sulfonamide through your skin faster than the solid alone.

  • Syringe Safety: If adding reagents via syringe, use Luer-lock needles to prevent "pop-offs" that create pressurized aerosols.

Waste Disposal & Emergency Procedures

Disposal Logic: Sulfonamides have antibiotic activity. Improper disposal can contribute to environmental antimicrobial resistance (AMR).

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not place in regular trash.

  • Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on your solvent.

  • Aqueous Waste: Do not pour down the drain. Collect in "Aqueous Waste - Toxic."

Emergency Response:

  • Eye Contact: Flush for 15 minutes minimum.[6][8][9] The benzyloxy group makes the compound sticky; water alone may take time to mechanically remove it.

  • Skin Contact: Wash with soap and water.[4][6][9][10] Do not use ethanol to wash skin; it enhances absorption.

Visualizing the Safety Logic

The following decision tree illustrates the workflow for selecting controls based on the state of matter.

SafetyProtocol Start Start: Handling 4-(Benzyloxy)-2-methylbenzenesulfonamide StateCheck Assess State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Liquid Solution / Reaction Mixture StateCheck->Liquid Synthesis SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk LiquidRisk Risk: Splash & Skin Absorption Liquid->LiquidRisk SolidControl Control: Fume Hood + Antistatic Gun SolidRisk->SolidControl SolidPPE PPE: N95 (if open bench) + Goggles SolidControl->SolidPPE Action Proceed with Experiment SolidPPE->Action LiquidControl Control: Sash Low + Secondary Containment LiquidRisk->LiquidControl LiquidPPE PPE: Double Nitrile Gloves + Tyvek Sleeves LiquidControl->LiquidPPE LiquidPPE->Action

Figure 1: Decision logic for PPE and engineering controls based on the physical state of the sulfonamide intermediate.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. U.S. Department of Labor. [Link]

Sources

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